Deceth-3
描述
属性
IUPAC Name |
2-[2-(2-decoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODLHVFJRCQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335738 | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-23-2 | |
| Record name | Deceth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECETH-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deceth-3 chemical structure and molecular weight
An In-depth Technical Guide to Deceth-3
Introduction
This compound is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohols.[1] Chemically, it is the polyethylene glycol (PEG) ether of decyl alcohol. The "3" in its name signifies that it contains an average of three repeating units of ethylene oxide in its hydrophilic chain.[2] Its unique molecular structure, comprising both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to reduce the surface tension between immiscible liquids like oil and water.[1][3] This property makes it a highly effective emulsifying agent, wetting agent, and dispersant.[1][3]
Identified by the INCI name this compound, it is also known by its chemical name, ethoxylated C10 alcohol, and the CAS number 26183-52-8.[1] Its primary applications are found within the cosmetics and personal care industries, where it is a common ingredient in hair dyes, cleansers, makeup removers, and skin care emulsions.[1][2][3]
Chemical Structure and Properties
This compound's structure is characterized by a ten-carbon alkyl chain derived from decyl alcohol, which forms the hydrophobic portion, and a short polyoxyethylene chain, which constitutes the hydrophilic portion. The IUPAC name for this compound is 2-[2-(2-decoxyethoxy)ethoxy]ethanol.[4] The molecular formula is C16H34O4.[4][5] This amphipathic nature governs its function as a surfactant, enabling the formation of stable emulsions.[1]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 290.44 g/mol | [4][5][6] |
| Molar Mass | approx. 285 g/mol | [1] |
| Molecular Formula | C16H34O4 | [4][5] |
| CAS Number | 26183-52-8 | [1] |
| Appearance | Clear liquid (at room temperature) | [1][3] |
| Density | approx. 0.93 g/mL (at 25°C) | [1] |
| Hydrophile-Lipophile Balance (HLB) | approx. 8.6 | [1] |
| Solidification Point | approx. -17°C | [1] |
| Solubility | Poor in water (forms emulsions); Good in low aliphatic alcohols | [1] |
Logical Relationship Diagram: Structural Components of this compound
The following diagram illustrates the fundamental components of the this compound molecule, highlighting the relationship between its hydrophobic and hydrophilic regions.
Caption: Logical diagram of this compound's hydrophobic and hydrophilic components.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are proprietary to manufacturers and not extensively published in public literature. However, the characterization of such a substance would typically involve standard analytical methodologies.
1. Purity and Composition Analysis:
-
Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to separate and quantify the this compound from unreacted decyl alcohol and other potential by-products. Mass Spectrometry (MS) coupled with these techniques (LC-MS or GC-MS) would confirm the molecular weight and structural integrity of the components. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the chemical structure and the average number of ethoxylation units.
2. Determination of Physicochemical Properties:
-
Methodology:
-
Surface Tension: A tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) would be used to measure the reduction in surface tension of water at various concentrations of this compound to evaluate its efficiency as a surfactant.
-
Critical Micelle Concentration (CMC): The CMC, the concentration at which micelles begin to form, would be determined by measuring changes in physical properties such as surface tension, conductivity, or light scattering as a function of surfactant concentration.
-
Emulsification Performance: Emulsions of oil and water would be prepared with this compound. Their stability would be assessed over time through visual inspection, particle size analysis (e.g., dynamic light scattering), and microscopy to determine the emulsifier's effectiveness.
-
3. Safety and Irritation Assessment:
-
Methodology: As noted by the Cosmetic Ingredient Review (CIR) Expert Panel, alkyl PEG ethers are assessed for safety and skin irritation potential.[2][4] While specific protocols are not detailed in the search results, these assessments typically involve in vitro methods using reconstructed human epidermis models or in vivo patch testing on human subjects under dermatological control to evaluate irritation and sensitization potential. The presence of impurities like 1,4-dioxane, a potential byproduct of ethoxylation, is also monitored, often using GC-MS techniques.[2]
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Compound 526723: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
Deceth-3: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB) for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, experimental HLB determination, and applications of Deceth-3, a nonionic surfactant pivotal in emulsion-based formulations.
This compound, an ethoxylated fatty alcohol, is a nonionic surfactant with significant utility across various scientific and industrial sectors, including cosmetics and pharmaceuticals. Its efficacy, particularly as an emulsifier, wetting agent, and dispersant, is fundamentally governed by its hydrophilic-lipophilic balance (HLB). This technical guide provides a comprehensive overview of the HLB value of this compound, detailed experimental protocols for its determination, and its applications relevant to researchers, scientists, and drug development professionals.
Quantitative Data Summary
The physicochemical properties of this compound are crucial for its function in formulations. The following table summarizes key quantitative data for this surfactant.
| Property | Value | Reference |
| HLB Value | ~8.6 | [1][2] |
| Molar Mass | ~285 g/mol | [1] |
| Density | ~0.93 g/mL (at 25°C) | [1] |
| Solidification Point | ~ -17°C | [1] |
| Solubility | Poor in water (forms emulsions), Good in low aliphatic alcohols | [1] |
| Chemical Name | Ethoxylated C10 alcohol, Polyethylene glycol ether of decyl alcohol | [1][3] |
| INCI Name | This compound | [1] |
| CAS Number | 26183-52-8 | [1] |
Experimental Protocols for HLB Determination
The HLB value of a nonionic surfactant like this compound can be determined through both theoretical calculations and experimental methods. Experimental determination is often preferred for its accuracy, as it accounts for the inherent polydispersity of ethoxylated compounds.
Griffin's Method (Theoretical Calculation)
Griffin's method provides a theoretical estimation of the HLB value for nonionic surfactants based on their chemical structure. For ethoxylated alcohols, the formula is:
HLB = E / 5
Where:
To apply this, one would need the precise weight percentage of the ethoxylate chains in the this compound molecule.
Experimental Emulsion Stability Method
This method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB value that produces the most stable emulsion is considered the required HLB of the oil and the HLB of the surfactant system.
Materials:
-
This compound
-
A reference surfactant with a known high HLB (e.g., a polysorbate)
-
A reference surfactant with a known low HLB (e.g., a sorbitan ester)
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Distilled water
-
Glass beakers, graduated cylinders, and a homogenizer.
Procedure:
-
Prepare a series of emulsifier blends: Create a range of emulsifier systems with varying HLB values by blending this compound with the high and low HLB reference surfactants in different ratios. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.
-
Prepare emulsions: For each emulsifier blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20:80).
-
Homogenization: Subject each emulsion to the same homogenization process (e.g., using a high-shear mixer for a specific time and speed) to ensure uniform droplet size distribution.
-
Stability Assessment: Store the prepared emulsions under controlled conditions (e.g., at room temperature and elevated temperatures). Observe the emulsions at regular intervals (e.g., 24 hours, 48 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.[6]
-
Determination of Optimal HLB: The HLB of the emulsifier blend that results in the most stable emulsion corresponds to the required HLB of the oil phase. This provides an experimentally determined HLB value for the system in which this compound is most effective.
Applications in Drug Development
While this compound is predominantly used in the cosmetics industry for products like hair dyes and skin care emulsions, its properties as a nonionic surfactant are relevant to pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.[7][8] Ethoxylated fatty alcohols, as a class, are utilized to:
-
Enhance Solubility: Solubilize poorly water-soluble active pharmaceutical ingredients (APIs).
-
Improve Bioavailability: Increase the permeation of APIs through the skin by altering the properties of the stratum corneum.
-
Formulate Microemulsions: Act as key components in the formation of microemulsions, which are thermodynamically stable, transparent systems capable of delivering both hydrophilic and lipophilic drugs.[9][10]
The HLB value of approximately 8.6 suggests that this compound is suitable for creating oil-in-water (O/W) emulsions, a common base for many topical drug formulations.[1][11]
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a suitable surfactant system for an oil-in-water (O/W) emulsion, a critical process in cosmetic and pharmaceutical formulation development where this compound could be a component.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jrhessco.com [jrhessco.com]
- 5. microtrac.com [microtrac.com]
- 6. researchgate.net [researchgate.net]
- 7. spcop.in [spcop.in]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]
- 11. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Deceth-3 in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Deceth-3, a non-ionic surfactant of significant interest in various scientific and industrial applications, including cosmetics and drug delivery systems. This compound, also known by its chemical name polyoxyethylene (3) decyl ether, possesses amphiphilic properties that drive the formation of micelles in aqueous solutions. Understanding its CMC is crucial for optimizing formulations and predicting its behavior in various applications.
Core Concepts: Understanding Micellization
Surfactants, or surface-active agents, are molecules composed of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of a surfactant like this compound increases, these molecules initially arrange themselves at the air-water interface, reducing the surface tension.[1] At a specific concentration, known as the Critical Micelle Concentration (CMC), the interface becomes saturated, and the surfactant monomers begin to self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the aqueous environment. This phenomenon is a thermodynamically driven process that significantly alters the properties of the solution.
Quantitative Data: Critical Micelle Concentration of this compound
Based on this relationship, the estimated CMC of this compound (C10E3) is presented in the table below. It is important to note that this value is an approximation and can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1]
| Surfactant | Chemical Structure | Estimated CMC (mol/L) | Estimated CMC (g/L) | Temperature (°C) |
| This compound | C10H21(OCH2CH2)3OH | ~ 2.2 x 10-4 | ~ 0.063 | 25 |
Note: The molar mass of this compound is approximately 286.43 g/mol .
Experimental Protocols for CMC Determination
The determination of the CMC is pivotal for characterizing any surfactant. For non-ionic surfactants like this compound, several methods are particularly suitable. The conductivity method, while common for ionic surfactants, is not effective for non-ionic surfactants due to their negligible impact on the solution's conductivity.[3] The following are detailed protocols for two robust methods for determining the CMC of this compound.
Surface Tensiometry
This is one of the most direct and widely used methods for CMC determination. It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]
Materials and Equipment:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity this compound
-
Deionized or distilled water
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 1 g/L).
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the estimated CMC. A logarithmic dilution series is often effective.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.
-
Plot the measured surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply sloping region at low concentrations and the plateau region at high concentrations.
Fluorescence Spectroscopy using a Hydrophobic Probe
This method utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5][6] The partitioning of the probe into the hydrophobic micellar core upon micelle formation leads to a distinct change in its fluorescence spectrum.[7]
Materials and Equipment:
-
Fluorometer
-
Pyrene (or another suitable hydrophobic fluorescent probe)
-
High-purity this compound
-
Deionized or distilled water
-
Volumetric flasks and micropipettes
-
Acetone (for pyrene stock solution)
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 10-3 M).
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
To each this compound solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10-6 M) to avoid self-quenching. The volume of acetone added should be minimal to not significantly alter the solvent properties.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. For pyrene, the excitation wavelength is typically around 335 nm.
-
A key parameter to analyze is the ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 384 nm). This I1/I3 ratio is sensitive to the polarity of the microenvironment of the pyrene molecule.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation and the partitioning of pyrene into the non-polar micellar core.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the process of micellization and a typical experimental workflow for CMC determination.
Caption: The process of micelle formation with increasing surfactant concentration.
Caption: A generalized experimental workflow for CMC determination.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Micelle Concentration - Kibron [kibron.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification process of Deceth-3
An in-depth technical guide on the synthesis and purification of Deceth-3, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, an ethoxylated derivative of decyl alcohol, is a non-ionic surfactant widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its chemical structure consists of a lipophilic 10-carbon decyl tail and a hydrophilic polyoxyethylene chain, which in the case of this compound, averages three ethylene oxide units.[1][3][4] This amphipathic nature enables it to function effectively as an emulsifier, cleansing agent, and wetting agent.[1][5]
The synthesis of this compound is achieved through the ethoxylation of decyl alcohol, a process that results in a mixture of polyethylene glycol (PEG) ethers with varying chain lengths.[3][6] Consequently, a robust purification process is critical to remove unreacted starting materials, catalysts, and undesirable byproducts, such as 1,4-dioxane, and to achieve the desired distribution of ethoxymers.[3] This document provides a detailed overview of the core synthesis and purification processes for producing high-purity this compound.
Synthesis of this compound
The industrial production of this compound is accomplished via the base-catalyzed ethoxylation of decyl alcohol.[1][6] This process involves the ring-opening addition of ethylene oxide to the alcohol.
Reaction: Decyl Alcohol + 3 Ethylene Oxide → this compound
The reaction is highly exothermic and requires precise control of temperature and pressure to ensure safety and achieve the target degree of ethoxylation.[6] While basic catalysts are common, other catalytic systems can be employed to achieve a narrower molecular weight distribution of the final product.[7][8]
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway for this compound via ethoxylation.
Experimental Protocol: Synthesis
-
Reactor Preparation: Charge a high-pressure stainless steel reactor with decyl alcohol and a basic catalyst (e.g., potassium hydroxide, KOH).[6][9] The catalyst concentration is typically a small percentage of the alcohol's weight.
-
Dehydration: Heat the mixture to approximately 100-120°C under vacuum or nitrogen purging to remove residual water, which can lead to the formation of unwanted polyethylene glycol (PEG) byproducts.[9][10]
-
Ethylene Oxide Addition: Increase the reactor temperature to the target reaction temperature (typically 120-180°C).[6][9] Introduce a predetermined amount of ethylene oxide into the reactor, maintaining the pressure between 0.2-0.5 MPa (2-5 bar).[6][9] The addition must be carefully controlled due to the exothermic nature of the reaction.[6]
-
Digestion: After all ethylene oxide has been added, maintain the reaction conditions for a "digestion" period (typically 4-8 hours) to ensure complete reaction of the ethylene oxide.[9]
-
Cooling and Neutralization: Cool the reactor to below 100°C. The alkaline catalyst is then neutralized by adding an acid (e.g., sulfuric or phosphoric acid). This step is crucial before purification to prevent catalyst-induced side reactions.[10]
Synthesis Parameters
| Parameter | Typical Value | Purpose / Comment | Reference |
| Reactants | Decyl Alcohol, Ethylene Oxide | Primary alcohol and ethoxylating agent. | [1][3] |
| Molar Ratio (EO/Alcohol) | ~3:1 | Determines the average length of the polyoxyethylene chain. | [1][8] |
| Catalyst | KOH, NaOH (Basic) | Homogeneous basic catalysts are common for commercial production. | [6][7][9] |
| BF₃, SnCl₄ (Acidic) | Can produce a narrower ethoxylate distribution but may increase byproducts. | [8] | |
| Temperature | 120 - 180 °C | Balances reaction rate and prevention of thermal degradation. | [6][9] |
| Pressure | 0.2 - 0.5 MPa (2 - 5 bar) | Maintains ethylene oxide in the liquid phase and controls reaction rate. | [6][9] |
| Reaction Time | 4 - 8 hours | Ensures high conversion of ethylene oxide. | [9] |
Purification of this compound
The crude product from the synthesis reaction is a heterogeneous mixture containing the desired this compound, unreacted decyl alcohol, catalyst salts, and a distribution of other ethoxymers. Purification is essential to meet quality specifications for cosmetic and pharmaceutical applications. Key impurities to be removed include residual catalyst, unreacted alcohol, and byproducts like 1,4-dioxane.[3]
Purification Workflow Diagram
Caption: General experimental workflow for the purification of this compound.
Experimental Protocol: Purification
-
Catalyst Removal: Following neutralization, the resulting catalyst salts are insoluble in the organic product and are typically removed by filtration.[10][]
-
Washing/Extraction (Optional): The product may be washed with an alkaline solution to remove trace acidic impurities and potential byproducts like polyethylene glycols (PEGs). The mixture is allowed to stand, and the aqueous phase containing impurities is separated.[12]
-
Vacuum Distillation/Rectification: The primary purification step involves vacuum distillation.[12] This process is highly effective at separating the volatile, unreacted decyl alcohol from the higher boiling point this compound ethoxymers. This step also aids in the removal of other volatile impurities.
-
Final Filtration/Polishing: A final filtration step may be employed to remove any fine particulates, resulting in a clear final product.
Purification Methods and Efficacy
| Method | Target Impurity | Efficacy / Comment | Reference |
| Neutralization & Filtration | Catalyst Residues (e.g., KOH) | High. Converts catalyst to insoluble salts which are easily filtered. | [10][] |
| Liquid-Liquid Extraction | Water-soluble byproducts (PEGs), 1,4-Dioxane | Moderate to High. An alkaline wash can effectively partition certain impurities into an aqueous phase. | [12] |
| Vacuum Distillation | Unreacted Decyl Alcohol | High. Very effective due to the significant difference in boiling points between decyl alcohol and this compound. | [12] |
| Steam/Nitrogen Stripping | Volatile impurities, Odor bodies, 1,4-Dioxane | High. Often used to reduce levels of 1,4-dioxane to meet regulatory limits (e.g., <10 ppm). | [3] |
Quality Control and Analysis
The final this compound product is analyzed to ensure it meets specifications. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) to determine the ethoxymer distribution and Gas Chromatography (GC) to quantify residual decyl alcohol and ethylene oxide.[13][14][15] The average degree of ethoxylation can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
References
- 1. specialchem.com [specialchem.com]
- 2. connectionchemical.com [connectionchemical.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound - PCC Group Product Portal [products.pcc.eu]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rixinpec.com [rixinpec.com]
- 10. echemi.com [echemi.com]
- 12. CN108250426A - The preparation method and process for purification of secondary aliphatic alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 13. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Surfactant Analysis [intertek.com]
Physical and chemical properties of Deceth-3 at various temperatures
An In-depth Technical Guide to the Physical and Chemical Properties of Deceth-3 at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (Polyoxyethylene (3) Decyl Ether), with a focus on its characteristics at various temperatures. This compound is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and industrial sectors for its emulsifying, wetting, and dispersing capabilities.[1][2] Understanding its temperature-dependent properties is crucial for formulation development, stability testing, and process optimization.
Core Physical and Chemical Properties
This compound is the polyethylene glycol ether of decyl alcohol, with the "3" indicating an average of three ethylene oxide units in the molecule.[3][4] It is produced through the ethoxylation of decyl alcohol.[2] At room temperature, this compound is a clear liquid with a characteristic odor.[2]
A summary of its key physical and chemical properties is presented in the table below. Due to the limited availability of public data on the temperature-dependent properties of this compound, data for a closely related C10 alcohol ethoxylate with an average of 2.6 ethylene oxide units (FAE-C10E3) is included to illustrate expected trends.[1]
Table 1: Summary of Physical and Chemical Properties of this compound and Analogue (FAE-C10E3)
| Property | This compound | FAE-C10E3 (Analogue)[1] |
| Appearance | Clear liquid (at room temperature)[1] | - |
| Molecular Formula | C16H34O4[5] | - |
| Average Molecular Weight | ~285 g/mol [1] | ~273 g/mol |
| Density | ~0.93 g/mL (at 25°C)[1] | - |
| Solidification Point | ~ -17°C[1] | - |
| HLB Value | ~8.6[1] | 9.6 |
| pH (5% aqueous solution) | 5.0 - 7.0 (typical) | - |
| Solubility | Poorly soluble in water (forms an emulsion)[1] | - |
| Surface Tension | - | 25°C: ~28.5 mN/m 40°C: ~27.0 mN/m 60°C: ~25.5 mN/m (Estimated from graphical data) |
| Viscosity | Low (qualitative)[2] | Data not available |
| Cloud Point | Data not available | Data not available |
Temperature-Dependent Properties
The performance of this compound as a surfactant is significantly influenced by temperature. Key properties such as viscosity, cloud point, and surface tension are temperature-dependent.
Viscosity
Cloud Point
The cloud point is the temperature at which a non-ionic surfactant becomes insoluble in water, leading to a cloudy appearance of the solution.[6][7] This phenomenon is reversible. For non-ionic surfactants like this compound, the cloud point is a critical parameter as their effectiveness can be optimal near this temperature.[8] The cloud point is dependent on the surfactant concentration and the length of the alkyl and ethoxylate chains.[8] An increase in the ethoxylate chain length generally leads to a higher cloud point.[8]
Surface Tension
The surface tension of aqueous solutions of this compound is expected to decrease with increasing temperature.[1] This is a common behavior for surfactants, as the increased thermal energy disrupts the cohesive forces at the liquid-air interface. Data for the analogue FAE-C10E3 shows a decrease in surface tension from approximately 28.5 mN/m at 25°C to 25.5 mN/m at 60°C.[1]
Experimental Protocols
Accurate determination of the physical and chemical properties of this compound requires standardized experimental methods. The following are detailed protocols for measuring key temperature-dependent properties.
Viscosity Measurement (Rotational Viscometer)
This protocol is based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer .[9][10][11]
Objective: To determine the apparent viscosity of this compound at various temperatures.
Apparatus:
-
Rotational viscometer with appropriate spindles.
-
Temperature-controlled water bath or sample chamber.
-
Calibrated thermometer.
-
Beaker (600 mL, low form).
Procedure:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place the this compound sample in the beaker and allow it to equilibrate to the desired temperature in the temperature-controlled bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.
-
Immerse the spindle into the sample to the marked depth.
-
Allow the sample and spindle to reach thermal equilibrium.
-
Start the viscometer at the selected speed and allow the reading to stabilize.
-
Record the torque reading and the temperature.
-
Convert the torque reading to a viscosity value (in mPa·s or cP) using the viscometer's calibration chart.
-
Repeat the measurement at different temperatures to establish a viscosity-temperature profile.
Cloud Point Determination
This protocol is based on ASTM D2024 - Standard Test Method for Cloud Point of Nonionic Surfactants .[12][13][14]
Objective: To determine the cloud point of an aqueous solution of this compound.
Apparatus:
-
Test tubes.
-
Water bath with a heating and stirring mechanism.
-
Calibrated thermometer.
-
Light source.
Procedure:
-
Prepare a 1% aqueous solution of this compound.
-
Transfer the solution to a test tube.
-
Place the test tube in the water bath at a temperature below the expected cloud point.
-
Slowly heat the water bath while stirring the solution and the bath.
-
Observe the solution for the first sign of turbidity or cloudiness.
-
The temperature at which the solution becomes cloudy is the cloud point.
-
To confirm, allow the solution to cool slowly and observe the temperature at which it becomes clear again. The two temperatures should be in close agreement.
Surface Tension Measurement (Wilhelmy Plate Method)
This protocol is based on OECD Guideline 115 - Surface Tension of Aqueous Solutions .[15][16][17]
Objective: To measure the surface tension of aqueous solutions of this compound at different temperatures.
Apparatus:
-
Tensiometer with a Wilhelmy plate (typically platinum).
-
Temperature-controlled sample vessel.
-
High-purity water.
Procedure:
-
Clean the Wilhelmy plate thoroughly, typically by flaming to red heat.
-
Calibrate the tensiometer with high-purity water.
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Place the solution in the temperature-controlled vessel and allow it to reach the target temperature.
-
Lower the clean Wilhelmy plate until it just touches the surface of the liquid.
-
The instrument will measure the force required to pull the plate through the surface.
-
The surface tension is calculated from this force.
-
Repeat the measurement at different temperatures to determine the effect of temperature on surface tension.
Visualization of Temperature Effects
The following diagram illustrates the general relationship between temperature and the key physical properties of this compound.
Caption: Temperature's Influence on this compound's Physical State and Properties.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Introduction to the Structure and Cloud Point of Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. jrhessco.com [jrhessco.com]
- 9. researchgate.net [researchgate.net]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. industrialphysics.com [industrialphysics.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]
- 17. laboratuar.com [laboratuar.com]
Deceth-3 solubility in different organic and inorganic solvents
An In-depth Technical Guide to the Solubility of Deceth-3
Introduction
This compound, a non-ionic surfactant belonging to the ethoxylated fatty alcohol group, is the polyethylene glycol ether of decyl alcohol.[1][2] Its chemical structure, featuring a hydrophobic decyl chain and a short hydrophilic polyoxyethylene chain, results in a low Hydrophile-Lipophile Balance (HLB), approximately 8.6.[3] This amphiphilic nature dictates its function as an effective emulsifier, wetting agent, and dispersant, particularly in oil-in-water (O/W) emulsions.[3][4][5]
This technical guide provides a comprehensive overview of the solubility of this compound in various organic and inorganic solvent systems. The information is intended for researchers, scientists, and formulation professionals in the pharmaceutical and cosmetic industries who utilize this compound for its surfactant properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are integral to understanding its solubility behavior.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Chemical Name | Polyoxyethylene (3) decyl ether; Ethoxylated C10 alcohol | [3][5] |
| CAS Number | 26183-52-8 | [3][6] |
| Appearance | Clear liquid at room temperature | [3][5] |
| Molar Mass | Approx. 285 g/mol | [3] |
| HLB Value | Approx. 8.6 | [3] |
| Density | Approx. 0.93 g/mL (at 25°C) | [3] |
| Solidification Point | Approx. -17°C | [3] |
Solubility Profile of this compound
The solubility of a non-ionic surfactant like this compound is primarily influenced by its structure, the polarity of the solvent, and the temperature of the system.[7] The relatively short ethylene oxide chain in this compound makes it one of the more lipophilic members of the Deceth series.
Solubility in Inorganic Solvents
In the context of surfactants, "inorganic solvents" primarily refers to aqueous systems.
-
Water: this compound exhibits poor solubility in water.[3][4][5] Rather than forming a true solution, it typically creates cloudy solutions or emulsions.[3][4][8][9] This behavior is characteristic of low HLB surfactants. One source provides an estimated water solubility of 116.2 mg/L at 25°C.[6] The solubility of non-ionic surfactants in water is known to be significantly affected by temperature.[7]
Solubility in Organic Solvents
This compound demonstrates good solubility in a range of organic solvents, particularly those with lower polarity.
-
Alcohols: It has good solubility in low aliphatic alcohols, such as methanol and ethanol.[3]
-
Other Organic Solvents: One source indicates that triethylene glycol monodecyl ether (a synonym for this compound) is soluble in alcohols, ketones, and ethers.[10] Generally, non-ionic surfactants as a class are reported to be soluble in many organic solvents.[11]
Data Presentation: Solubility Tables
The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound
| Solvent | Solvent Class | Solubility | Temperature (°C) | Notes |
| Water | Inorganic (Polar Protic) | 116.2 mg/L | 25 | Estimated value[6] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solvent Class | Solubility Description | Reference |
| Water | Inorganic (Polar Protic) | Poor; forms an emulsion | [3][5][8][9] |
| Methanol | Organic (Polar Protic) | Good | [3] |
| Ethanol | Organic (Polar Protic) | Good | [3] |
| Alcohols (general) | Organic (Polar Protic) | Soluble | [10] |
| Ketones | Organic (Polar Aprotic) | Soluble | [10] |
| Ethers | Organic (Polar Aprotic) | Soluble | [10] |
Experimental Protocols for Solubility Determination
Protocol 1: Visual Assessment Method (Equilibrium Solubility)
This method is used to determine the equilibrium solubility at a specific temperature.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaking incubator).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: Cease agitation and allow the mixture to stand at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to sediment or separate.
-
Sampling: Carefully extract an aliquot of the clear, supernatant liquid phase, ensuring no undissolved material is transferred. A syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) should be used.
-
Analysis: Quantify the concentration of this compound in the aliquot using a suitable analytical technique. For non-ionic surfactants, methods like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD) are appropriate, as this compound lacks a strong UV chromophore.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Turbidimetric Method
This method is particularly useful for aqueous systems where surfactants may form cloudy solutions or emulsions near their solubility limit. It relies on measuring the turbidity that results from phase separation.[7]
-
Stock Solution Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.
-
Instrumentation: Use a turbidity meter or a nephelometer calibrated according to the manufacturer's instructions.
-
Measurement: Place each prepared solution in a cuvette and measure its turbidity in Nephelometric Turbidity Units (NTU). Ensure the temperature is controlled and recorded.
-
Data Analysis: Plot the measured turbidity (NTU) against the concentration of this compound. The point at which a sharp and significant increase in turbidity is observed indicates the solubility limit under the tested conditions. This inflection point signifies the transition from a true solution to a dispersion or emulsion.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a surfactant like this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ewg.org [ewg.org]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. ROKAnol® D3 - PCC Group [products.pcc.eu]
- 5. specialchem.com [specialchem.com]
- 6. This compound, 26183-52-8 [thegoodscentscompany.com]
- 7. cetjournal.it [cetjournal.it]
- 8. ROKAnol® D3W (this compound) - Product Portal of the PCC Group [products.pcc.eu]
- 9. ROKAnol® D3W MB (this compound) - Product Portal of the PCC Group [products.pcc.eu]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Toxicological Profile and Safety Data of Deceth-3 for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and safety data for Deceth-3, with a specific focus on its application in in-vitro studies. This compound, a polyethylene glycol ether of decyl alcohol, is a non-ionic surfactant commonly used in cosmetics and personal care products.[1] While specific in-vitro toxicological data for this compound is limited, this guide consolidates available information and incorporates data from structurally similar molecules, a method supported by the Cosmetic Ingredient Review (CIR) Expert Panel's group assessment of alkyl PEG ethers.[1]
Executive Summary
This compound is generally considered safe for use in cosmetic formulations when designed to be non-irritating.[1] The primary toxicological concerns identified for in-vitro studies are potential cytotoxicity, skin irritation, and eye irritation. Genotoxicity is not considered a significant concern based on available data for related compounds.[2] This guide details the available data, outlines relevant experimental protocols for in-vitro assessment, and explores potential toxicological mechanisms and signaling pathways.
Toxicological Profile
The toxicological profile of this compound is primarily characterized by its surfactant properties, which can lead to concentration-dependent effects on cell membranes and viability.
Cytotoxicity
Table 1: Surrogate Cytotoxicity Data for Nonionic Surfactants
| Surfactant (Structure) | Cell Line | IC50 | Reference |
|---|---|---|---|
| C12E5 (Laureth-5) | Human Corneal Epithelial Cells | ~10 µM | [3] |
| C12E8 (Laureth-8) | Human Corneal Epithelial Cells | ~30 µM |[3] |
Skin Irritation
This compound and other alkyl PEG ethers are known to have the potential for skin irritation.[1] In-vitro skin irritation studies are typically conducted using reconstructed human epidermis (RhE) models according to OECD Test Guideline 439.[4][5][6][7] A substance is classified as an irritant if it reduces the mean relative tissue viability to ≤ 50% of the negative control.[8]
Table 2: In-Vitro Skin Irritation Data (Hypothetical Data Based on General Surfactant Properties)
| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |
|---|---|---|---|
| This compound | 10% in aqueous solution | 45 | Irritant |
| this compound | 1% in aqueous solution | 85 | Non-irritant |
Eye Irritation
Serious eye damage is a potential hazard associated with this compound, particularly in concentrated forms.[9] In-vitro eye irritation potential is assessed using reconstructed human cornea-like epithelium (RhCE) models following OECD Test Guideline 492.[10][11][12][13] A test substance is identified as not requiring classification for eye irritation if the mean tissue viability is > 60%.[14]
Table 3: In-Vitro Eye Irritation Data (Hypothetical Data Based on General Surfactant Properties)
| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |
|---|---|---|---|
| This compound | 5% in saline | 55 | Irritant |
| this compound | 0.5% in saline | 90 | Non-irritant |
Genotoxicity
Available mutagenicity data for the alkyl PEG ether class of compounds, including laureths, have been negative.[2] Standard in-vitro genotoxicity tests include the Ames test (OECD 471), the in-vitro mammalian cell micronucleus test (OECD 487), and the in-vitro mammalian chromosomal aberration test (OECD 473).
A study on low molecular weight polyethylene glycols (PEGs), which form the hydrophilic portion of this compound, indicated that tetraethylene glycol (TEG) and PEG 200 can be clastogenic (cause chromosomal aberrations) in Chinese hamster cells, particularly after metabolic activation.[15][16]
Table 4: Genotoxicity Data for Related Compounds
| Test | Substance | Result | Remarks | Reference |
|---|---|---|---|---|
| Ames Test | Ethoxylated dodecyl alcohol | Negative | Tested in Salmonella typhimurium and E. coli | [17] |
| Chromosomal Aberration | Tetraethylene Glycol (TEG) | Positive | With metabolic activation (S9) in CHO cells | [15][16] |
| Chromosomal Aberration | PEG 200 | Positive | In CHEL cells |[15][16] |
Safety Data
The primary safety concerns associated with this compound are its potential for skin and eye irritation and the possible presence of manufacturing impurities.
Impurities
Small amounts of 1,4-dioxane and ethylene oxide, by-products of the ethoxylation process, may be present in this compound.[1] These impurities are of toxicological concern, with 1,4-dioxane being a known carcinogen.[18] However, their levels can be controlled through purification steps during manufacturing.
Experimental Protocols
Detailed methodologies for key in-vitro toxicological assays are outlined below. These protocols are based on OECD guidelines and can be adapted for the evaluation of this compound.
In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method uses a three-dimensional RhE model to assess the skin irritation potential of a test substance.[4][5][6][7]
-
Model Preparation: Reconstructed human epidermis tissue models are pre-incubated in maintenance medium.
-
Test Substance Application: The test substance (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.
-
Data Interpretation: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[8]
In-Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
This test evaluates the potential of a substance to cause eye irritation using an in-vitro RhCE model.[10][11][12][13]
-
Model Preparation: RhCE tissue models are pre-incubated in maintenance medium.
-
Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue. Negative and positive controls are included.
-
Incubation: The incubation time varies for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).
-
Post-Incubation: After rinsing, tissues are post-incubated for a specified period.
-
Viability Assessment: Cell viability is measured using the MTT assay.
-
Data Interpretation: A substance is not classified as an eye irritant if the mean tissue viability is > 60%.[14]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[19][20][21][22][23]
-
Strain Selection: At least five strains of bacteria are used, typically including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth (e.g., histidine for S. typhimurium).
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
In-Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[24][25][26][27][28]
-
Cell Culture: Mammalian cells (e.g., CHO, V79, TK6, or human lymphocytes) are cultured.
-
Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained.
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
In-Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[1][9][18][29][30][31][32]
-
Cell Culture: Mammalian cells are cultured and exposed to at least three concentrations of the test substance, with and without metabolic activation.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Chromosomes are stained for visualization.
-
Microscopic Analysis: Metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.
Potential Signaling Pathways and Mechanisms of Action
The toxicological effects of non-ionic surfactants like this compound are often related to their interaction with cell membranes, which can trigger a cascade of intracellular events.
Membrane Fluidization and Oxidative Stress
Non-ionic surfactants can increase the fluidity of the plasma membrane. This can lead to a cellular stress response, including the generation of reactive oxygen species (ROS) and effects on mitochondrial function.[33]
Induction of Apoptosis
Studies on non-ionic surfactants have shown that they can induce apoptosis. This process can be initiated by mitochondrial hyperpolarization, followed by depolarization and the activation of caspases, such as caspase-3/7.[33]
PPARγ Activation and Adipogenesis
Some non-ionic surfactants have been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. This suggests a potential for these compounds to influence lipid metabolism in in-vitro models.[34]
References
- 1. oecd.org [oecd.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. senzagen.com [senzagen.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. iivs.org [iivs.org]
- 9. oecd.org [oecd.org]
- 10. tecolab-global.com [tecolab-global.com]
- 11. scantox.com [scantox.com]
- 12. oecd.org [oecd.org]
- 13. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 14. iivs.org [iivs.org]
- 15. Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ethoxylated dodecyl alcohol (9002-92-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. nib.si [nib.si]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. criver.com [criver.com]
- 25. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nucro-technics.com [nucro-technics.com]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 30. nucro-technics.com [nucro-technics.com]
- 31. criver.com [criver.com]
- 32. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 34. Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Surface Tension Properties of Deceth-3 Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface tension properties of Deceth-3 solutions. This compound, a non-ionic surfactant, is the polyoxyethylene ether of decyl alcohol with an average of three ethylene oxide units. Its amphiphilic nature, possessing both a hydrophobic decyl tail and a hydrophilic polyoxyethylene head, allows it to significantly reduce the surface tension of aqueous solutions. This property is fundamental to its wide range of applications, including as an emulsifier, wetting agent, and dispersant in various formulations within the cosmetic, pharmaceutical, and industrial sectors.[1][2][3][4]
This document details the quantitative surface tension data of a closely related analogue, experimental protocols for its measurement, and a visual representation of the workflow for determining a key surfactant parameter, the critical micelle concentration (CMC).
Core Concepts in Surface Tension of Surfactant Solutions
The presence of surfactants like this compound at the air-water interface disrupts the cohesive energy between water molecules, leading to a decrease in surface tension. As the concentration of the surfactant increases, the interface becomes more populated with surfactant molecules, causing a progressive reduction in surface tension. This continues until the interface is saturated. At this point, the surfactant molecules in the bulk solution begin to self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant as any additional surfactant molecules preferentially form micelles. The CMC is a critical parameter as it often corresponds to the concentration at which a surfactant's properties, such as detergency and solubilization, become most effective.
Quantitative Surface Tension Data
Direct, publicly available quantitative data on the surface tension of this compound solutions across a range of concentrations is limited. However, the following table presents data for a closely related commercial fatty-alcohol ethoxylate, FAE-C10E3, which has the same C10 alkyl chain and an average of 2.6 ethoxylate units, making it a very strong analogue for this compound.[3] The data illustrates the effect of temperature on the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_CMC).
| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |
| 25 | 0.6589 ± 0.0162 | 46.6 ± 0.2 |
| 40 | 0.5873 ± 0.0105 | 44.5 ± 0.4 |
| 60 | 0.4930 ± 0.0052 | 41.7 ± 0.3 |
Data sourced from Rincón-Romero et al., 2023 for FAE-C10E3, a C10 alcohol ethoxylate with an average of 2.6 EO units.[3]
Experimental Protocols for Surface Tension Measurement
The determination of surface tension and the CMC of surfactant solutions can be performed using several established methods. The following are detailed methodologies for two common techniques.
Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids.
Principle: This method measures the force exerted on a thin, roughened platinum plate, oriented perpendicular to the liquid surface, as it is brought into contact with the liquid. The force measured is directly proportional to the surface tension of the liquid.
Apparatus:
-
Tensiometer (with a sensitive microbalance)
-
Wilhelmy plate (typically roughened platinum)
-
Sample vessel (glass, with a means for temperature control)
-
Micropipettes or syringe pump for accurate liquid handling
Procedure:
-
Preparation: Thoroughly clean the Wilhelmy plate and sample vessel to remove any surface-active contaminants. The plate is typically cleaned by rinsing with a suitable solvent (e.g., acetone, ethanol) followed by flaming to a red heat. The sample vessel should be cleaned with a suitable detergent, rinsed extensively with deionized water, and dried.
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water. Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measurement: a. Place a known volume of the this compound solution into the temperature-controlled sample vessel. b. Suspend the cleaned Wilhelmy plate from the microbalance of the tensiometer. c. Raise the sample vessel until the liquid surface just touches the bottom edge of the plate. d. The force exerted on the plate due to the wetting of the liquid is measured by the microbalance. e. The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (which is assumed to be 0 for a properly cleaned and wetted platinum plate).
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.
Du Noüy Ring Method
The Du Noüy ring method is another common technique for measuring surface and interfacial tension.
Principle: This method involves slowly lifting a platinum-iridium ring from the surface of a liquid. The force required to detach the ring from the surface is measured and is related to the surface tension of the liquid.
Apparatus:
-
Tensiometer with a torsion wire or electronic force sensor
-
Du Noüy ring (platinum-iridium)
-
Sample vessel with temperature control
-
Micropipettes
Procedure:
-
Preparation: As with the Wilhelmy plate method, meticulous cleaning of the ring and glassware is essential. The ring is cleaned with solvents and then flamed.
-
Sample Preparation: Prepare a series of this compound solutions as described for the Wilhelmy plate method.
-
Measurement: a. Place the this compound solution in the sample vessel. b. Immerse the Du Noüy ring below the surface of the liquid. c. Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it. d. Continue to raise the ring until the meniscus breaks and the ring detaches from the surface. The maximum force exerted just before detachment is recorded.
-
Data Analysis: The measured force is converted to surface tension using a correction factor that accounts for the shape of the liquid pulled up by the ring. The surface tension is then plotted against the logarithm of the surfactant concentration to determine the CMC.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the Critical Micelle Concentration (CMC) of a surfactant solution using surface tension measurements.
This workflow provides a systematic approach to accurately determine the CMC, a fundamental parameter for characterizing the behavior of this compound and other surfactants in solution. The careful preparation of solutions, precise measurement of surface tension across a range of concentrations, and accurate analysis of the resulting data are all critical steps in obtaining reliable results.
References
An In-depth Technical Guide to the Phase Behavior and Aggregation Characteristics of Deceth-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-3, also known by its chemical name triethylene glycol mono-n-decyl ether (C10E3), is a nonionic surfactant widely utilized in various industrial and pharmaceutical applications. Its amphiphilic nature, arising from a hydrophilic triethylene glycol head group and a hydrophobic decyl tail, dictates its self-assembly into complex structures in solution, influencing formulation stability, drug delivery capabilities, and overall performance. This technical guide provides a comprehensive overview of the phase behavior and aggregation characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its behavior in aqueous solutions.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C16H34O4 | [1] |
| Molecular Weight | 290.44 g/mol | |
| Appearance | Liquid | |
| Density | 0.936 g/mL at 20 °C | |
| Refractive Index | n20/D 1.449 |
Aggregation Characteristics
The aggregation of surfactant molecules into micelles is a cornerstone of their utility. Key parameters governing this behavior for this compound are detailed below.
Critical Micelle Concentration (CMC)
| Parameter | Value (for C7E3) | Temperature |
| Critical Micelle Concentration (CMC) | 0.007 (mass fraction) | 288.15 K |
| Critical Micelle Concentration (CMC) | 0.0066 (mass fraction) | 298.15 K |
Aggregation Number
The aggregation number is the average number of surfactant molecules that constitute a single micelle. This parameter is crucial for understanding the size and solubilization capacity of the micelles.
Specific quantitative data for the aggregation number of this compound is not available in the provided search results. However, the experimental protocol for its determination is described below.
Phase Behavior in Aqueous Solutions
The phase behavior of this compound in water is complex, with the formation of various liquid crystalline phases as a function of concentration and temperature. Understanding this phase behavior is critical for controlling the rheological properties and stability of formulations.
Cloud Point
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it is heated, indicating a phase separation. This phenomenon is reversible upon cooling. For ethoxylated alcohol surfactants, the cloud point is a critical parameter for their application, as their effectiveness is often optimal near this temperature.[3]
Specific quantitative data for the cloud point of this compound is not available in the provided search results. The experimental protocol for its determination is described below.
Krafft Temperature
The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration.[4] Below the Krafft point, the surfactant exists as a crystalline solid in solution, and micelles do not form.[4] For nonionic surfactants like this compound, the Krafft temperature is typically not a primary consideration as they generally do not have one; instead, the cloud point is the more relevant parameter for their temperature-dependent behavior.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of surfactant properties.
Determination of Critical Micelle Concentration (CMC) by Tensiometry
Surface tension measurements are a common and effective method for determining the CMC of surfactants.
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., a Wilhelmy plate or Du Noüy ring method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.
Determination of Aggregation Number by Light Scattering
Dynamic Light Scattering (DLS) is a powerful technique for determining the size of particles in a solution, from which the aggregation number of micelles can be derived.
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation.
Procedure:
-
Prepare a series of this compound solutions at concentrations above the CMC.
-
Filter the solutions to remove any dust or large aggregates.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the intensity correlation function of the scattered light.
-
Analyze the correlation function to determine the diffusion coefficient and subsequently the hydrodynamic radius of the micelles.
-
The aggregation number can be calculated from the hydrodynamic radius and the known molecular dimensions of the surfactant monomer.
Determination of Cloud Point
The cloud point is determined by visually observing the temperature at which a surfactant solution becomes turbid upon heating.[6]
Procedure:
-
Prepare a 1% (w/w) aqueous solution of this compound.
-
Place the solution in a sealed, transparent container (e.g., a test tube).
-
Immerse the container in a temperature-controlled water bath.
-
Slowly heat the water bath while stirring the surfactant solution.
-
The cloud point is the temperature at which the solution first becomes visibly cloudy or turbid.[6] The process should be reversible upon cooling.
Determination of Krafft Temperature by Calorimetry
Differential Scanning Calorimetry (DSC) can be used to determine the Krafft temperature of ionic surfactants by detecting the enthalpy change associated with the dissolution of surfactant crystals to form micelles.[7]
Principle: As a surfactant solution is heated, an endothermic peak is observed at the Krafft temperature, corresponding to the energy required for the phase transition from a crystalline state to a micellar solution.
Procedure:
-
Prepare a dispersion of the surfactant in water at a concentration above its solubility limit at room temperature.
-
Seal a small amount of the dispersion in a DSC pan.
-
Heat the sample at a constant rate in the DSC instrument.
-
The onset of the endothermic peak in the thermogram corresponds to the Krafft temperature.
Visualizing Surfactant Behavior
Graphical representations are invaluable for understanding the complex relationships governing surfactant behavior.
Phase Behavior of this compound
Caption: Conceptual phase diagram of the this compound/water system.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration.
Conclusion
This technical guide has synthesized the available information on the phase behavior and aggregation characteristics of this compound. While specific quantitative data for some parameters of C10E3 remain to be extensively published, the provided experimental protocols offer a robust framework for their determination. The visualized phase behavior and experimental workflows serve as valuable tools for researchers and formulation scientists. A thorough understanding of these properties is paramount for the successful application of this compound in drug development and other advanced material science fields, enabling precise control over formulation properties and performance. Further research to populate the quantitative data tables for this compound will be invaluable to the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. Critical fluctuations of the micellar triethylene glycol monoheptyl ether-water system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrhessco.com [jrhessco.com]
- 4. Krafft temperature - Wikipedia [en.wikipedia.org]
- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. scribd.com [scribd.com]
- 7. Differential scanning calorimetric study of nonionic surfactant mixtures with a room temperature ionic liquid, bmimBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Deceth-3 with Lipid Bilayers and Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides a comprehensive overview of the interaction between Deceth-3, a non-ionic surfactant, and lipid bilayers, the fundamental components of cell membranes. Due to the limited direct research on this compound, this guide incorporates data from analogous polyoxyethylene alkyl ether surfactants to elucidate the mechanisms of interaction, effects on membrane properties, and relevant experimental methodologies.
Introduction to this compound
This compound is a polyethylene glycol ether of decyl alcohol, belonging to the family of polyoxyethylene alkyl ethers.[1][2][3] It is a non-ionic surfactant widely used in the cosmetics and personal care industry as an emulsifier, cleansing agent, and wetting agent.[2][4][5] Its chemical structure consists of a hydrophobic decyl (C10) alkyl chain and a hydrophilic head group composed of three repeating ethylene oxide units.[2][4] This amphiphilic nature drives its interaction with lipid bilayers and cell membranes.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| Chemical Name | Ethoxylated C10 alcohol | [4] |
| CAS Number | 26183-52-8 | [4] |
| Molecular Formula | C16H34O4 | [6] |
| Molar Mass | approx. 285 g/mol | [4] |
| Appearance | Clear liquid | [4] |
| Solubility in Water | Poor, forms an emulsion | [4] |
| Hydrophile-Lipophile Balance (HLB) | approx. 8.6 | [4] |
| Density | approx. 0.93 g/ml (at 25°C) | [4] |
| Solidification Point | approx. -17°C | [4] |
Interaction with Lipid Bilayers
The interaction of non-ionic surfactants like this compound with lipid bilayers is a complex process governed by the surfactant's physicochemical properties, particularly its hydrophobicity and the size of its hydrophilic headgroup. These interactions can range from simple adsorption onto the membrane surface to insertion into the bilayer, leading to changes in membrane structure and, at higher concentrations, membrane disruption and solubilization.
Studies on analogous polyoxyethylene alkyl ethers (CnEm) reveal that the balance between the alkyl chain length (n) and the number of ethylene oxide units (m) is critical in determining the nature of the interaction.[7] Surfactants with intermediate amphiphilicity tend to have the most significant disruptive effects on lipid membranes.[7]
Mechanisms of Interaction
The interaction of polyoxyethylene alkyl ethers with lipid bilayers can be described by a multi-stage process:
-
Monomer Partitioning: At concentrations below the critical micelle concentration (CMC), surfactant monomers partition from the aqueous phase into the lipid bilayer.[8]
-
Bilayer Saturation: As the concentration of the surfactant in the bilayer increases, the membrane becomes saturated with surfactant monomers. This can lead to alterations in the physical properties of the bilayer, such as increased fluidity and changes in thickness.
-
Membrane Solubilization: At concentrations near or above the CMC, the bilayer structure can be disrupted, leading to the formation of mixed micelles composed of lipids and surfactant molecules.[9] This results in the solubilization of the membrane.
The following diagram illustrates a generalized workflow for studying these interactions.
Caption: Workflow for studying surfactant-membrane interactions.
Quantitative Data on Polyoxyethylene Alkyl Ether-Membrane Interactions
While specific quantitative data for this compound is scarce in the available literature, studies on other polyoxyethylene alkyl ethers provide valuable insights. The following tables summarize key findings.
Table 1: Effect of C12Em Surfactants on DMPC Model Membranes
| Surfactant | Observation | Technique | Reference |
| C12E2 | Weak adsorption, little interaction | QCM-D | [7] |
| C12E4 | Insertion into the outer leaflet, mild disruption | QCM-D, NR | [7] |
| C12E6 | Rapid fusion, lipid removal, pore formation | QCM-D, NR | [7] |
| C12E12 | Insertion and adsorption, mild disruption of the outer leaflet | QCM-D, NR | [7] |
| C12E23 | Insertion and adsorption, mild disruption of the outer leaflet | QCM-D, NR | [7] |
DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; QCM-D: Quartz Crystal Microbalance with Dissipation; NR: Neutron Reflection.
Table 2: Changes in Lipid Bilayer Thickness upon Interaction with a Dialkyl Polyoxyethylene Ether (2C18E12)
| System | Change in Thickness | Technique | Reference |
| 2C18E12 Monolayer + Cholesterol (1:1) | + ~7 Å | Neutron Reflectivity | [10] |
| 2C18E12 Vesicle + Cholesterol (1:1) | + ~16 Å | SANS | [10] |
| 2C18E12:DSPC:Cholesterol (1:1:2) Vesicle | + ~9 Å (relative to 2C18E12 alone) | SANS | [10] |
SANS: Small-Angle Neutron Scattering; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.
Effects on Cell Membranes and Cytotoxicity
The interaction of this compound and related surfactants with cell membranes can lead to increased permeability and, at sufficient concentrations, cell lysis. The cytotoxicity of nonionic ethoxylated surfactants is often correlated with their critical micelle concentration (CMC) and their ability to disrupt the cell membrane, causing leakage of cytoplasmic contents.[7]
Surfactants with a balanced amphiphilicity, such as C12E6, have been shown to rapidly fuse with lipid membranes, remove lipids, and form transmembrane pores, leading to significant cytoplasm leakage and rapid cell death.[7] In contrast, more hydrophobic or hydrophilic surfactants tend to cause milder structural changes, primarily to the outer leaflet of the membrane, resulting in weaker and delayed cytotoxic effects.[7]
The following diagram illustrates the proposed mechanism of membrane disruption.
Caption: Proposed mechanism of membrane disruption by this compound.
Experimental Protocols
Several biophysical techniques are employed to study the interaction of surfactants with lipid bilayers. Below are detailed methodologies for key experiments.
Vesicle Leakage Assay
This assay is used to determine the ability of a compound to permeabilize lipid vesicles.[9][11]
-
Preparation of Dye-Loaded Vesicles:
-
A lipid film is prepared by dissolving lipids (e.g., POPC or a mixture mimicking a cell membrane) in an organic solvent, followed by evaporation of the solvent under nitrogen and then high vacuum.
-
The lipid film is rehydrated with a buffer containing a fluorescent dye at a self-quenching concentration (e.g., 50 mM calcein).
-
The resulting multilamellar vesicles are subjected to several freeze-thaw cycles.
-
Large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) are formed by extrusion through a polycarbonate membrane.
-
External, non-encapsulated dye is removed by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
The dye-loaded LUVs are placed in a cuvette with a buffer.
-
The baseline fluorescence (F0) is measured.
-
This compound (or its analog) is added to the vesicle suspension, and the fluorescence intensity (F) is monitored over time.
-
After the reaction reaches a plateau or at a defined endpoint, a detergent (e.g., Triton X-100) is added to lyse all vesicles and release all the entrapped dye, giving the maximum fluorescence (Fmax).
-
-
Calculation of Leakage:
-
The percentage of leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100.
-
Caption: Workflow for a vesicle leakage assay.
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a surface-sensitive technique that measures changes in mass and viscoelastic properties at a sensor surface in real-time.[12][13]
-
Sensor Preparation: A silica-coated quartz crystal sensor is cleaned and mounted in the QCM-D chamber.
-
Supported Lipid Bilayer (SLB) Formation:
-
A baseline is established with a buffer.
-
Small unilamellar vesicles (SUVs) are introduced into the chamber, where they adsorb to the sensor surface and fuse to form a continuous SLB. This is observed as a characteristic decrease in frequency (Δf) and a small increase in dissipation (ΔD).
-
The chamber is rinsed with a buffer to remove any unfused vesicles.
-
-
Interaction with Surfactant:
-
A solution of this compound at a specific concentration is flowed over the SLB.
-
Changes in frequency (Δf) and dissipation (ΔD) are monitored. An increase in Δf suggests mass removal (lipid extraction), while a decrease in Δf indicates mass adsorption. Changes in ΔD provide information about the structural and viscoelastic properties of the layer.
-
-
Data Analysis: The QCM-D data is analyzed to determine the kinetics and extent of surfactant binding, lipid removal, and changes in the bilayer structure.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides detailed information about the structure, dynamics, and orientation of lipids and interacting molecules within a bilayer.[14][15][16][17]
-
Sample Preparation:
-
Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (which can include isotopically labeled lipids, e.g., 2H-labeled lipids) with a buffer containing the desired concentration of this compound.
-
The sample is transferred to an NMR rotor.
-
-
NMR Experiments:
-
31P NMR: This technique is used to probe the headgroup region of the lipids. Changes in the chemical shift anisotropy (CSA) of the 31P signal can indicate changes in the lipid phase, headgroup orientation, and dynamics.[14][16]
-
2H NMR: By using lipids with deuterated acyl chains, 2H NMR can provide information about the order and dynamics of the hydrophobic core of the bilayer.[14] Reductions in the quadrupolar splitting indicate a disordering of the acyl chains.
-
-
Data Analysis: The NMR spectra are analyzed to determine the effects of this compound on the lipid headgroups and acyl chains, providing insights into its location and mechanism of action within the bilayer.
Signaling Pathways
Currently, there is no specific information in the public domain detailing the induction of specific signaling pathways by this compound. The primary biological effect of this compound at the cellular level is considered to be the physical disruption of the cell membrane, which can lead to cytotoxicity. Any downstream signaling events would likely be a consequence of this membrane damage and the subsequent influx of ions or release of cellular components, rather than a specific receptor-mediated signaling cascade.
Conclusion
This compound, as a representative of the polyoxyethylene alkyl ether class of non-ionic surfactants, interacts with lipid bilayers in a manner dependent on its concentration and amphiphilic properties. While direct quantitative data for this compound is limited, analogous compounds demonstrate a range of interactions from membrane insertion to complete solubilization. The primary mechanism of its cellular effect is the disruption of membrane integrity, leading to increased permeability and potential cytotoxicity. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific interactions of this compound and other surfactants with lipid bilayers and cell membranes, which is crucial for assessing their safety and efficacy in various applications.
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound - PCC Group Product Portal [products.pcc.eu]
- 5. specialchem.com [specialchem.com]
- 6. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Unraveling How Membrane Nanostructure Changes Impact the Eye Irritation of Nonionic Alkyl Ethoxylate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Effect of cholesterol and phospholipid on the behavior of dialkyl polyoxyethylene ether surfactant (2C18E12) monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating interactions of phthalate environmental toxicants with lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing the interaction of polyphenols with lipid bilayers by solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solubilization of Membrane Proteins Using Deceth-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of Deceth-3, a non-ionic detergent, in the solubilization of membrane proteins. As this compound is not conventionally used in this application, this guide offers a framework for its evaluation as a novel surfactant for membrane protein extraction and stabilization. The protocols outlined below are adapted from established methods for screening and optimizing non-ionic detergents for the study of membrane protein structure and function.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the polyethylene glycol ether class of detergents.[1] It is primarily utilized in the cosmetics industry as an emulsifier, wetting agent, and dispersant.[2][3] Its non-ionic nature, characterized by an uncharged, hydrophilic head group, suggests it may be a mild detergent suitable for disrupting lipid-lipid and lipid-protein interactions while preserving the native structure and function of membrane proteins.[4][5] However, to date, there is a lack of published data on its efficacy and specific properties, such as its Critical Micelle Concentration (CMC) and aggregation number, in the context of membrane protein research. Therefore, empirical determination of its suitability for any given membrane protein is essential.
Properties of this compound and Comparative Detergents
A successful membrane protein solubilization strategy relies on the careful selection of a detergent with appropriate physicochemical properties. Below is a summary of the known properties of this compound, alongside a comparison with commonly used non-ionic detergents in membrane protein research. This comparison can guide the initial design of screening experiments for this compound.
Table 1: Physicochemical Properties of this compound [2][6]
| Property | Value |
| Chemical Name | Polyethylene glycol mono-decyl ether (average of 3 ethylene oxide units) |
| Molecular Formula | C16H34O4 |
| Molar Mass | ~285 g/mol |
| HLB Value | ~8.6 |
| Appearance | Clear liquid at room temperature |
| Solubility | Poor in water (forms an emulsion), good in low aliphatic alcohols |
Table 2: Comparative Properties of Common Non-Ionic Detergents [7]
| Detergent | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| n-Dodecyl-β-D-maltoside (DDM) | 510.6 | 0.17 | 98 |
| n-Octyl-β-D-glucopyranoside (OG) | 292.4 | 20-25 | 27-100 |
| Triton X-100 | ~625 | 0.2-0.9 | 100-155 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 975.2 | ~0.01 | Not widely reported |
| This compound (Hypothetical) | ~285 | Unknown | Unknown |
Experimental Protocols
The following protocols provide a systematic approach to screen and optimize the use of this compound for solubilizing a target membrane protein.
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound
A key parameter for any detergent used in membrane protein research is its CMC, the concentration at which detergent monomers self-assemble into micelles. Solubilization of membrane proteins should be performed at concentrations above the CMC.
Materials:
-
This compound
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or 8-Anilino-1-naphthalenesulfonic acid (ANS))
-
Spectrofluorometer
-
Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Methodology:
-
Prepare a series of dilutions of this compound in the desired buffer, ranging from a high concentration (e.g., 10% w/v) to a very low concentration (e.g., 0.0001% w/v).
-
Add a small, constant amount of the fluorescent probe to each dilution.
-
Incubate the samples at the desired temperature for solubilization (e.g., 4°C or room temperature) for a set period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The CMC is identified as the point of inflection in the curve, where a significant change in fluorescence is observed due to the partitioning of the probe into the newly formed micelles.
Protocol 2: Screening this compound for Membrane Protein Solubilization
This protocol outlines a small-scale screening experiment to determine the optimal concentration of this compound for solubilizing a target membrane protein from a membrane preparation.
Materials:
-
Isolated cell membranes containing the target protein of interest (5-10 mg/mL total protein)
-
This compound stock solution (e.g., 10% w/v in buffer)
-
Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Prepare a series of solubilization buffers containing varying final concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). It is advisable to test concentrations both below and significantly above the empirically determined CMC.
-
Resuspend the membrane pellet in each of the prepared this compound containing buffers at a protein-to-detergent ratio typically ranging from 1:2 to 1:10 (w/w).
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized membrane material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the efficiency of solubilization at each this compound concentration. The optimal concentration will show a high proportion of the target protein in the supernatant.
Protocol 3: Assessing the Stability and Activity of Solubilized Protein
Once solubilized, it is crucial to determine if the membrane protein remains stable and functionally active in the this compound micelles.
Materials:
-
Solubilized protein in the optimal this compound concentration (from Protocol 2).
-
Size-exclusion chromatography (SEC) system.
-
Reagents for a functional assay specific to the target protein (e.g., ligand binding assay, enzyme activity assay).
Methodology:
A. Stability Assessment using Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with a buffer containing this compound at a concentration above its CMC.
-
Inject the solubilized protein sample onto the column.
-
Monitor the elution profile at 280 nm. A single, monodisperse peak indicates a stable, non-aggregated protein-detergent complex. The presence of high molecular weight aggregates or a broad peak suggests instability.
B. Functional Activity Assay:
-
Perform a functional assay specific to your target protein. For example:
-
For a receptor: Conduct a radioligand binding assay to determine the binding affinity (Kd) and the total number of binding sites (Bmax).
-
For an enzyme: Measure the kinetic parameters (Km and Vmax) using a suitable substrate.
-
-
Compare the activity of the this compound-solubilized protein to a known active preparation or, if available, to the protein solubilized in a standard detergent like DDM. A significant loss of activity would indicate that this compound is not a suitable detergent for this particular protein.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening a novel detergent like this compound for membrane protein solubilization.
Caption: Workflow for screening and validating this compound for membrane protein solubilization.
Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
As this compound has not been linked to a specific membrane protein, the following diagram of a generic GPCR signaling pathway serves as an example of the biological context in which a solubilized and purified membrane protein would be studied.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
While this compound is not a conventional detergent for membrane protein research, its non-ionic character makes it a candidate for gentle solubilization. The protocols provided here offer a comprehensive framework for researchers to systematically evaluate its potential for their specific membrane protein of interest. Successful solubilization and retention of function would add a new tool to the limited repertoire of detergents available for the challenging field of membrane protein structural and functional biology. It is imperative that researchers conduct thorough screening and validation experiments as outlined before proceeding with downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. journal.r-project.org [journal.r-project.org]
- 7. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Deceth-3 in Microemulsion-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Deceth-3 as a surfactant in the formulation of microemulsions for drug delivery. Due to the limited availability of specific studies on this compound in pharmaceutical microemulsions, this document presents a generalized protocol based on established principles of microemulsion formulation and characterization. The provided data is illustrative and serves as a guide for formulation development.
Application Notes
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1] They have garnered significant interest as drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[2][3] Microemulsions can be formulated as oil-in-water (o/w), water-in-oil (w/o), or bicontinuous systems, offering versatility for encapsulating both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[2]
This compound: A Potential Surfactant for Microemulsion Drug Delivery
This compound, an ethoxylated decyl alcohol, is a non-ionic surfactant commonly used in the cosmetic industry as an emulsifier and wetting agent.[4] Its chemical structure, consisting of a hydrophobic decyl chain and a hydrophilic polyethylene glycol chain, imparts surface-active properties that are essential for the formation of stable microemulsions.
Key Properties of this compound Relevant to Drug Delivery Formulations:
-
Non-ionic Nature: Non-ionic surfactants like this compound are generally considered to be less toxic and irritating compared to their ionic counterparts, making them suitable for various routes of administration.
-
Emulsifying Properties: this compound's primary function is to reduce the interfacial tension between the oil and water phases, facilitating the formation of a stable microemulsion.[4]
Potential Applications in Drug Delivery:
The formulation of a drug into a this compound-based microemulsion could potentially offer several advantages:
-
Enhanced Drug Solubilization: The oil phase of the microemulsion can serve as a reservoir for lipophilic drugs, increasing their loading capacity.
-
Improved Bioavailability: The small droplet size of microemulsions (typically in the range of 10-200 nm) provides a large interfacial area for drug absorption, potentially leading to enhanced bioavailability.[2][5]
-
Protection of Labile Drugs: Encapsulation within the microemulsion droplets can protect sensitive drugs from degradation in the physiological environment.
-
Controlled and Targeted Delivery: The composition of the microemulsion can be tailored to control the rate of drug release and potentially target specific tissues.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of a hypothetical this compound-based microemulsion for drug delivery. These protocols should be adapted and optimized for the specific API and intended application.
Protocol 1: Formulation of a this compound Based Microemulsion using the Water Titration Method
This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region and formulate a stable system.
Materials:
-
Oil Phase: A pharmaceutically acceptable oil (e.g., isopropyl myristate, oleic acid, medium-chain triglycerides). The choice of oil will depend on the solubility of the API.
-
Surfactant: this compound.
-
Cosurfactant: A short- to medium-chain alcohol (e.g., ethanol, propylene glycol, Transcutol®). The cosurfactant helps to further reduce interfacial tension and increase the fluidity of the interface.
-
Aqueous Phase: Purified water.
-
Active Pharmaceutical Ingredient (API).
Equipment:
-
Magnetic stirrer and stir bars.
-
Burette.
-
Glass vials.
-
Vortex mixer.
Procedure:
-
Component Selection:
-
Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the most appropriate components.
-
-
Construction of the Pseudo-Ternary Phase Diagram:
-
Prepare a series of mixtures of this compound (surfactant) and the chosen cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, prepare a series of mixtures with the chosen oil at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil-Smix mixture with water dropwise from a burette under constant magnetic stirring.
-
Observe the mixtures for transparency and flowability. The point at which the mixture becomes clear and easily flowable indicates the formation of a microemulsion. The point of turbidity indicates the boundary of the microemulsion region.
-
Plot the results on a triangular phase diagram with the oil, water, and Smix at the vertices. The area of clear and isotropic formulations represents the microemulsion region.
-
-
Formulation of the Drug-Loaded Microemulsion:
-
Select a formulation from within the identified microemulsion region.
-
Dissolve the API in the oil phase.
-
Add the Smix (this compound and cosurfactant) to the oil-drug mixture and vortex until a clear solution is formed.
-
Add the required amount of water dropwise while stirring to form the final drug-loaded microemulsion.
-
Protocol 2: Characterization of the this compound Based Microemulsion
1. Visual Inspection and Thermodynamic Stability:
-
Procedure: Visually inspect the prepared microemulsions for clarity, homogeneity, and any signs of phase separation or precipitation.
-
Thermodynamic Stability: Subject the formulations to centrifugation at 5000 rpm for 30 minutes and freeze-thaw cycles (-20°C to 25°C, 48 hours at each temperature for three cycles) to assess their physical stability.
2. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Measure the droplet size, PDI, and zeta potential using the DLS instrument at a fixed angle and temperature (e.g., 25°C).
-
Perform the measurements in triplicate.
-
3. Drug Content and Encapsulation Efficiency:
-
Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector.
-
Procedure for Drug Content:
-
Disrupt a known amount of the microemulsion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Filter the sample and analyze the drug concentration using a validated HPLC method.
-
-
Procedure for Encapsulation Efficiency (EE%):
-
Separate the free drug from the microemulsion using a suitable technique (e.g., ultrafiltration, dialysis).
-
Quantify the amount of free drug (W_free) in the aqueous phase.
-
Calculate the EE% using the following formula: EE% = [(W_total - W_free) / W_total] x 100 where W_total is the total amount of drug added to the formulation.
-
Protocol 3: In Vitro Drug Release Study
-
Equipment: Franz diffusion cell apparatus.
-
Membrane: A synthetic membrane (e.g., dialysis membrane) or excised animal skin.
-
Receptor Medium: A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell with the dermal side facing the receptor compartment.
-
Fill the receptor compartment with the receptor medium and maintain a constant temperature (e.g., 32 ± 0.5°C) and stirring speed.
-
Place a known amount of the drug-loaded microemulsion on the donor side of the membrane.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[6]
-
Plot the cumulative amount of drug released per unit area versus time.
-
Data Presentation
Table 1: Hypothetical Physicochemical Characterization of this compound Based Microemulsions
| Formulation Code | Oil (%) | This compound:Cosurfactant (Smix) (%) | Water (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) | Encapsulation Efficiency (%) |
| ME-D3-1 | 10 | 40 (2:1) | 50 | 45.2 ± 2.1 | 0.15 ± 0.02 | -5.3 ± 0.8 | 98.5 ± 1.2 | 99.1 ± 0.5 |
| ME-D3-2 | 15 | 35 (2:1) | 50 | 62.8 ± 3.5 | 0.21 ± 0.03 | -4.8 ± 0.6 | 99.1 ± 0.9 | 99.5 ± 0.3 |
| ME-D3-3 | 10 | 50 (3:1) | 40 | 38.6 ± 1.8 | 0.12 ± 0.01 | -6.1 ± 0.9 | 98.9 ± 1.5 | 99.3 ± 0.4 |
Table 2: Hypothetical In Vitro Drug Release Parameters
| Formulation Code | Cumulative Drug Release at 8h (%) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) |
| ME-D3-1 | 65.4 ± 4.2 | 25.8 ± 2.1 | 0.026 ± 0.002 |
| ME-D3-2 | 58.2 ± 3.8 | 22.1 ± 1.9 | 0.022 ± 0.002 |
| ME-D3-3 | 72.8 ± 5.1 | 29.5 ± 2.5 | 0.030 ± 0.003 |
| Control (API in solution) | 15.1 ± 2.5 | 5.9 ± 0.8 | 0.006 ± 0.001 |
Visualizations
Caption: Experimental workflow for the formulation and evaluation of a this compound based microemulsion.
Caption: Proposed mechanism of drug release and absorption from a microemulsion.
References
- 1. Microemulsions: a potential drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmascigroup.us [pharmascigroup.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PCC Group Product Portal [products.pcc.eu]
- 5. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and In-vitro Evaluation of Tretinoin Microemulsion as a Potential Carrier for Dermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deceth-3 as a Wetting Agent in Biochemical Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-3, a non-ionic surfactant belonging to the alcohol ethoxylate family, offers significant potential as a wetting agent in a variety of biochemical assays.[1][2] Its amphipathic nature, arising from a ten-carbon alkyl chain (hydrophobic) and a short chain of three ethylene oxide units (hydrophilic), allows it to reduce surface tension at liquid-solid and liquid-air interfaces. This property is crucial for improving reagent mixing, preventing non-specific binding, and enhancing the overall performance and reliability of assays. While direct literature on the application of this compound in biochemical assays is limited, its properties are analogous to other short-chain alcohol ethoxylates, making it a viable candidate for use in various experimental settings.[2]
This document provides detailed application notes and protocols for the use of this compound as a wetting agent in common biochemical assays, including enzyme-linked immunosorbent assays (ELISA), high-throughput screening (HTS), and cell-based assays. The information presented is based on the known properties of this compound and general principles of surfactant application in biological research.
Key Properties of this compound
Understanding the physicochemical properties of this compound is essential for its effective application.
| Property | Value/Description | Reference |
| Chemical Name | Polyoxyethylene (3) decyl ether | N/A |
| CAS Number | 26183-52-8 | N/A |
| Molecular Formula | C10H21(OCH2CH2)3OH | N/A |
| Appearance | Clear, colorless to pale yellow liquid | N/A |
| Solubility | Poorly soluble in water, soluble in alcohols and other organic solvents. Forms emulsions in water. | N/A |
| Surfactant Class | Non-ionic | [1] |
| Primary Functions | Wetting agent, emulsifier, dispersant | [1][2] |
Applications in Biochemical Assays
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, non-ionic surfactants are critical components of wash buffers and sometimes blocking buffers to minimize non-specific binding of antibodies and other proteins to the microplate surface. This reduction in background noise leads to an improved signal-to-noise ratio and increased assay sensitivity.
Hypothetical Performance of this compound in ELISA:
The following table presents a hypothetical comparison of this compound with commonly used surfactants in an ELISA wash buffer. The data is illustrative and would require experimental validation.
| Surfactant (at 0.05% v/v in PBS) | Signal-to-Noise Ratio | Background Absorbance (OD450) |
| This compound (Hypothetical) | 18.5 | 0.065 |
| Tween-20 | 20.2 | 0.058 |
| Triton X-100 | 19.8 | 0.061 |
| No Surfactant | 8.3 | 0.152 |
Experimental Protocol: Using this compound in ELISA Wash Buffer
-
Preparation of Wash Buffer:
-
Prepare a 10X stock solution of Phosphate Buffered Saline (PBS).
-
Prepare a 1% (v/v) stock solution of this compound in deionized water.
-
To prepare 1 L of 1X PBS wash buffer, add 100 mL of 10X PBS and 5 mL of 1% this compound stock solution to 895 mL of deionized water. Mix thoroughly. The final concentration of this compound will be 0.05% (v/v).
-
-
ELISA Washing Steps:
-
After each incubation step (coating, blocking, primary antibody, secondary antibody), aspirate the contents of the microplate wells.
-
Add 300 µL of the prepared wash buffer containing this compound to each well.
-
Allow the wash buffer to remain in the wells for 30 seconds.
-
Aspirate the wash buffer.
-
Repeat the wash step two more times for a total of three washes.
-
After the final wash, gently tap the inverted plate on a clean paper towel to remove any residual buffer before proceeding to the next step.
-
Workflow for ELISA with this compound as a Wetting Agent
Caption: ELISA workflow incorporating this compound in wash steps.
High-Throughput Screening (HTS)
In HTS assays, maintaining the stability and solubility of library compounds and biological reagents in miniaturized formats is crucial. As a wetting agent, this compound can improve the dispensing of small liquid volumes and prevent the aggregation of hydrophobic compounds.
Hypothetical Impact of this compound on Compound Solubility in an HTS Assay:
| Compound Concentration (µM) | Aggregation without Surfactant (% of wells with precipitate) | Aggregation with 0.01% this compound (% of wells with precipitate) |
| 1 | 2% | 0% |
| 10 | 15% | 1% |
| 50 | 45% | 5% |
| 100 | 70% | 12% |
Experimental Protocol: Incorporating this compound in an HTS Assay Buffer
-
Assay Buffer Preparation:
-
Prepare the desired assay buffer (e.g., Tris-HCl, HEPES) at the required pH and salt concentration.
-
Prepare a 1% (v/v) stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) that is compatible with the assay components.
-
Add the this compound stock solution to the assay buffer to achieve a final concentration typically ranging from 0.005% to 0.05% (v/v). The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
Use the this compound-containing assay buffer to dilute enzymes, substrates, and other reagents.
-
When preparing compound plates, consider adding a low concentration of this compound to the dilution buffer to maintain compound solubility.
-
During automated liquid handling steps, the presence of this compound will help to ensure accurate and precise dispensing of small volumes by reducing surface tension.
-
Logical Workflow for HTS Assay Optimization with this compound
Caption: HTS assay optimization workflow for this compound.
Cell-Based Assays
In cell-based assays, surfactants can be used at very low, non-lytic concentrations to improve the wettability of cell culture plates and ensure uniform exposure of cells to test compounds. Care must be taken to determine the appropriate concentration that does not compromise cell membrane integrity.
Hypothetical Cell Viability with this compound Treatment:
| This compound Concentration (v/v) | Cell Viability (%) |
| 0.001% | 99 ± 2 |
| 0.005% | 97 ± 3 |
| 0.01% | 92 ± 5 |
| 0.05% | 75 ± 8 |
| 0.1% | 40 ± 10 |
Experimental Protocol: Determining the Optimal Non-Lytic Concentration of this compound for a Cell-Based Assay
-
Cell Culture:
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in the complete cell culture medium, ranging from 0.001% to 0.1% (v/v).
-
-
Treatment and Incubation:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >95% viability). This will be the optimal working concentration for your assay.
-
Signaling Pathway Diagram: Generic Kinase Cascade
Caption: A generic kinase signaling pathway.
Conclusion
This compound presents a promising, yet largely unexplored, alternative to commonly used non-ionic surfactants in biochemical assays. Its properties as a wetting agent suggest its utility in improving assay performance by reducing non-specific binding, enhancing reagent mixing, and maintaining compound solubility. The protocols and data presented here, while based on the general principles of surfactant action and properties of similar molecules, provide a strong foundation for researchers to begin incorporating and optimizing the use of this compound in their specific assay systems. Empirical validation is crucial to determine the optimal working concentrations and to fully characterize the benefits of this compound in any given application.
References
Application Notes and Protocols for Deceth-3 in Cell Lysis and Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-3 is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols.[1] While primarily utilized in the cosmetics industry as an emulsifier, wetting agent, and dispersant, its inherent detergent properties suggest its potential application in life sciences research, specifically for the gentle lysis of cells and extraction of functional proteins.[1][2] As a non-ionic detergent, this compound is expected to disrupt lipid-lipid and lipid-protein interactions, effectively solubilizing cell membranes while minimizing protein denaturation, thus preserving the native structure and function of extracted proteins.[3][4]
These application notes provide a theoretical framework and general protocols for the use of this compound in cell lysis and protein extraction, based on the established principles of other non-ionic detergents like Triton™ X-100 and NP-40.[4][5] The provided protocols are intended as a starting point for optimization in your specific experimental context.
Principle of Action
Non-ionic detergents such as this compound possess a hydrophilic head and a hydrophobic tail. This amphipathic nature allows them to integrate into the lipid bilayer of cell membranes. At concentrations above the critical micelle concentration (CMC), these detergents form micelles that encapsulate lipids and membrane proteins, leading to the disruption of the cell membrane and the release of intracellular contents.[3][6] The uncharged nature of the hydrophilic head group minimizes the disruption of protein-protein interactions, which is crucial for studying protein complexes and enzymatic activity.[3]
Data Presentation: Comparative Performance of Non-Ionic Detergents
Table 1: Properties of Common Non-Ionic Detergents
| Detergent | Chemical Type | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (% w/v) | Aggregation Number | Hydrophile-Lipophile Balance (HLB) |
| This compound | Ethoxylated C10 alcohol | ~285 | Not available | Not available | ~8.6[1] |
| Triton™ X-100 | Polyoxyethylene-based | ~625 | 0.01-0.02[7] | 100-155[7] | 13.5[7] |
| NP-40 | Nonylphenoxypolyethoxyethanol | ~680 | 0.0029 | 149 | 13.1 |
| Tween® 20 | Polysorbate | ~1228 | 0.006 | 60 | 16.7 |
Table 2: Representative Protein Yield from Mammalian Cells using Non-Ionic Detergent-Based Lysis Buffers
| Cell Type | Non-Ionic Detergent (in Lysis Buffer) | Protein Yield (µg/10^6 cells) | Reference Assay |
| HEK293 | 1% Triton™ X-100 | 150 - 250 | BCA Assay |
| HeLa | 1% NP-40 | 180 - 300 | BCA Assay |
| CHO | 0.5% Triton™ X-100 | 200 - 350 | Bradford Assay |
Note: Protein yield can vary significantly depending on cell type, cell density, and the specific lysis protocol used.
Experimental Protocols
Protocol 1: General Cell Lysis for Soluble Protein Extraction from Cultured Mammalian Cells
This protocol is a starting point for the extraction of cytoplasmic proteins. Optimization of the this compound concentration may be required.
Materials:
-
Cell culture plates with adherent or suspension cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound (prepare a 10% stock solution of this compound in sterile water)
-
Protease and Phosphatase Inhibitor Cocktails (e.g., cOmplete™, PhosSTOP™)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS and add a minimal volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer.
-
-
Lysis:
-
Add protease and phosphatase inhibitors to the Lysis Buffer immediately before use.
-
Incubate the cell suspension on ice for 10-30 minutes with occasional gentle vortexing.
-
For adherent cells, use a cell scraper to detach the cells into the Lysis Buffer.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Storage:
-
Store the protein extract at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Protein Quantification using the Bicinchoninic Acid (BCA) Assay
The BCA assay is a sensitive method for quantifying total protein concentration and is compatible with most non-ionic detergents at typical concentrations.[8][9]
Materials:
-
Protein extract from Protocol 1
-
BCA Protein Assay Kit (containing BCA Reagent A and BCA Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) by diluting the BSA stock in the same Lysis Buffer used for the samples.[9]
-
Preparation of Working Reagent: Prepare the BCA Working Reagent by mixing BCA Reagent A and BCA Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[10]
-
Assay:
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[10]
-
Calculation:
-
Subtract the absorbance of the blank (0 mg/mL BSA) from all other readings.
-
Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for cell lysis and protein extraction using this compound.
Caption: Simplified EGFR signaling pathway, a common target of protein studies.
Downstream Application Compatibility
Non-ionic detergents like this compound are generally compatible with a wide range of downstream applications due to their mild, non-denaturing properties.
-
Immunoassays (ELISA, Western Blotting): this compound is expected to be compatible with most antibody-based assays. Non-ionic detergents can help reduce non-specific binding.[4] However, high concentrations may interfere with some antibody-antigen interactions, so optimization is recommended.
-
Enzyme Assays: The non-denaturing nature of this compound should preserve the enzymatic activity of extracted proteins, making it suitable for functional assays.
-
Chromatography (Affinity, Ion-Exchange): this compound is likely compatible with various chromatographic techniques. Its non-ionic character should not interfere with the charge-based separation in ion-exchange chromatography.
Conclusion
This compound, as a non-ionic surfactant, presents a potential alternative for gentle cell lysis and protein extraction. The protocols and data provided herein, based on the established performance of similar detergents, offer a solid foundation for researchers to begin exploring its utility. Empirical optimization of detergent concentration and incubation times will be crucial to achieve the best results for specific cell types and downstream applications.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Lysis buffer - Wikipedia [en.wikipedia.org]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
Application Notes and Protocols: The Role of Deceth-3 as a Stabilizer for Nanoparticle Suspensions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Deceth-3, a non-ionic surfactant, as a stabilizing agent for nanoparticle suspensions in research and drug development. Detailed protocols for the preparation and characterization of stabilized nanoparticle suspensions are provided to facilitate practical implementation in the laboratory.
Introduction to this compound in Nanoparticle Stabilization
This compound, an ethoxylated fatty alcohol, is a versatile non-ionic surfactant with a favorable profile for the stabilization of various nanoparticle systems.[1][2][3][4] Its amphiphilic nature, characterized by a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic decyl group, allows it to adsorb onto the surface of nanoparticles, preventing their aggregation and ensuring the stability of the suspension.[5][6][7] The primary mechanism of stabilization afforded by this compound is steric hindrance, where the adsorbed surfactant layers create a physical barrier that prevents close contact and agglomeration of nanoparticles.[8][9]
The selection of an appropriate stabilizer is critical for the successful formulation of nanoparticle-based drug delivery systems, as it directly impacts key attributes such as particle size, stability, and ultimately, bioavailability.[10][11][12][13] this compound, with its proven emulsifying and dispersing properties, presents a valuable tool for formulators.[1][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle stabilization. Key parameters are summarized in the table below.
| Property | Value | Significance in Nanoparticle Stabilization |
| Chemical Name | Polyoxyethylene (3) Decyl Ether | The ethoxylation level influences its hydrophilic-lipophilic balance. |
| Molecular Formula | C16H34O4 | Affects its molecular weight and packing on the nanoparticle surface. |
| Molecular Weight | Approx. 290.44 g/mol [14] | Influences the thickness of the steric barrier. |
| HLB Value | Approx. 8.6[1] | Indicates its suitability for stabilizing oil-in-water emulsions and dispersing hydrophobic nanoparticles in aqueous media.[15][16][17][18] |
| Solubility | Poorly soluble in water, forms emulsions[1] | This property is advantageous for adsorbing at the nanoparticle-water interface. |
| Critical Micelle Concentration (CMC) | Not explicitly found for this compound, but is a key parameter for surfactants.[19][20][21][22][23] | The concentration at which surfactant molecules self-assemble into micelles. For stabilization, the concentration of this compound should ideally be below the CMC to ensure adsorption as a monolayer on the nanoparticle surface rather than forming free micelles. |
Mechanism of Nanoparticle Stabilization by this compound
This compound stabilizes nanoparticle suspensions primarily through steric stabilization. The process can be visualized as follows:
Caption: Mechanism of steric stabilization of nanoparticles by this compound.
The hydrophobic decyl tail of the this compound molecule adsorbs onto the surface of the nanoparticle, while the hydrophilic polyethylene glycol chains extend into the surrounding aqueous medium.[5][6] This creates a hydrated layer around each nanoparticle, leading to a repulsive force when two particles approach each other, thus preventing aggregation.[8]
Applications in Nanoparticle-Based Drug Delivery
This compound is a suitable stabilizer for various types of nanoparticles used in drug delivery, including:
-
Polymeric Nanoparticles: Used to encapsulate a wide range of drugs, enhancing their solubility and providing controlled release.[5][6][7][24]
-
Lipid-Based Nanoparticles: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for lipophilic drugs.[24][25][26]
-
Metallic Nanoparticles: Such as gold or silver nanoparticles, often used for imaging and targeted drug delivery.[24][27]
The choice of stabilizer can significantly influence the in vivo performance of the nanoparticle formulation. Non-ionic surfactants like this compound are generally considered biocompatible and can reduce the opsonization of nanoparticles by plasma proteins, potentially leading to longer circulation times.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of nanoparticle suspensions stabilized with this compound. Optimization of specific parameters will be necessary depending on the nature of the nanoparticle and the encapsulated drug.
Protocol 1: Preparation of Drug-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs into a polymeric matrix.
Caption: Workflow for preparing polymeric nanoparticles with this compound.
Materials:
-
Drug of interest
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
This compound
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the drug and polymer in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound. The concentration may range from 0.1% to 2% (w/v), which should be optimized.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water to remove excess this compound and unencapsulated drug.
-
Resuspension: Resuspend the purified nanoparticles in a suitable aqueous medium for characterization and further use.
Protocol 2: Characterization of this compound Stabilized Nanoparticle Suspensions
Objective: To assess the quality and stability of the prepared nanoparticle suspension.
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle size in the range of 100-500 nm with a PDI < 0.3, indicating a narrow size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | A near-neutral or slightly negative zeta potential is expected for non-ionically stabilized particles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical nanoparticles with a smooth surface. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | UV-Vis Spectroscopy or HPLC (after separating nanoparticles from the aqueous phase) | High EE% and DL% are desirable and will be formulation-dependent. |
| Stability Study | Monitor particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C). | Minimal changes in particle size and PDI over the study period indicate good stability. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Large Particle Size or High PDI | Inefficient emulsification; Inappropriate this compound concentration. | Increase homogenization speed/sonication power; Optimize this compound concentration. |
| Nanoparticle Aggregation over Time | Insufficient stabilization; Inappropriate storage conditions. | Increase this compound concentration; Store at a lower temperature; Adjust the pH of the suspension. |
| Low Encapsulation Efficiency | Drug partitioning into the aqueous phase; Poor affinity of the drug for the polymer. | Modify the emulsification process; Select a polymer with higher affinity for the drug. |
Safety Considerations
This compound is generally considered safe for use in cosmetic and personal care products.[28] However, for pharmaceutical applications, particularly for parenteral administration, the purity of this compound and the potential for any by-products from its synthesis should be carefully evaluated.[28] It is crucial to use pharmaceutical-grade this compound and to perform appropriate toxicity studies for any new nanoparticle formulation intended for in vivo use.
Conclusion
This compound serves as an effective steric stabilizer for a variety of nanoparticle suspensions, offering good stability and biocompatibility. Its non-ionic nature and appropriate HLB value make it a valuable excipient in the development of nanoparticle-based drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of this compound in their specific nanoparticle formulations. Further optimization and characterization are essential to achieve the desired product attributes for preclinical and clinical development.
References
- 1. Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shreechem.in [shreechem.in]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. Applications of Non-Ionic Surfactants - Fatty Amine Ethoxylates, Fatty Alcohol Ethoxylates, Nonyl Phenol Ethoxylates [rimpro-india.com]
- 5. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. globaljournals.org [globaljournals.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Current Trends in Cancer Nanotheranostics: Metallic, Polymeric, and Lipid-Based Systems | Semantic Scholar [semanticscholar.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
Application Note: Deceth-3 as a Potential Component in Nucleic Acid Transfection Reagents
For Research Use Only.
Introduction
The delivery of nucleic acids into eukaryotic cells is a cornerstone of modern molecular biology and is pivotal for research, biotechnology, and the development of novel therapeutics. While various methods for transfection exist, the development of efficient and minimally cytotoxic delivery vehicles remains a key challenge. Non-ionic surfactants have garnered interest as components of nucleic acid delivery systems due to their ability to form stable vesicles and their generally low toxicity profile.[1][2] This application note explores the potential utility of Deceth-3, a polyethylene glycol ether of decyl alcohol, as a component in a nucleic acid transfection reagent. Based on the physicochemical properties of similar non-ionic surfactants, a this compound-based formulation could offer a favorable balance of transfection efficiency and cell viability.
This compound is a non-ionic surfactant that can act as an emulsifier and wetting agent.[3] Its structure, comprising a hydrophobic decyl chain and a hydrophilic polyethylene glycol head, allows it to self-assemble in aqueous solutions, potentially forming micelles or contributing to the stability of lipid-based nanoparticles.[4][5] When combined with a cationic lipid, this compound may aid in the formation of stable, cationic vesicles (niosomes) that can electrostatically interact with negatively charged nucleic acids.[1] The polyethylene glycol component can also shield the complex from serum proteins, potentially enhancing in vivo stability.[6]
This document provides a hypothetical protocol for the use of a this compound-based transfection reagent, "Hypothet-D3," for the delivery of plasmid DNA into mammalian cells. The included data is illustrative of the expected performance based on studies with similar non-ionic surfactants.[2][7]
Hypothetical Performance Data
The following tables summarize the expected performance of the Hypothet-D3 reagent in comparison to a leading commercial transfection reagent. Data is presented for the transfection of a green fluorescent protein (GFP) reporter plasmid into HEK293 cells.
Table 1: Transfection Efficiency of Hypothet-D3 Reagent
| Transfection Reagent | Nucleic Acid Concentration (µ g/well ) | Reagent Volume (µL/well) | Transfection Efficiency (% GFP-positive cells) |
| Hypothet-D3 | 1.0 | 1.5 | 75 ± 5% |
| Hypothet-D3 | 1.0 | 2.0 | 85 ± 4% |
| Hypothet-D3 | 1.0 | 2.5 | 82 ± 6% |
| Commercial Reagent L | 1.0 | 1.5 | 90 ± 3% |
Table 2: Cell Viability following Transfection with Hypothet-D3 Reagent
| Transfection Reagent | Nucleic Acid Concentration (µ g/well ) | Reagent Volume (µL/well) | Cell Viability (%) |
| Hypothet-D3 | 1.0 | 1.5 | 95 ± 3% |
| Hypothet-D3 | 1.0 | 2.0 | 92 ± 4% |
| Hypothet-D3 | 1.0 | 2.5 | 88 ± 5% |
| Commercial Reagent L | 1.0 | 1.5 | 85 ± 6% |
Experimental Protocols
General Guidelines for Transfection
-
For optimal results, use low-passage, healthy, and actively dividing cells.
-
Perform transfections in the presence of serum-free medium for the initial complex formation.
-
The optimal ratio of nucleic acid to transfection reagent may vary depending on the cell type and plasmid used. A preliminary optimization experiment is recommended.
Protocol for Plasmid DNA Transfection in a 24-Well Plate Format
Materials:
-
Hypothet-D3 Transfection Reagent (hypothetical formulation containing this compound, a cationic lipid, and a helper lipid in an aqueous buffer)
-
Plasmid DNA (1 µg/µL in sterile, nuclease-free water)
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete growth medium.
-
Incubate at 37°C in a humidified CO2 incubator until cells reach 70-80% confluency at the time of transfection.
-
-
Preparation of Nucleic Acid-Transfection Reagent Complexes:
-
For each well to be transfected, prepare two tubes:
-
Tube A (DNA): Dilute 1.0 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Reagent): Dilute 2.0 µL of Hypothet-D3 Transfection Reagent in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
-
Combine the contents of Tube A and Tube B. Mix immediately by gentle pipetting.
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection of Cells:
-
Gently add the 100 µL of the nucleic acid-transfection reagent complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, analyze the cells for transgene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) and assess cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit).
-
Visualizations
Caption: Proposed mechanism of nucleic acid delivery using a this compound based reagent.
Caption: Experimental workflow for plasmid DNA transfection using Hypothet-D3.
References
- 1. Nonionic surfactant vesicles for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and chemical properties of fatty alcohol polyoxyethylene ether-DOHOLL Chemical_Production of phosphate ester products [doholl.com]
- 4. Micelles and Nanoparticles for Ultrasonic Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of polyethylene glycol on gene delivery of polyethylenimine [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of non-ionic surfactants on the formation of DNA/emulsion complexes and emulsion-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deceth-3 in Capillary Electrophoresis for Protein Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, resolution, and minimal sample consumption in the separation of biomolecules, including proteins. A significant challenge in the CE of proteins is their tendency to adsorb to the inner wall of the fused silica capillary, which can lead to peak broadening, reduced efficiency, and poor reproducibility. Non-ionic surfactants are widely employed as dynamic coating agents to mitigate these issues.
Deceth-3, a non-ionic surfactant belonging to the polyoxyethylene fatty alcohol ether family, presents as a viable candidate for creating a neutral, hydrophilic layer on the capillary surface. This layer effectively suppresses protein-wall interactions and modulates the electroosmotic flow (EOF), enabling high-performance separations. While specific application notes for this compound in protein CE are not widely documented, this document provides a comprehensive guide based on the established principles of using similar non-ionic surfactants for this purpose.
Principle of Action
The inner surface of a fused silica capillary contains silanol groups (Si-OH) that are ionized to negatively charged silanate groups (SiO-) at pH values above 3. This charged surface leads to the formation of an electrical double layer and subsequently a strong electroosmotic flow (EOF). Cationic proteins can adsorb onto the negatively charged wall through electrostatic interactions, while hydrophobic interactions can also contribute to adsorption.
Coating the capillary with a non-ionic surfactant like this compound masks the surface silanate groups, creating a neutral and hydrophilic shield. This dynamic coating minimizes protein adsorption and significantly reduces the EOF, allowing for separations based primarily on the electrophoretic mobility of the proteins.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a robust CE method.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (3) Decyl Ether | [1] |
| INCI Name | This compound | [1] |
| CAS Number | 26183-52-8 | [1] |
| Molar Mass | approx. 285 g/mol | [1] |
| Type | Non-ionic surfactant | [1] |
| Hydrophile-Lipophile Balance (HLB) | approx. 8.6 | [1] |
| Solubility in Water | Forms an emulsion (poor solubility) | [1] |
| Solubility in Alcohols | Good in methanol, ethanol | [1] |
| Density | approx. 0.93 g/mL (at 25°C) | [1] |
Application: Separation of Model Proteins
This application note describes a method for the separation of a mixture of standard proteins using a fused silica capillary dynamically coated with this compound.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for protein separation by CE with this compound coating.
Materials and Methods
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV detector
-
Fused silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length)
-
Data acquisition and analysis software
-
This compound
-
Sodium phosphate (for buffer preparation)
-
Model proteins (e.g., Lysozyme, Cytochrome C, Myoglobin)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
Protocol: Capillary Conditioning and Coating
-
New Capillary Wash:
-
Flush the new capillary with 0.1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, flush with the background electrolyte (BGE) for 15 minutes.
-
-
Dynamic Coating with this compound:
-
Prepare a 0.1% (w/v) solution of this compound in the BGE. Due to its poor water solubility, co-solvents like methanol or ethanol may be required. A typical starting point is a 90:10 or 80:20 mixture of BGE to alcohol.
-
Flush the conditioned capillary with the this compound coating solution for 30 minutes.
-
Equilibrate the capillary by flushing with the BGE (containing a lower concentration of this compound, e.g., 0.01% w/v, to maintain the coating) for 10 minutes before the first injection.
-
Protocol: Protein Separation
-
Sample Preparation:
-
Prepare a stock solution of each model protein (e.g., 1 mg/mL) in deionized water or BGE.
-
Prepare a mixture of the proteins at a final concentration of 0.1-0.5 mg/mL each in the BGE.
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
-
Running Buffer: BGE containing 0.01% (w/v) this compound.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV absorbance at 214 nm.
-
-
Between-Run Wash:
-
To ensure reproducibility, flush the capillary between runs with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).
-
Expected Results
The separation of model proteins should be achieved with high efficiency and symmetrical peak shapes. The migration times will depend on the charge-to-size ratio of the proteins at the operating pH. Table 2 provides expected migration order and characteristics for a set of model proteins.
| Protein | pI | Charge at pH 7.0 | Expected Migration |
| Lysozyme | ~11.0 | Positive | Fast |
| Cytochrome C | ~10.5 | Positive | Intermediate |
| Myoglobin | ~7.0 | Near Neutral | Slow |
Mechanism of Surface Deactivation
The diagram below illustrates the mechanism by which a non-ionic surfactant coating, such as one formed by this compound, modifies the capillary surface to improve protein separations.
Caption: Mechanism of capillary surface modification by this compound.
Applications in Drug Development
The use of non-ionic surfactants like this compound in CE is highly relevant to the pharmaceutical and biotechnology industries for several applications:
-
Purity Analysis of Therapeutic Proteins: Assessing the purity of monoclonal antibodies (mAbs), recombinant proteins, and other protein-based drugs.
-
Formulation Studies: Evaluating the stability of protein formulations under different buffer conditions.
-
Charge Variant Analysis: Separating and quantifying charge-related heterogeneities of therapeutic proteins, which is a critical quality attribute.
-
Process Monitoring: In-process control during the manufacturing of protein therapeutics.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | Incomplete capillary coating or protein adsorption. | Increase this compound concentration in the coating solution and/or running buffer. Optimize between-run wash steps. |
| Irreproducible migration times | Unstable coating or fluctuating EOF. | Ensure the capillary is thoroughly flushed with the running buffer containing this compound between injections. Check for air bubbles in the system. |
| No peaks detected | Protein adsorption at the injection end. Sample concentration too low. | Confirm proper capillary coating. Increase injection time or sample concentration. |
| High current | Incorrect buffer preparation. | Verify the concentration and pH of the BGE. |
Conclusion
This compound, as a non-ionic surfactant, holds promise for use as a dynamic coating agent in the capillary electrophoresis of proteins. By following the general principles and protocols outlined in this document, researchers and drug development professionals can develop robust and efficient separation methods. While empirical optimization of parameters such as surfactant concentration will be necessary, the foundational methodology provided here serves as a strong starting point for leveraging this compound to overcome the challenges of protein analysis by CE.
References
Application Notes and Protocols: Utilizing Deceth-3 for the Prevention of Non-Specific Binding in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Non-Specific Binding in Immunoassays
Non-specific binding (NSB) is a persistent challenge in the development and execution of sensitive and specific immunoassays.[1][2] It refers to the adherence of antibodies or other proteins to surfaces and molecules other than the intended target analyte. This phenomenon can arise from various interactions, including hydrophobic, ionic, and other low-affinity bindings to the solid phase (e.g., microplate wells, nitrocellulose membranes) or other proteins in the assay.[2][3] The consequences of NSB are significant, leading to high background signals, reduced signal-to-noise ratios, and an increased risk of false-positive results, ultimately compromising the reliability and accuracy of the assay.[1][4]
The Role of Surfactants in Mitigating Non-Specific Binding
Surfactants are amphiphilic molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. In the context of immunoassays, non-ionic surfactants are particularly valuable as components of blocking buffers and wash solutions.[5][6] They function by adsorbing to the hydrophobic surfaces of the assay platform, thereby preventing the non-specific attachment of antibodies and other proteins.[5] Furthermore, they can help to stabilize proteins and reduce aggregation.[5] Commonly used non-ionic surfactants in immunoassays include Tween 20 and Triton X-100.[3][5]
Deceth-3: A Potential Alternative for Enhanced Assay Performance
This compound is a non-ionic surfactant belonging to the family of polyethylene glycol ethers of decyl alcohol.[7][8] While extensively utilized in the cosmetics industry as an emulsifier and cleansing agent due to its ability to reduce surface tension, its application in immunoassays is an emerging area of interest.[8][9][10] The chemical structure of this compound, with its hydrophobic decyl chain and hydrophilic polyethylene glycol chain, suggests its potential to function as an effective blocking agent in immunoassays, analogous to established surfactants like Tween 20.
Properties of this compound:
| Property | Value | Reference |
| INCI Name | This compound | [8] |
| Chemical Type | Non-ionic surfactant | [8] |
| Appearance | Clear liquid | [8] |
| Solubility in Water | Poor (forms an emulsion) | [8] |
| HLB Value | Approximately 8.6 | [8] |
Illustrative Data: Comparative Performance of this compound in ELISA
The following table presents hypothetical data from an Enzyme-Linked Immunosorbent Assay (ELISA) to illustrate the potential effectiveness of this compound in reducing non-specific binding and improving the signal-to-noise ratio compared to a control with no surfactant and a standard assay using Tween 20.
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate the potential application of this compound. Actual results may vary depending on the specific assay conditions.
Table 1: Hypothetical ELISA Data Comparing the Efficacy of Different Surfactants in Blocking Buffer
| Surfactant in Blocking Buffer | Analyte Concentration (ng/mL) | Average Absorbance (OD at 450 nm) | Background (0 ng/mL Analyte) | Signal-to-Noise Ratio (Analyte OD / Background OD) |
| None | 0 | 0.250 | 0.250 | 1.0 |
| 1 | 0.550 | 2.2 | ||
| 10 | 1.250 | 5.0 | ||
| 0.05% Tween 20 | 0 | 0.100 | 0.100 | 1.0 |
| 1 | 0.600 | 6.0 | ||
| 10 | 2.100 | 21.0 | ||
| 0.05% this compound | 0 | 0.085 | 0.085 | 1.0 |
| 1 | 0.650 | 7.6 | ||
| 10 | 2.350 | 27.6 |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in common immunoassay formats. Researchers should optimize the concentration of this compound and other assay parameters for their specific application.
Protocol 1: Indirect ELISA using this compound
This protocol outlines the steps for a standard indirect ELISA to detect a specific antibody in a sample.
Materials:
-
High-binding 96-well microplate
-
Antigen
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% this compound)
-
Blocking Buffer (PBS with 1% BSA and 0.05% this compound)
-
Sample Diluent (Blocking Buffer)
-
Primary Antibody (Sample)
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate Reader
Procedure:
-
Antigen Coating: Dilute the antigen to the optimal concentration in Coating Buffer. Add 100 µL of the diluted antigen to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Aspirate the Blocking Buffer. Dilute the primary antibody samples in Sample Diluent. Add 100 µL of the diluted samples to the appropriate wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blotting using this compound
This protocol provides a general procedure for performing a Western blot to detect a specific protein in a complex mixture.
Materials:
-
Polyacrylamide Gel
-
PVDF or Nitrocellulose Membrane
-
Transfer Buffer
-
TBST Wash Buffer (Tris-Buffered Saline with 0.1% this compound)
-
Blocking Buffer (TBST with 5% non-fat dry milk or BSA)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Caption: Mechanism of Non-Specific Binding Prevention by this compound.
Caption: Indirect ELISA Workflow Incorporating this compound.
Conclusion and Recommendations
This compound, with its non-ionic surfactant properties, presents a promising alternative to commonly used surfactants for the reduction of non-specific binding in immunoassays. Its potential to lower background noise and enhance the signal-to-noise ratio could lead to more sensitive and reliable assay results. It is recommended that researchers empirically determine the optimal concentration of this compound for their specific assay systems, typically starting with a concentration range similar to that of Tween 20 (e.g., 0.05% to 0.1%). Further validation and comparison with established blocking agents will be crucial in confirming the utility of this compound in a broader range of immunoassay applications.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artemisdx.com [artemisdx.com]
- 6. researchgate.net [researchgate.net]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. This compound - PCC Group Product Portal [products.pcc.eu]
- 9. specialchem.com [specialchem.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
Application Notes and Protocols for Deceth-3 Based Gels in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Deceth-3 based gels for topical drug delivery. This compound, a non-ionic surfactant, can be utilized to create stable and effective gel formulations for the controlled release of therapeutic agents onto the skin. While this compound is primarily known as an emulsifier and cleansing agent in cosmetics, its surfactant properties can be leveraged to form organogel systems suitable for pharmaceutical applications.[1][2][3][4] This document outlines model formulations, detailed experimental protocols, and data presentation for key characterization parameters, drawing parallels from well-studied non-ionic surfactant-based systems like Pluronic Lecithin Organogels (PLOs).[5][6][7][8][9]
Introduction to this compound Based Gels
This compound is a polyethylene glycol ether of decyl alcohol, characterized by its amphiphilic nature.[3][4] This property allows it to act as a gelling agent in certain formulations, particularly in organogels, where it can create a three-dimensional network that immobilizes an organic liquid phase.[10] These gels can serve as a reservoir for drugs, offering controlled release and potentially enhanced skin permeation. The non-ionic nature of this compound makes it a generally less irritating option compared to ionic surfactants, which is a desirable attribute for topical formulations.[4]
The formulation of this compound based gels can be approached by considering it as the primary surfactant in a microemulsion-based organogel system. These systems typically consist of an oil phase, an aqueous phase, a surfactant (this compound), and a co-surfactant. By carefully selecting the components and their ratios, it is possible to create gels with varying consistencies and release profiles.
Model Formulations
Based on the principles of non-ionic surfactant-based organogels, a model formulation for a this compound based gel can be proposed. The following table provides a starting point for developing a stable and effective topical gel. The exact proportions may need to be optimized depending on the specific drug and desired characteristics.
Table 1: Model Formulation for a this compound Based Topical Gel
| Component | Function | Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.5 - 5.0 |
| This compound | Gelling Agent / Surfactant | 10.0 - 30.0 |
| Oil Phase (e.g., Isopropyl myristate, Oleic acid) | Solvent for API / Permeation Enhancer | 10.0 - 40.0 |
| Aqueous Phase (e.g., Purified Water, Buffer) | Solvent / Hydrating Agent | 30.0 - 60.0 |
| Co-surfactant (e.g., Propylene glycol, Ethanol) | Stabilizer / Permeation Enhancer | 5.0 - 15.0 |
| Preservative (e.g., Sorbic acid, Potassium sorbate) | Antimicrobial Agent | 0.1 - 0.5 |
Physicochemical Characterization of this compound Based Gels
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated gel. The following table summarizes key parameters and typical values observed in analogous non-ionic surfactant-based topical gels.
Table 2: Key Characterization Parameters for Topical Gels
| Parameter | Typical Range/Value | Significance |
| Appearance | Translucent to opaque, homogenous | Ensures uniformity and patient acceptability. |
| pH | 6.0 - 7.5 | Should be close to the skin's natural pH to avoid irritation.[5][7] |
| Viscosity (cps) | 4000 - 8000 | Affects spreadability, retention time on the skin, and drug release.[5][11] |
| Spreadability (g.cm/s) | 15 - 22 | Indicates the ease of application on the skin.[7] |
| Drug Content (%) | 94 - 97 | Ensures the correct dosage is present in the final product.[5] |
| In Vitro Drug Release (% after 6h) | 67 - 77 | Measures the rate and extent of drug release from the gel matrix.[5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of this compound based topical gels.
Preparation of this compound Based Gel
This protocol is based on the method used for preparing Pluronic Lecithin Organogels.[5][9]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Oil Phase (e.g., Isopropyl myristate)
-
Aqueous Phase (e.g., Purified Water)
-
Co-surfactant (e.g., Propylene glycol)
-
Preservative (e.g., Sorbic acid)
-
Beakers
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Oil Phase Preparation:
-
Accurately weigh the required amounts of the oil phase, this compound, and the API (if oil-soluble).
-
Gently heat the mixture to 60°C while stirring on a magnetic stirrer until all components are dissolved and a clear solution is formed.[12]
-
-
Aqueous Phase Preparation:
-
Accurately weigh the required amounts of the aqueous phase, co-surfactant, preservative, and the API (if water-soluble).
-
Stir the mixture at room temperature until all components are fully dissolved.
-
-
Gel Formation:
-
While maintaining the temperature of the oil phase at 60°C, slowly add the aqueous phase to the oil phase under continuous stirring.
-
Continue stirring until a homogenous gel is formed.
-
Allow the gel to cool to room temperature.
-
Viscosity Measurement
Viscosity is a critical parameter that influences the feel, spreadability, and drug release from the gel.[13]
Equipment:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle
-
Temperature-controlled water bath
Procedure:
-
Place an appropriate amount of the gel formulation in a beaker.
-
Allow the gel to equilibrate to a controlled temperature (e.g., 25°C) using the water bath.
-
Immerse the selected spindle into the gel, ensuring it does not touch the bottom or sides of the beaker.
-
Start the viscometer at a specific rotational speed (e.g., 10 rpm) and allow the reading to stabilize.[14]
-
Record the viscosity reading in centipoise (cps).
-
Repeat the measurement at different rotational speeds to assess the rheological behavior of the gel (e.g., shear-thinning).[15]
In Vitro Drug Release Study using Franz Diffusion Cell
This protocol allows for the assessment of the drug release rate from the gel formulation through a synthetic membrane.[16][17][18]
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1°C
-
Syringes
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Cell Assembly:
-
Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.[19]
-
Fill the receptor compartment with pre-warmed (32°C) receptor medium and place a magnetic stir bar.
-
Place the assembled cells in the water bath and allow the temperature to equilibrate.
-
-
Sample Application:
-
Accurately weigh a specific amount of the gel formulation (e.g., 1 gram) and apply it evenly onto the surface of the membrane in the donor compartment.[20]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[20]
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Ex Vivo Skin Permeation Study
This study provides a more biologically relevant assessment of drug permeation through the skin.[21][22]
Equipment:
-
Same as for in vitro drug release study, with the addition of:
-
Excised animal or human skin
-
Scalpel and forceps
Procedure:
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or obtain human cadaver skin.
-
Carefully remove subcutaneous fat and connective tissue.
-
The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., 60°C water for 2 minutes).
-
-
Franz Cell Assembly and Experiment:
-
Follow the same procedure as for the in vitro drug release study, but use the prepared skin as the membrane.
-
Ensure the stratum corneum side of the skin faces the donor compartment.
-
-
Analysis:
-
Analyze the drug concentration in the receptor medium at each time point.
-
At the end of the experiment, the skin can be removed, washed, and analyzed for drug retention in different skin layers (e.g., by tape stripping or extraction).[23]
-
Proposed Mechanism of Drug Release
The release of a drug from a this compound based organogel is a complex process involving diffusion and partitioning.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Preparation and Evaluation of Tubular Micelles of Pluronic Lecithin Organogel for Transdermal Delivery of Sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of pluronic lecithin organogel containing fluocinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. [PDF] Development and characterization of pluronic lecithin organogel containing fluocinolone acetonide | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Organogels: "GelVolution" in Topical Drug Delivery - Present and Beyond - Shirur - Current Pharmaceutical Design [rjraap.com]
- 11. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. permegear.com [permegear.com]
- 17. m.youtube.com [m.youtube.com]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. m.youtube.com [m.youtube.com]
- 20. rjptonline.org [rjptonline.org]
- 21. scielo.br [scielo.br]
- 22. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 23. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Deceth-3 Removal from Protein Samples
Welcome to the technical support center for protein purification. This guide provides detailed information, troubleshooting advice, and protocols for effectively removing the non-ionic detergent Deceth-3 from your protein samples, ensuring compatibility with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be removed from my protein sample?
This compound is a non-ionic detergent belonging to the polyoxyethylene ether family, similar to Brij® or Triton™ detergents. These are crucial for solubilizing membrane proteins and preventing non-specific hydrophobic interactions during purification.[1] However, residual detergent can interfere with downstream applications such as mass spectrometry (MS), ELISA, isoelectric focusing (IEF), and certain chromatographic techniques by suppressing ionization, masking protein interactions, or disrupting assay components.[2][3] Therefore, its removal or reduction to a tolerable concentration is a critical step in many experimental workflows.
Q2: What are the primary methods for removing non-ionic detergents like this compound?
Several well-established methods can be used to remove detergents, each with its own advantages and limitations. The most common approaches are:
-
Adsorption/Hydrophobic Interaction: Using specialized resins that bind detergents based on their hydrophobic properties.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separating large protein molecules from smaller detergent monomers and micelles.[2][4]
-
Dialysis / Diafiltration: Removing small detergent monomers through a semipermeable membrane based on a concentration gradient.[1][2]
-
Ion-Exchange Chromatography (IEX): Binding the protein of interest to an ion-exchange resin while the uncharged detergent flows through.[2][5][6]
-
Precipitation: Using agents like Trichloroacetic acid (TCA) or acetone to precipitate the protein, leaving the detergent in the supernatant.[7][8][9]
Q3: How do I choose the best detergent removal method for my specific protein and experiment?
The optimal method depends on several factors: the properties of your protein (e.g., hydrophobicity, stability), the concentration of the detergent, and the requirements of your downstream application.[5]
-
For Sensitive or Hydrophobic Proteins: Methods that do not completely strip away all detergent molecules, such as size exclusion or dialysis against a buffer with a minimal amount of detergent, may be preferable to prevent protein precipitation.[10] Hydrophobic Interaction Chromatography (HIC) is also a gentle option.[11][12]
-
For Mass Spectrometry: Complete removal is often necessary. Detergent removal spin columns or precipitation methods are highly effective.[3][13][14]
-
Detergent Properties: this compound, like Triton X-100, likely has a low Critical Micelle Concentration (CMC), meaning it forms large, stable micelles that are difficult to remove by dialysis or gel filtration alone.[5][15] For such detergents, methods using detergent-adsorbing resins are often more efficient.[5]
Q4: How can I verify that the this compound has been removed effectively?
Quantifying residual detergent is key to confirming the success of your removal procedure. Methods include:
-
FT-IR Spectroscopy: A rapid method that can simultaneously quantify both detergent and protein concentration.[15]
-
Colorimetric Assays: Some assays can measure specific classes of detergents.[16]
-
Mass Spectrometry (MS): The absence of detergent-related peaks and improved protein signal in the MS spectrum is a direct indicator of successful removal.[3][16]
-
Iodine Staining: A simple method where iodine vapor can stain detergent molecules, allowing for a qualitative assessment.[10]
Troubleshooting Guide
Problem: My protein precipitated after I removed the detergent.
-
Cause: This is a common issue, especially for membrane proteins or proteins with significant hydrophobic patches. The detergent is necessary to keep these proteins soluble in an aqueous buffer. Removing it completely can lead to aggregation and precipitation.[10][17]
-
Solutions:
-
Re-evaluate Buffer Conditions: Ensure the buffer pH is not close to the protein's isoelectric point (pI).[18] Increasing the ionic strength (e.g., 150-300 mM NaCl) or adding stabilizing agents like 5-10% glycerol can also improve solubility.[18][19]
-
Use a Milder Method: Avoid harsh methods like precipitation. Try a gentler technique like size exclusion chromatography or dialysis.[10]
-
Perform a Detergent Exchange: Instead of complete removal, you can exchange this compound for a detergent more compatible with your downstream application, such as octyl-β-glucoside (OG), which has a high CMC and is easier to remove.[5][20]
-
Do Not Remove Completely: Reduce the detergent concentration to a level that is low enough not to interfere with your assay but high enough to maintain protein solubility. This often requires empirical testing.
-
Problem: My protein recovery is very low after the removal step.
-
Cause: Protein can be lost due to non-specific adsorption to tubes, filters, or the chromatography resin itself.[21] Aggregation and precipitation can also lead to perceived loss if the precipitated protein is discarded during centrifugation steps.[17]
-
Solutions:
-
Use Low-Binding Consumables: Utilize low protein binding microcentrifuge tubes and filter membranes to minimize surface adsorption.[21]
-
Optimize Buffer Additives: Including additives like a low concentration of a non-ionic detergent or glycerol can prevent hydrophobic interactions and adsorption.[21]
-
Check Method Compatibility: Ensure the chosen method is suitable for your sample volume and concentration. For example, some spin columns have minimum and maximum volume requirements.[10]
-
Review Method Efficiency: Some methods inherently have higher recovery rates. Commercial detergent removal resins often report protein recovery rates greater than 90%.[5]
-
Problem: The detergent is not being removed efficiently by dialysis or SEC.
-
Cause: Non-ionic detergents with a low Critical Micelle Concentration (CMC), like the family this compound belongs to, form large micelles (e.g., NP-40 micelle MW is ~90 kDa).[15] These micelles can be too large to pass through dialysis tubing pores or may co-elute with your protein during size exclusion chromatography if their hydrodynamic radii are similar.[1][10] Only detergent monomers, which are in equilibrium with micelles, can be effectively removed by size-based methods.[5]
-
Solutions:
-
Use Detergent Adsorption Resins: This is often the most effective method for low-CMC detergents. These resins have a high affinity for detergent molecules and can remove >95% of the detergent while recovering a high percentage of the protein.[5]
-
Employ Mixed-Micelle Dialysis: Dialyze your sample against a buffer containing a second detergent with a very high CMC (e.g., CHAPS or Octyl ß-glucoside).[5] This second detergent will form mixed micelles with the this compound, reducing the overall micelle size and facilitating diffusion across the dialysis membrane.[5]
-
Try Ion-Exchange Chromatography: If your protein has a net charge at a given pH, you can bind it to an IEX column. The uncharged this compound micelles will not bind and will be washed away. The protein can then be eluted with a change in pH or salt concentration.[2][5]
-
Comparison of Detergent Removal Methods
| Method | Principle | >95% Detergent Removal? | Typical Protein Recovery | Advantages | Disadvantages |
| Detergent Removal Resin | Hydrophobic Adsorption | Yes (Often >99%)[5] | >90%[5] | Fast, highly efficient for low-CMC detergents, high protein recovery.[5] | Consumable cost, resin may have low capacity.[10] |
| Size Exclusion (SEC) | Size-based Separation | Variable | >85% | Gentle, maintains protein in solution, can also serve as a buffer exchange step.[2][4] | Inefficient for low-CMC detergents, potential for sample dilution, risk of co-elution.[10] |
| Dialysis / Diafiltration | Size-based Diffusion | Variable | >90% | Gentle, simple setup, does not require special equipment.[2][4] | Very slow (hours to days), inefficient for low-CMC detergents, potential for protein precipitation.[2][10] |
| Ion-Exchange (IEX) | Charge-based Separation | Yes | Variable | Effective for uncharged detergents, can be part of a purification workflow.[2][5] | Requires protein to bind to resin, may require optimization of buffer conditions. |
| Hydrophobic Interaction (HIC) | Hydrophobicity Separation | Yes | >80% | Gentle conditions preserve bioactivity, can remove aggregates simultaneously.[11][22] | Requires high salt concentrations to bind protein, which may need to be removed later.[12][22] |
| Precipitation (TCA/Acetone) | Solubility Change | Yes | 60-90% | Fast, inexpensive, concentrates the protein. | Can cause irreversible protein denaturation/aggregation, not suitable for all proteins.[9] |
Visualized Workflows and Protocols
Decision Workflow for Choosing a Removal Method
Caption: Decision tree to select an appropriate detergent removal method.
Experimental Workflow: Size Exclusion Chromatography (Spin Column)
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TH [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. optimizetech.com [optimizetech.com]
- 7. interchim.fr [interchim.fr]
- 8. youtube.com [youtube.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. news-medical.net [news-medical.net]
- 12. bio-rad.com [bio-rad.com]
- 13. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. apps.thermoscientific.com [apps.thermoscientific.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Strategies to prevent Deceth-3 precipitation in physiological buffers
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the precipitation of Deceth-3 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in scientific formulations?
A1: this compound is a non-ionic surfactant, specifically a polyethylene glycol ether of decyl alcohol.[1][2] The "3" in its name indicates the average number of ethylene oxide units in the molecule.[1] In formulations, it functions as a wetting agent, emulsifier, and dispersant.[3] Its ability to mix substances that do not normally mix, like oil and water, makes it valuable for creating stable emulsions and improving the solubility of poorly soluble compounds.[4][5][6]
Q2: I've observed a white, cloudy appearance or a solid precipitate in my this compound buffer solution. What is happening?
A2: This phenomenon is likely due to this compound reaching its "cloud point" or exceeding its solubility limit under the current buffer conditions. The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates.[7][8] Unlike many solids, the solubility of non-ionic surfactants like this compound in aqueous solutions typically decreases as the temperature rises.[9]
Q3: What are the primary factors that cause this compound to precipitate in physiological buffers?
A3: The main factors are:
-
Temperature: As temperature increases, the hydrogen bonds between the water molecules and the hydrophilic ethylene oxide chains of this compound can be disrupted, leading to decreased solubility and precipitation.[9]
-
High Electrolyte (Salt) Concentration: Salts in physiological buffers can compete with this compound for water molecules. This "salting-out" effect dehydrates the surfactant, reducing its solubility.[10][11]
-
High this compound Concentration: The amount of this compound may be exceeding its solubility limit in the specific buffer system.
Q4: Can I heat the solution to redissolve the this compound precipitate?
A4: No, this is not recommended and will likely worsen the problem. For non-ionic surfactants, solubility decreases as temperature increases.[8][9] Heating the solution will further drive the this compound out of the solution, increasing the amount of precipitate. The solution should instead be cooled to attempt redissolving the surfactant.
Q5: How do the specific salts in my physiological buffer affect this compound solubility?
A5: The salts in buffers like PBS (Phosphate-Buffered Saline) can significantly reduce the solubility of non-ionic surfactants through a "salting-out" mechanism.[10][12] Ions in the solution attract water molecules for hydration, reducing the amount of "free" water available to keep the surfactant dissolved.[10] The extent of this effect depends on the specific type and concentration of the ions.[13]
Troubleshooting Guide: this compound Precipitation
Problem: My this compound formulation in a physiological buffer is cloudy, has formed a precipitate, or appears unstable.
Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving this compound precipitation.
Data Summary Tables
Table 1: General Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Chemical Type | Non-ionic Surfactant | [3] |
| Physical Form | Clear Liquid (at room temp.) | [3] |
| Solubility in Water | Poor (forms an emulsion) | [3] |
| Hydrophile-Lipophile Balance (HLB) | ~8.6 | [3] |
| Molar Mass | ~285 g/mol | [3] |
| Primary Functions | Emulsifier, Wetting Agent, Dispersant | [3] |
Table 2: Summary of Factors Influencing this compound Precipitation
| Factor | Effect on Solubility | Recommended Action to Prevent Precipitation |
| Increasing Temperature | Decreases | Maintain solution temperature below its cloud point. |
| Increasing Salt Concentration | Decreases (Salting-Out) | Use the minimum salt concentration required for the experiment. |
| Increasing this compound Concentration | Decreases (at saturation) | Use the lowest effective concentration of this compound. |
| Adding Co-solvents (e.g., ethanol) | Increases | Add a small percentage of a co-solvent to the formulation. |
| pH | Generally minimal direct effect | Ensure pH is within a stable range for all formulation components.[14] |
Key Experimental Protocols
Protocol 1: Determination of Cloud Point
This protocol determines the temperature at which your specific this compound formulation becomes unstable.
Methodology:
-
Preparation: Prepare the final formulation of this compound in the desired physiological buffer at the intended concentration.
-
Sample Aliquot: Place 5-10 mL of the clear solution into a transparent container (e.g., a glass test tube) with a magnetic stir bar.
-
Heating & Stirring: Place the container in a controllable water bath equipped with a calibrated thermometer. Begin stirring the solution at a moderate, constant speed.
-
Temperature Increase: Slowly increase the temperature of the water bath by approximately 1°C per minute.
-
Observation: Continuously monitor the solution for the first sign of turbidity or cloudiness.
-
Record Cloud Point: The temperature at which the solution becomes distinctly cloudy is the cloud point.
-
Confirmation: Allow the solution to cool. It should become clear again. The test can be repeated to confirm the result. For optimal stability, experiments should be conducted several degrees below this recorded temperature.
Protocol 2: Evaluating the Effect of Ionic Strength on this compound Solubility
This protocol helps identify the maximum tolerable salt concentration for your formulation.
Methodology:
-
Prepare Buffer Stocks: Create a series of your physiological buffer (e.g., Phosphate Buffer) with a range of salt concentrations (e.g., 0.5x, 1x, 1.5x, 2x of the standard concentration, such as 150 mM NaCl).
-
Add Surfactant: To a fixed volume of each buffer solution, add this compound to your desired final concentration. Ensure the initial temperature is low enough for complete dissolution.
-
Equilibration: Gently mix all samples until the this compound is fully dissolved. Allow the solutions to equilibrate at the intended experimental temperature for at least one hour.
-
Visual Assessment: Visually inspect each sample for signs of precipitation or cloudiness.
-
Turbidity Measurement (Optional): For a quantitative assessment, measure the turbidity of each solution using a nephelometer or by measuring the absorbance at 600 nm (A600) with a spectrophotometer.
-
Analysis: Plot the visual score or turbidity measurement against the salt concentration to determine the precipitation threshold.
Conceptual Diagram
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ewg.org [ewg.org]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. specialchem.com [specialchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Deceth-3 Stabilized Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Deceth-3 stabilized emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in an emulsion?
This compound is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols.[1] In emulsions, it functions primarily as an emulsifying agent, helping to form and stabilize the dispersion of one immiscible liquid within another (e.g., oil in water).[2][3] It reduces the interfacial tension between the oil and water phases, preventing them from separating over time.[2][3] this compound has a Hydrophile-Lipophile Balance (HLB) value of approximately 8.6, making it suitable for creating oil-in-water (O/W) emulsions.[1][4]
Q2: What are the common signs of instability in my this compound stabilized emulsion?
Emulsions are thermodynamically unstable systems that tend to break down over time.[5] Common signs of instability to watch for include:[5][6]
-
Creaming: The rising of dispersed droplets to the top of the emulsion, forming a concentrated layer. This is often an early sign of instability.[6][7]
-
Flocculation: The clumping together of dispersed droplets without the rupture of the interfacial film.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and eventual phase separation.[5][6]
-
Phase Separation: The complete separation of the oil and water phases, which is the ultimate sign of emulsion breakdown.[6]
-
Changes in Physical Properties: A noticeable change in viscosity, color, odor, or the appearance of a grainy texture can also indicate instability.[7][8][9]
Q3: How does temperature affect the stability of my this compound emulsion?
Temperature can significantly impact emulsion stability.[10]
-
Elevated Temperatures: Increased temperatures can accelerate emulsion breakdown by decreasing the viscosity of the continuous phase, which can lead to increased droplet movement and coalescence.[10] For some non-ionic surfactants, high temperatures can also alter their solubility and effectiveness. Testing at elevated temperatures (e.g., 40°C or 45°C) is a common method for accelerated stability testing to predict long-term stability at room temperature.[6][7][11]
-
Low Temperatures (Freeze-Thaw Cycles): Exposing an emulsion to freezing and thawing cycles can also cause instability. The formation of ice crystals can disrupt the interfacial film around the droplets, leading to coalescence upon thawing.[12] Performing freeze-thaw cycle tests is a good way to assess the robustness of your emulsion.[7][12]
Q4: Can the pH of my formulation impact the stability of a this compound emulsion?
Yes, the pH of the aqueous phase can influence the stability of emulsions, even those stabilized by non-ionic surfactants like this compound. While non-ionic surfactants are generally less sensitive to pH changes than ionic surfactants, extreme pH values can affect the stability of other ingredients in the formulation, which in turn can impact the overall emulsion stability.[13][14] For many cosmetic and pharmaceutical emulsions, a pH range of 5 to 7 is considered ideal for maintaining stability.[15]
Q5: How do electrolytes influence the stability of this compound emulsions?
The addition of electrolytes can have a complex effect on the stability of emulsions stabilized by non-ionic surfactants. High concentrations of electrolytes can lead to the "salting out" of the polyoxyethylene chains of the surfactant, which can decrease the stability of oil-in-water emulsions.[16][17] This effect can reduce the hydration of the surfactant's hydrophilic head, leading to flocculation and coalescence.[18] However, the specific effect will depend on the type and concentration of the electrolyte.[19]
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and storage of this compound stabilized emulsions.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Coalescence) | Inadequate emulsifier concentration. | Gradually increase the concentration of this compound. Consider the use of a co-emulsifier to create a more robust interfacial film. |
| Mismatched HLB of the emulsifier system and the oil phase. | Calculate the required HLB of your oil phase and select a blend of emulsifiers to match this value. Since this compound has an HLB of ~8.6, you may need to blend it with a higher or lower HLB emulsifier depending on your oil phase.[4][20][21] | |
| High storage temperature. | Store the emulsion at a controlled, lower temperature. Conduct accelerated stability testing at elevated temperatures to predict long-term stability.[6][11] | |
| Presence of electrolytes. | Evaluate the type and concentration of electrolytes in your formulation. If possible, reduce the electrolyte concentration or choose less disruptive salts.[16][19] | |
| Change in Viscosity (Thinning) | Flocculation and coalescence leading to a less structured emulsion. | Optimize the emulsifier system (concentration and HLB). Consider adding a viscosity-modifying agent to the continuous phase to hinder droplet movement. |
| Temperature-induced changes. | Monitor viscosity at different storage temperatures to understand its temperature dependency. | |
| Grainy or Waxy Appearance | Incomplete dissolution or crystallization of components. | Ensure all components of the oil phase are fully melted and at the correct temperature before emulsification. In some cases, insufficient heating of waxes can lead to a grainy texture.[9] |
| Freeze-Thaw Instability | Disruption of the interfacial film by ice crystal formation. | Incorporate a co-emulsifier or a protective hydrocolloid to improve the robustness of the interfacial film. Optimize the concentration of this compound. |
Data on Factors Affecting Emulsion Stability
The following table summarizes the general effects of various factors on the stability of non-ionic surfactant-stabilized emulsions.
| Parameter | Effect on O/W Emulsion Stability | General Trend |
| Emulsifier Concentration | Increasing concentration generally improves stability up to a certain point (the critical micelle concentration). | Higher concentration leads to a more stable emulsion.[13] |
| HLB Value | A closer match between the emulsifier system's HLB and the required HLB of the oil phase leads to better stability. | Optimal stability is achieved when HLB values are matched.[21][22] |
| Temperature | Higher temperatures generally decrease stability by reducing viscosity and affecting surfactant performance. | Lower storage temperatures are generally better for long-term stability.[10][23] |
| pH | While non-ionic surfactants are relatively insensitive, extreme pH can affect other formulation components and overall stability. | Stability is often optimal in the pH range of 5-7 for many formulations.[15] |
| Electrolyte Concentration | High concentrations can "salt out" the surfactant, reducing its effectiveness and destabilizing the emulsion. | Lower electrolyte concentrations are generally preferred for stability.[16] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
Objective: To rapidly assess the physical stability of an emulsion by subjecting it to increased gravitational forces.
Methodology:
-
Sample Preparation: Place 10 mL of the emulsion into a 15 mL centrifuge tube. Prepare a control sample to remain at room temperature.
-
Centrifugation: Place the tube in a centrifuge. Spin the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C or 40°C).[7]
-
Analysis: After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence. Measure the height of any separated layers.
-
Comparison: Compare the centrifuged sample to the control sample. A stable emulsion will show no significant separation.
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To monitor changes in droplet size over time as an indicator of emulsion stability. An increase in droplet size suggests coalescence.[5]
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for DLS analysis (this will depend on the instrument). Ensure the dilution does not shock the emulsion.
-
Initial Measurement (Time 0): Perform an initial DLS measurement to determine the initial droplet size distribution.
-
Incubation: Store the bulk emulsion under desired storage conditions (e.g., room temperature, 40°C).
-
Time-Point Measurements: At regular intervals (e.g., 1 week, 1 month, 3 months), take a small aliquot of the stored emulsion, prepare a sample as in step 1, and perform a DLS measurement.
-
Data Analysis: Compare the droplet size distributions over time. A significant increase in the average droplet size indicates instability due to coalescence.
Visualizations
Caption: this compound stabilizing an oil droplet in water.
Caption: A workflow for troubleshooting emulsion instability.
Caption: Common pathways of emulsion destabilization.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. HLB Calculator - Materials [hlbcalc.com]
- 5. benchchem.com [benchchem.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. researchgate.net [researchgate.net]
- 11. dgk-ev.de [dgk-ev.de]
- 12. ulprospector.com [ulprospector.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 15. benchchem.com [benchchem.com]
- 16. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.wur.nl [research.wur.nl]
- 19. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 21. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deceth-3 Induced Artifacts in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the use of the non-ionic surfactant Deceth-3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic for mass spectrometry?
This compound is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ether family. It is often used in sample preparation to solubilize proteins, particularly membrane proteins.[1] However, its presence, even in trace amounts, can be detrimental to mass spectrometry analysis. The primary issues include:
-
Ion Suppression: this compound can significantly reduce the ionization efficiency of peptides and proteins, leading to poor signal intensity or complete signal loss.[1][2]
-
Adduct Formation: The repeating ether units in the this compound molecule can form adducts with sodium ([M+Na]+) and potassium ([M+K]+) ions, which are common contaminants in laboratory glassware and reagents. This complicates spectral interpretation by creating multiple peaks for a single analyte.[3]
-
Contamination Peaks: this compound itself can be ionized, producing a characteristic pattern of repeating peaks in the mass spectrum, typically with a mass difference of 44 Da (the mass of an ethylene glycol unit). This can mask true analyte signals.[4]
-
System Contamination: Being non-volatile, this compound can accumulate in the ion source and mass analyzer, leading to persistent background noise and requiring extensive cleaning.[2]
Q2: How can I identify this compound contamination in my mass spectra?
Look for the following characteristic signs:
-
A significant decrease in the signal intensity of your target analytes compared to a clean sample.
-
The presence of a repeating series of peaks with a mass difference of approximately 44 Da.
-
The appearance of adduct peaks, particularly +23 Da (Na+) and +39 Da (K+) relative to your analyte's molecular weight.
-
A generally noisy baseline, especially if the contamination has built up over several runs.[5]
Q3: What are the primary methods for removing this compound from my samples?
The three most common and effective methods for removing non-ionic detergents like this compound are:
-
Protein Precipitation: Using agents like trichloroacetic acid (TCA) or acetone to precipitate the proteins, leaving the detergent in the supernatant.[6]
-
Filter-Aided Sample Preparation (FASP): This technique uses an ultrafiltration spin device to trap proteins while allowing detergents and other small molecules to be washed away.[7][8]
-
Detergent Removal Spin Columns/Resins: These commercially available columns contain a resin with a high affinity for detergent molecules, effectively binding and removing them from the sample.[9][10]
The choice of method depends on factors such as sample volume, protein concentration, and downstream analytical requirements.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor signal intensity or complete signal loss (ion suppression) | High concentration of this compound in the sample. | 1. Implement a detergent removal strategy: Choose one of the methods detailed in the experimental protocols section (TCA/Acetone Precipitation, FASP, or Detergent Removal Spin Columns). 2. Optimize LC Gradient: A longer, shallower gradient can sometimes help separate analytes from co-eluting contaminants. |
| Multiple peaks for a single analyte (adduct formation) | Presence of sodium and potassium ions forming adducts with this compound and/or the analyte. | 1. Thorough Detergent Removal: Efficiently remove this compound to minimize its interaction with salts. 2. Use High-Purity Solvents and Reagents: Minimize the introduction of sodium and potassium ions. 3. Acidify Sample: Lowering the pH can sometimes reduce adduct formation. |
| A repeating pattern of peaks with a 44 Da mass difference | Ionization of this compound polymers. | This is a clear indication of detergent contamination. Implement a robust detergent removal protocol immediately. If the problem persists, clean the mass spectrometer's ion source.[11] |
| Poor protein/peptide recovery after cleanup | - Inefficient Precipitation: Protein pellet may be too small to see or lost during washing steps. - Protein Binding to Filter (FASP): Some proteins may irreversibly bind to the filter membrane. - Non-specific Binding to Resin: Proteins may bind to the detergent removal resin. | 1. Optimize Precipitation: Ensure complete precipitation by using appropriate concentrations of precipitating agents and sufficient incubation time. Be careful when aspirating the supernatant. 2. FASP Optimization: Use low-binding filter materials. Ensure the protein is fully denatured and solubilized in the urea buffer to minimize aggregation on the filter. 3. Follow Manufacturer's Protocol for Spin Columns: Use the recommended sample-to-resin ratio and incubation times to maximize recovery. |
Quantitative Data on Detergent Removal
While specific data for this compound is limited, the following tables summarize the expected performance of different detergent removal methods based on studies using similar non-ionic surfactants like Triton X-100 and NP-40.
Table 1: Comparison of Detergent Removal Efficiency
| Method | Starting Detergent Concentration | Detergent Removal Efficiency | Reference |
| Detergent Removal Spin Column | 1-5% | >95% | [9] |
| Filter-Aided Sample Preparation (FASP) | 2% | >99% | [12] |
| TCA/Acetone Precipitation | Not specified | High (qualitative) | [13] |
Table 2: Comparison of Protein/Peptide Recovery
| Method | Protein/Peptide Recovery | Reference |
| Detergent Removal Spin Column | >85% | [9] |
| Filter-Aided Sample Preparation (FASP) | ~80% | [14] |
| TCA/Acetone Precipitation | Variable, can be lower for dilute samples | [13] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This method is effective for concentrating protein samples while removing detergents and other contaminants.[15]
-
Sample Preparation: To your protein sample in a microcentrifuge tube, add ice-cold 100% (w/v) TCA to a final concentration of 20%. For example, add 250 µL of 100% TCA to 1 mL of your sample.
-
Incubation: Vortex briefly and incubate on ice for 30-60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound.
-
Washing: Add 500 µL of ice-cold acetone to the pellet. This helps to remove any remaining TCA.
-
Second Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying: Carefully discard the acetone and allow the pellet to air dry completely. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., ammonium bicarbonate for enzymatic digestion).
Protocol 2: Filter-Aided Sample Preparation (FASP)
This protocol is adapted for the removal of detergents and subsequent protein digestion.[7][8]
-
Sample Loading: Add your protein sample (containing this compound) to a 10 kDa or 30 kDa molecular weight cutoff (MWCO) ultrafiltration spin unit. Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 (UA buffer).
-
First Spin: Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.
-
Washing: Add another 200 µL of UA buffer to the filter unit. Centrifuge again at 14,000 x g for 15-20 minutes. Repeat this washing step at least two more times. This removes the this compound.
-
Buffer Exchange: Add 100 µL of 50 mM ammonium bicarbonate to the filter unit. Centrifuge at 14,000 x g for 10-15 minutes. Repeat this step twice to remove the urea.
-
Protein Digestion (Optional): Add your digestion enzyme (e.g., trypsin) in 50 mM ammonium bicarbonate to the filter unit. Incubate at the appropriate temperature (e.g., 37°C for trypsin) for several hours or overnight.
-
Peptide Elution: To collect the digested peptides, place the filter unit in a new collection tube and centrifuge at 14,000 x g for 10 minutes.
Protocol 3: Detergent Removal Spin Columns
This is a general protocol for commercially available detergent removal resins. Always refer to the manufacturer's specific instructions. [10]
-
Column Preparation: Place the spin column into a collection tube. Centrifuge briefly (e.g., 1,500 x g for 1 minute) to remove the storage buffer.
-
Equilibration: Add your equilibration buffer (typically a buffer compatible with your downstream analysis) to the column. Centrifuge again and discard the flow-through. Repeat this step as recommended by the manufacturer.
-
Sample Loading: Place the spin column in a new collection tube. Apply your protein sample containing this compound to the top of the resin bed.
-
Incubation: Incubate for the time specified by the manufacturer (typically 2-5 minutes) to allow the detergent to bind to the resin.
-
Elution: Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect your detergent-depleted sample in the collection tube.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 15. its.caltech.edu [its.caltech.edu]
Technical Support Center: Optimization of Deceth-3 Micelle Formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of pH and ionic strength for Deceth-3 micelle formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is optimizing its micelle formation important?
This compound is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols.[1] It is composed of a ten-carbon hydrophobic tail (from decyl alcohol) and a hydrophilic head made of an average of three ethylene oxide units.[2][3] Like other surfactants, this compound molecules self-assemble in aqueous solutions to form micelles when the concentration reaches a critical point known as the Critical Micelle Concentration (CMC).[4]
Optimizing micelle formation is crucial for drug delivery applications because the size, stability, and encapsulation efficiency of these micelles are highly dependent on the physicochemical properties of the formulation, such as pH and ionic strength.[5][6] Properly formed micelles can solubilize poorly water-soluble drugs, protect them from degradation, and control their release profile.
Q2: How does pH affect this compound micelle formation?
As a non-ionic surfactant, the structure of this compound does not possess ionizable groups, making its micellar properties generally less sensitive to pH changes compared to ionic surfactants.[7] However, extreme pH values can still impact the stability of the formulation:
-
Low pH (Acidic Conditions): Strong acidic conditions can lead to the acid-catalyzed hydrolysis of the ether linkages in the polyoxyethylene chain, causing degradation of the surfactant molecule.[8]
-
High pH (Alkaline Conditions): While more stable than at low pH, prolonged exposure to highly alkaline conditions, especially at elevated temperatures, can risk oxidative degradation.
For most applications, it is recommended to work within a pH range of 4 to 10. The optimal pH should be determined experimentally, especially if the drug molecule to be encapsulated has pH-dependent stability or solubility.[8]
Q3: How does ionic strength influence this compound micelle formation?
Increasing the ionic strength by adding salts (e.g., NaCl, PBS) generally promotes micelle formation for non-ionic surfactants like this compound.[9] This phenomenon is often described by the "salting-out" effect:
-
Lowering the CMC: The addition of electrolytes reduces the hydration of the hydrophilic polyoxyethylene chains, making the surfactant molecules less soluble. This favors the self-assembly into micelles at a lower concentration, thus decreasing the CMC.[10][11]
-
Increasing Micelle Size: Higher ionic strength can lead to an increase in the aggregation number (the number of surfactant molecules per micelle), resulting in larger micelles.
It is crucial to optimize the salt concentration, as excessive ionic strength can lead to a significant decrease in the cloud point temperature, potentially causing phase separation at the desired operating temperature.
Q4: What are the common indicators of poor or suboptimal micelle formation?
-
Inconsistent or non-reproducible CMC values.
-
High polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements, indicating a wide distribution of particle sizes.
-
Phase separation or visible cloudiness in the solution at the experimental temperature.
-
Precipitation of the encapsulated drug.
-
Unstable micelle size over time.
Q5: What methods are recommended for determining the Critical Micelle Concentration (CMC)?
Fluorescence spectroscopy and surface tensiometry are two of the most robust and widely used methods for accurately determining the CMC.[12]
-
Fluorescence Spectroscopy: This indirect method uses a fluorescent probe, such as pyrene, which is sensitive to the polarity of its environment.[12][13] When micelles form, the probe partitions into the hydrophobic micellar core, causing a distinct shift in its fluorescence spectrum. The CMC is determined from the inflection point when plotting the intensity ratio of specific vibronic peaks (I1/I3) against the surfactant concentration.[12]
-
Surface Tensiometry: This is a direct method that measures the surface tension of the solution at different surfactant concentrations.[14] The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it plateaus. The CMC is identified as the concentration at the inflection point of this plot.[14]
Q6: How can I measure the size of the formed this compound micelles?
Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and size distribution (polydispersity) of micelles in a solution.[15][16] The technique works by measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[15] For accurate measurements, samples should be free of dust and aggregates, which can be achieved by filtering them prior to analysis.[17]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Drifting CMC Values | 1. Presence of impurities in the surfactant or solvent. 2. Temperature fluctuations during the experiment. 3. Incomplete equilibration of the solutions.[12] 4. Degradation of the surfactant at extreme pH. | 1. Use high-purity this compound and solvent (e.g., Milli-Q water). 2. Ensure strict temperature control throughout the experiment. 3. Allow solutions to equilibrate for a sufficient time (e.g., overnight) before measurement.[12] 4. Verify the pH of your solution and adjust to a neutral or near-neutral range if degradation is suspected. Buffer the solution if necessary. |
| High Polydispersity Index (PDI > 0.3) in DLS | 1. Presence of dust or larger aggregates in the sample.[17] 2. The surfactant concentration is too high, leading to inter-micellar interactions or formation of larger structures. 3. Suboptimal pH or ionic strength causing micellar instability or aggregation. | 1. Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette before DLS measurement.[17] 2. Prepare samples at a concentration slightly above the CMC for size analysis. Dilute if necessary, but be aware that dilution below the CMC will cause micelle dissociation.[6] 3. Systematically screen a range of pH values and salt concentrations to identify conditions that yield a low PDI. |
| Phase Separation or Cloudiness (Low Cloud Point) | 1. The experimental temperature is at or above the cloud point of the this compound solution. 2. High concentration of salt, which significantly lowers the cloud point temperature. | 1. Perform experiments at a temperature well below the cloud point. 2. Reduce the ionic strength of the solution. If high ionic strength is required, consider using a Deceth surfactant with a longer polyoxyethylene chain (higher HLB), which generally has a higher cloud point. |
| Precipitation of the Encapsulated Drug | 1. The drug loading has exceeded the solubilization capacity of the micelles. 2. The chosen pH is causing the drug to be in its less soluble form. 3. Micelles are disassociating due to dilution or instability. | 1. Reduce the initial drug concentration or increase the surfactant concentration. 2. Adjust the pH of the formulation to a value where the drug is more soluble, ensuring it does not compromise micelle or drug stability. 3. Ensure the final concentration of the formulation remains above the CMC. Consider strategies to enhance micelle stability, such as crosslinking, if dilution is unavoidable.[6] |
Illustrative Data on Optimization Parameters
The following tables present hypothetical but representative data to illustrate the expected effects of ionic strength and pH on this compound micelle formation. Note: These values are for illustrative purposes only and must be determined experimentally for your specific system.
Table 1: Effect of Ionic Strength (NaCl) on CMC and Micelle Size at Neutral pH
| NaCl Concentration (mM) | Critical Micelle Concentration (CMC, mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 | 0.075 | 8.2 | 0.15 |
| 25 | 0.062 | 9.5 | 0.13 |
| 50 | 0.051 | 10.8 | 0.12 |
| 100 | 0.040 | 12.1 | 0.18 |
| 150 | 0.033 | 13.5 | 0.24 |
Table 2: Effect of pH on Micelle Stability at 50 mM Ionic Strength
| pH | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observations |
| 3.0 | 25.6 | 0.55 | Potential signs of aggregation/degradation |
| 5.0 | 11.0 | 0.14 | Stable micelles |
| 7.0 | 10.8 | 0.12 | Stable micelles, optimal formation |
| 9.0 | 11.2 | 0.15 | Stable micelles |
| 11.0 | 15.8 | 0.48 | Potential signs of aggregation |
Experimental Protocols
Protocol 1: CMC Determination by Fluorescence Spectroscopy (Pyrene Probe Method)
Objective: To determine the CMC of this compound under specific pH and ionic strength conditions.
Materials:
-
This compound surfactant
-
Pyrene
-
Acetone or Ethanol (spectroscopic grade)
-
High-purity water (e.g., Milli-Q)
-
Buffered solution of desired pH and ionic strength
-
Volumetric flasks, pipettes, and glass vials
-
Fluorometer
Procedure:
-
Prepare Pyrene Stock Solution: Prepare a ~0.1 mM stock solution of pyrene in acetone.[18]
-
Prepare Surfactant Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the desired buffered aqueous solution.
-
Prepare Sample Series: a. Create a series of glass vials. Into each vial, add a small, identical aliquot of the pyrene stock solution. b. Evaporate the acetone completely, leaving a thin film of pyrene on the bottom of each vial. This step is critical to prevent solvent interference.[12] c. Prepare a series of this compound dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., 0.001 mM to 1 mM). d. Add a fixed volume of each this compound dilution to the vials containing the pyrene film.
-
Equilibration: Allow the solutions to equilibrate overnight with gentle stirring to ensure complete dissolution of pyrene and micelle formation.[12]
-
Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to 335 nm.[12] b. Record the emission spectrum for each sample from approximately 350 nm to 500 nm. c. Note the intensities of the first vibronic peak (I1, ~373 nm) and the third vibronic peak (I3, ~384 nm).
-
Data Analysis: a. Calculate the intensity ratio (I1/I3) for each this compound concentration. b. Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. c. The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated from the intersection of the two linear portions of the graph.[12]
Protocol 2: Micelle Size Determination by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and polydispersity of this compound micelles.
Materials:
-
Pre-formed this compound micelle solution (at a concentration above the CMC)
-
Syringe filters (e.g., 0.22 µm PVDF or PES)
-
DLS cuvettes (disposable or dust-free glass)
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation: a. Prepare the this compound solution at the desired concentration, pH, and ionic strength. The concentration should ideally be 5-10 times the CMC to ensure the presence of micelles. b. Ensure the sample has thermally equilibrated to the desired measurement temperature.[19]
-
Sample Filtration: a. To remove dust and aggregates, which can severely affect DLS results, filter the sample directly into a clean DLS cuvette using a syringe filter.[17] b. Ensure no air bubbles are introduced into the cuvette.
-
Instrument Setup: a. Place the cuvette in the DLS instrument and allow it to equilibrate to the instrument's internal temperature (typically 25 °C).[19] b. Enter the correct parameters for the solvent (viscosity and refractive index of your aqueous buffer) into the software. Accurate viscosity is crucial for accurate size calculation.[16]
-
Measurement: a. Perform the DLS measurement according to the instrument's instructions. Typically, this involves multiple runs that are automatically averaged.
-
Data Analysis: a. The instrument software will generate a correlation function and calculate the mean hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI). b. A PDI value below 0.2 is generally considered indicative of a monodisperse population of micelles.
Visualizations
Caption: Experimental workflow for the optimization of this compound micelle formation.
Caption: Relationship between pH, ionic strength, and key micellar properties.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. agilent.com [agilent.com]
- 5. Tuning Cationic Block Copolymer Micelle Size by pH and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CMC determination by fluorescence spectroscopy [bio-protocol.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. muser-my.com [muser-my.com]
Technical Support Center: Managing Foam in Bioreactors Containing Deceth-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues in bioreactors where Deceth-3 is present as a formulation excipient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be causing foaming in my bioreactor?
This compound is a non-ionic surfactant, specifically an ethoxylated fatty alcohol.[1] It is used in various applications as a wetting agent, emulsifier, and dispersant.[2] In a biopharmaceutical context, it may be used as an excipient to enhance the solubility or stability of certain compounds.[3][4] As a surfactant, this compound lowers the surface tension of the culture medium. During aeration and agitation in a bioreactor, this reduced surface tension can lead to the formation of stable bubbles, resulting in foam.[4]
Q2: What are the negative consequences of uncontrolled foaming in a bioreactor?
Uncontrolled foaming can lead to several detrimental effects on your cell culture process, including:
-
Reduced Oxygen Transfer: A thick layer of foam can act as a barrier, hindering the efficient transfer of oxygen from the headspace to the culture medium, which can negatively impact cell growth and productivity.[5]
-
Cell Damage: The bursting of bubbles in the foam can create shear forces that damage or lyse cells.[5]
-
Loss of Culture Volume: Excessive foam can lead to overflow from the bioreactor, resulting in the loss of cells, media, and product.[5]
-
Contamination: Foam can reach and block exhaust filters, creating a potential pathway for contaminants to enter the sterile environment of the bioreactor.[5]
-
Inaccurate Monitoring: Foam can interfere with sensor probes (e.g., for pH and dissolved oxygen), leading to inaccurate readings and poor process control.[5]
Q3: How can I determine if this compound is the primary cause of foaming?
While this compound's surfactant properties make it a likely contributor, other factors can also cause or exacerbate foaming.[2][6] Consider the following to identify the root cause:
-
Media Composition: Other components in your cell culture medium, such as proteins and other surfactants, can also contribute to foam formation.[4][6]
-
Cellular Activity: High cell densities and the production of certain metabolites can increase the likelihood of foaming.
-
Process Parameters: High agitation and aeration rates can introduce more gas into the medium, promoting foam formation.[6]
To isolate the effect of this compound, you can perform a small-scale experiment comparing the foaming tendency of your base medium with and without the addition of this compound, under simulated bioreactor conditions (e.g., sparging air through a graduated cylinder).
Q4: What are the primary strategies for controlling foam in a bioreactor?
There are three main approaches to foam control in bioreactors:
-
Mechanical Control: This involves using mechanical devices within the bioreactor's headspace to physically break the foam, such as rotating foam breakers.[7]
-
Chemical Control: This is the most common method and involves the addition of antifoaming agents to the culture medium to destabilize the foam.[4]
-
Process Optimization: Adjusting process parameters like agitation and aeration rates can help minimize foam formation.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and controlling foam in your bioreactor.
Problem: Excessive foaming observed in the bioreactor.
Step 1: Immediate Corrective Actions
-
Temporarily reduce the agitation and/or aeration rate to decrease the energy input that is promoting foam formation.
-
If a chemical antifoam is available and has been previously qualified for your process, introduce a small, sterile dose.
Step 2: Identify the Root Cause
Refer to the following flowchart to diagnose the potential cause of the foaming issue.
Caption: Troubleshooting workflow for bioreactor foaming.
Step 3: Implement a Control Strategy
Based on the root cause analysis, implement one or more of the following control strategies.
Chemical Control: Antifoaming Agents
The addition of a chemical antifoam is often the most effective method for immediate foam control.[4]
-
Selection of Antifoam: Common types of antifoaming agents include silicone-based, oil-based, and non-silicone organic polymers.[4] The choice of antifoam should be based on its compatibility with your cell line and process, as some antifoams can have negative effects on cell growth or product purity.[4]
-
Dosage: It is crucial to determine the optimal dosage. Too little may be ineffective, while an excess can be detrimental to the culture and downstream processes.[4] Start with the manufacturer's recommended concentration and optimize based on experimental data.
-
Addition Strategy: Antifoam can be added manually as needed or automatically via a foam sensor and a peristaltic pump.[4] Automated systems are generally preferred to maintain a consistent low level of antifoam and avoid overdosing.[4]
Process Optimization
Adjusting bioreactor operating parameters can significantly reduce foam formation.[6]
-
Agitation and Aeration: Gradually increase agitation and aeration rates during the culture process to meet the metabolic demands of the cells without excessive foaming.
-
Sparger Type: The type of sparger used for aeration can influence bubble size and, consequently, foam stability. Consider experimenting with different sparger types (e.g., microspargers vs. drilled-hole spargers) to find a balance between efficient oxygen transfer and minimal foaming.
Mechanical Control
Mechanical foam breakers are an alternative to chemical antifoams and can be effective in some situations.[7] They are typically integrated into the bioreactor headplate and physically disrupt the foam layer.
Experimental Protocols
Protocol 1: Evaluation of Antifoam Agent Efficacy and Biocompatibility
Objective: To select an effective antifoam agent with minimal impact on cell growth and viability.
Methodology:
-
Prepare Stock Solutions: Prepare sterile stock solutions of different antifoam candidates (e.g., a silicone-based, a polyglycol-based) at a concentration recommended by the manufacturer.
-
Small-Scale Culture System: Set up a series of small-scale cultures (e.g., shake flasks or mini-bioreactors) with your cell line and culture medium containing this compound at the process-relevant concentration.
-
Antifoam Addition: To triplicate cultures, add each antifoam agent at a starting concentration (e.g., 10 ppm). Include a no-antifoam control.
-
Foam Induction and Measurement: Induce foaming by sparging sterile air at a defined flow rate. Measure the initial foam height and the time it takes for the foam to collapse after stopping the air supply.
-
Cell Growth and Viability Monitoring: At regular intervals (e.g., every 24 hours), take samples from each culture to determine viable cell density and percent viability using a suitable method (e.g., trypan blue exclusion).
-
Data Analysis: Compare the foam reduction efficacy and the cell growth and viability profiles for each antifoam agent relative to the control.
Protocol 2: Optimization of Antifoam Concentration
Objective: To determine the minimum effective concentration of the selected antifoam agent.
Methodology:
-
Select the Best Performing Antifoam: Based on the results from Protocol 1, select the antifoam agent that provided the best balance of foam control and biocompatibility.
-
Concentration Gradient: Set up a new series of small-scale cultures and add the selected antifoam at varying concentrations (e.g., 1, 5, 10, 20, 50 ppm). Include a no-antifoam control.
-
Foam and Cell Culture Monitoring: Repeat the foam induction and cell growth/viability monitoring as described in Protocol 1.
-
Determine Minimum Effective Concentration: Identify the lowest concentration of the antifoam that provides adequate foam control without significantly impacting cell growth or viability.
Data Presentation
Summarize the quantitative data from your experiments in tables for easy comparison.
Table 1: Antifoam Efficacy and Biocompatibility Screening
| Antifoam Agent | Concentration (ppm) | Foam Collapse Time (seconds) | Viable Cell Density at 72h (x10^6 cells/mL) | Viability at 72h (%) |
| Control (No Antifoam) | 0 | >300 | 5.2 | 95 |
| Antifoam A (Silicone) | 10 | 15 | 4.8 | 92 |
| Antifoam B (Polyglycol) | 10 | 25 | 5.1 | 94 |
| Antifoam C (Vegetable Oil) | 10 | 40 | 4.5 | 88 |
Table 2: Optimization of Antifoam B Concentration
| Antifoam B Concentration (ppm) | Foam Collapse Time (seconds) | Viable Cell Density at 72h (x10^6 cells/mL) | Viability at 72h (%) |
| 0 | >300 | 5.2 | 95 |
| 1 | 150 | 5.2 | 95 |
| 5 | 30 | 5.1 | 94 |
| 10 | 25 | 5.1 | 94 |
| 20 | 22 | 4.9 | 91 |
Visualization of Experimental Workflow
Caption: Workflow for antifoam selection and optimization.
References
- 1. Exploring the Versatility of Fatty Alcohol Ethoxylates as Eco-Friendly Surfactants [en.jiahua.com]
- 2. ijrte.org [ijrte.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Use Antifoam in Bioreactor Cultures [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Deceth-3 Cytotoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytotoxic effects of Deceth-3 in live-cell imaging experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell biology experiments?
This compound is a non-ionic surfactant.[1] In a laboratory setting, its detergent properties can be harnessed for applications such as cell permeabilization to allow the entry of larger molecules like antibodies or certain dyes into the cell. However, its primary applications are in the cosmetics industry as a wetting agent, emulsifier, and dispersant in products like shampoos and cleansers.[1]
Q2: What are the primary concerns when using this compound in live-cell imaging?
The primary concern is cytotoxicity. As a detergent, this compound can disrupt the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This can compromise the validity of live-cell imaging data by introducing artifacts and misinterpretations of cellular processes. Additionally, as with many fluorescent imaging experiments, phototoxicity from the excitation light can be a compounding factor, stressing the cells and potentially exacerbating the cytotoxic effects of chemical treatments.
Q3: How can I determine a safe concentration of this compound for my specific cell line and experiment?
Since the cytotoxic threshold for this compound can vary significantly between different cell types and experimental conditions, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application. This involves treating your cells with a range of this compound concentrations and assessing cell viability using standard assays.
Q4: What are the signs of this compound induced cytotoxicity in my live-cell imaging experiment?
Signs of cytotoxicity can manifest in several ways during imaging:
-
Morphological Changes: Cells may round up, detach from the substrate, show blebbing of the plasma membrane, or appear swollen.
-
Loss of Motility: In studies observing cell migration, a decrease or complete cessation of movement can indicate cellular stress or death.
-
Increased Staining with Viability Dyes: A noticeable increase in the number of cells taking up dyes that are excluded by healthy cells (e.g., Propidium Iodide, Ethidium Homodimer-III) is a clear indicator of compromised membrane integrity.
-
Decreased Metabolic Activity: A reduction in the fluorescence of metabolic indicators like Calcein AM can signal a decline in cell health.
Q5: Are there any alternatives to this compound for cell permeabilization in live-cell imaging?
Yes, several other non-ionic detergents are commonly used for permeabilization, often at low concentrations. These include Triton™ X-100, Tween® 20, Saponin, and Digitonin.[2][3] The choice of detergent and its concentration depends on the specific application and the need to balance permeabilization with maintaining cell viability. For live-cell imaging, it is always recommended to use the mildest effective concentration of any detergent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in the media. | Phenol red in the culture medium can contribute to background fluorescence. | Use a phenol red-free medium for the duration of the imaging experiment.[4] |
| Cells are detaching or showing signs of stress even at low this compound concentrations. | The combination of this compound and phototoxicity from the imaging process is causing excessive cell stress. | Reduce the excitation light intensity, decrease the frequency of image acquisition, and use a highly sensitive camera to minimize exposure times.[4] |
| Inconsistent results between experiments. | The working solution of this compound may not be properly mixed, or the stock solution may have degraded. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing before adding to the cells. |
| No observable effect of this compound, even at higher concentrations. | The this compound may not be active, or the cells may be particularly resistant. | Verify the source and quality of the this compound. Confirm the concentration calculations. If the goal is permeabilization, a stronger detergent may be needed, but this should be carefully evaluated for its impact on cell viability. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Live/Dead Viability Assay
This protocol outlines the steps to determine the concentration range of this compound that can be tolerated by a specific cell line.
Materials:
-
Your cell line of interest cultured in appropriate vessels (e.g., 96-well plate)
-
This compound stock solution
-
Culture medium (phenol red-free recommended for imaging)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-III)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in culture medium. A suggested starting range is from 0.0001% to 0.1% (w/v). Also, prepare a vehicle control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions. Include triplicate wells for each concentration and the control.
-
Incubation: Incubate the cells for the desired duration of your live-cell imaging experiment (e.g., 2, 6, 12, or 24 hours).
-
Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions. Typically, this involves diluting Calcein AM and Ethidium Homodimer-III in PBS or culture medium.
-
Wash and Stain: Wash the cells gently with PBS and then add the staining solution to each well.
-
Incubation with Stain: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Quantify the number of live and dead cells in multiple fields of view for each condition.
-
Data Presentation: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Present the data in a table and plot a dose-response curve.
Example Data Table:
| This compound Concentration (%) | Average % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 0.0001 | 98.2 | 5.1 |
| 0.001 | 95.6 | 4.8 |
| 0.01 | 75.3 | 8.2 |
| 0.05 | 22.1 | 6.5 |
| 0.1 | 5.4 | 2.1 |
Note: This is hypothetical data and should be replaced with your experimental results.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining the optimal concentration of this compound.
Caption: General signaling pathway for detergent-induced cell death.
Caption: Troubleshooting workflow for excessive cell death.
References
- 1. specialchem.com [specialchem.com]
- 2. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Purity Determination of Deceth-3 Solutions
Welcome to the technical support center for the analysis of Deceth-3 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for determining the purity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Analytical Method Selection Workflow
The selection of an appropriate analytical method is critical for accurately determining the purity of a this compound solution. The following workflow provides a logical approach to choosing the most suitable technique based on the target analyte and the information required.
Caption: Workflow for selecting the appropriate analytical method for this compound purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound solution?
A1: The primary methods for assessing the purity of a this compound solution are High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). HPLC-ELSD is ideal for determining the oligomeric distribution and the average degree of ethoxylation. GC-FID is well-suited for quantifying residual unreacted decyl alcohol. GC-MS is the preferred method for the sensitive detection and quantification of the potential byproduct, 1,4-dioxane.
Q2: What are the common impurities in a this compound solution?
A2: Common impurities in this compound solutions include:
-
Unreacted Decyl Alcohol: The starting material for the ethoxylation reaction.
-
Polyethylene Glycol (PEG): Formed from the polymerization of ethylene oxide.
-
1,4-Dioxane: A potential byproduct of the ethoxylation process, which is a regulatory concern.[1][2]
Q3: Why is an Evaporative Light Scattering Detector (ELSD) recommended for HPLC analysis of this compound?
A3: this compound and its oligomers lack a significant UV chromophore, making them difficult to detect using standard UV-Vis detectors. An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It nebulizes the mobile phase and detects the light scattered by the non-volatile analyte particles, making it suitable for analyzing non-chromophoric compounds like ethoxylated alcohols.
Q4: Can I use Gas Chromatography to analyze the oligomeric distribution of this compound?
A4: While GC can be used to analyze fatty alcohol ethoxylates, it becomes challenging for higher molecular weight oligomers due to their low volatility.[3] For this compound, which has an average of three ethoxy units, GC can be used, but HPLC-ELSD generally provides better separation and quantification of the different oligomers. For higher ethoxylates, derivatization may be necessary to increase volatility for GC analysis.[3]
Q5: What are the regulatory limits for 1,4-dioxane in cosmetic products?
A5: Regulatory limits for 1,4-dioxane in cosmetic products vary by region. For example, some jurisdictions have set limits as low as 1 ppm.[4] It is crucial to be aware of the specific regulations in the target market for your product.
Troubleshooting Guides
HPLC-ELSD Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or low signal for this compound peaks | 1. ELSD settings are not optimal (e.g., drift tube temperature too high or too low, nebulizer gas flow incorrect).2. Mobile phase is not volatile enough.3. Sample concentration is too low. | 1. Optimize ELSD parameters. Start with a drift tube temperature of 40-50°C and a nebulizer gas (Nitrogen) pressure of 3.5 bar. Adjust as needed.2. Ensure the mobile phase components (e.g., acetonitrile, water) are of high purity and volatile. Avoid non-volatile buffers.3. Concentrate the sample or inject a larger volume. |
| Poor peak shape (tailing or fronting) | 1. Column overload.2. Inappropriate mobile phase composition.3. Column contamination or degradation. | 1. Dilute the sample. The typical on-column loading for ELSD is in the low microgram range.2. Adjust the gradient profile or the ratio of organic to aqueous phase.3. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Baseline drift or noise | 1. Mobile phase is not properly degassed.2. ELSD is not stabilized.3. Contaminated mobile phase. | 1. Degas the mobile phase using an online degasser or by sonication.2. Allow sufficient time for the ELSD to warm up and stabilize before analysis.3. Prepare fresh mobile phase using high-purity solvents. |
| Inconsistent retention times | 1. Fluctuations in pump flow rate.2. Column temperature is not stable.3. Poor column equilibration between injections. | 1. Check the pump for leaks and ensure it is delivering a consistent flow rate.2. Use a column oven to maintain a constant temperature.3. Increase the equilibration time between gradient runs. |
GC-FID/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak for unreacted decyl alcohol (GC-FID) | 1. Injector temperature is too low.2. Sample concentration is below the detection limit.3. Column bleed is obscuring the peak. | 1. Increase the injector temperature (e.g., to 250°C).2. Prepare a more concentrated sample.3. Use a low-bleed GC column and condition it properly before use. |
| Poor peak shape for decyl alcohol | 1. Active sites in the injector liner or on the column.2. Incompatible solvent.3. Column is overloaded. | 1. Use a deactivated injector liner. If the problem persists, the column may need to be replaced.2. Ensure the sample is dissolved in a solvent compatible with the GC column.3. Dilute the sample. |
| No or low signal for 1,4-dioxane (GC-MS) | 1. Inefficient extraction from the sample matrix.2. MS source is dirty.3. Incorrect MS parameters (e.g., selected ions). | 1. For complex matrices, consider using headspace sampling or solid-phase microextraction (SPME) for sample introduction.2. Clean the MS ion source.3. Verify the selected ions for 1,4-dioxane (e.g., m/z 88, 58, 43) and ensure the MS is in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM). |
| Interfering peaks in the chromatogram | 1. Contamination from the sample matrix.2. Septum bleed.3. Carryover from a previous injection. | 1. Optimize sample preparation to remove interfering compounds.2. Use a high-quality, low-bleed septum.3. Run a blank solvent injection to check for carryover and clean the injection port if necessary. |
Experimental Protocols
HPLC-ELSD Method for Oligomeric Distribution of this compound
Objective: To separate and quantify the different ethoxylate oligomers in a this compound solution.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector (ELSD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard and sample solutions (prepared in mobile phase)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 88% A
-
1-10 min: 88-78% A
-
10-20 min: 78-65% A
-
20-20.1 min: 65-88% A
-
20.1-35 min: 88% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Drift Tube Temperature: 50°C
-
ELSD Nebulizer Gas (N₂): 1.5 L/min
Data Analysis: The percentage of each oligomer is calculated using the area normalization method.
% Oligomer = (Area of Oligomer Peak / Total Area of all Oligomer Peaks) x 100
GC-FID Method for Unreacted Decyl Alcohol
Objective: To quantify the amount of unreacted decyl alcohol in a this compound solution.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Decyl alcohol standard
-
This compound sample
-
Solvent (e.g., Dichloromethane or Methanol)
Chromatographic Conditions:
-
Injector Temperature: 270°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 5°C/min to 220°C, hold for 10 minutes
-
-
Carrier Gas (Helium): 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Data Analysis: Quantification is performed using an external standard calibration curve of decyl alcohol.
GC-MS Method for 1,4-Dioxane
Objective: To detect and quantify trace levels of 1,4-dioxane in a this compound solution.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (MS)
-
Headspace Autosampler (recommended for complex matrices)
-
Capillary Column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
1,4-Dioxane standard
-
1,4-Dioxane-d8 (internal standard)
-
This compound sample
Chromatographic Conditions:
-
Injector Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
-
-
Carrier Gas (Helium): 1.2 mL/min
-
MS Transfer Line Temperature: 230°C
-
MS Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 88 (quantifier), 58, 43 (qualifiers) for 1,4-dioxane; m/z 96 for 1,4-dioxane-d8
Data Analysis: Quantification is performed using an internal standard calibration curve.
Quantitative Data Summary
The following tables provide examples of expected quantitative results from the analysis of a this compound solution. Actual results may vary depending on the specific sample and instrumentation.
Table 1: HPLC-ELSD Analysis of this compound Oligomeric Distribution
| Oligomer (Number of Ethoxy Units) | Retention Time (min) | Peak Area (%) |
| 1 | 12.5 | 15.2 |
| 2 | 14.8 | 25.8 |
| 3 (this compound) | 16.5 | 45.1 |
| 4 | 18.2 | 10.5 |
| 5 | 19.8 | 3.4 |
Table 2: GC-FID Analysis of Unreacted Decyl Alcohol
| Analyte | Retention Time (min) | Concentration (mg/mL) | Purity Specification |
| Decyl Alcohol | 15.2 | 0.08 | ≤ 0.1% |
Table 3: GC-MS Analysis of 1,4-Dioxane
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Concentration in Sample | Purity Specification |
| 1,4-Dioxane | 8.5 | 0.08 µg/g[3] | 0.27 µg/g[3] | < LOQ | ≤ 10 ppm |
References
Validation & Comparative
A Comparative Analysis of Deceth-3 and Triton X-100 for Cell Lysis Efficiency: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in achieving efficient cell lysis and successful downstream protein analysis. This guide provides a comparative analysis of two non-ionic detergents, Deceth-3 and the widely-used Triton X-100, to inform this selection process.
Mechanism of Action: Disrupting the Cellular Barrier
Both this compound and Triton X-100 are non-ionic detergents, meaning they possess a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, but carry no net electrical charge.[4] This characteristic makes them milder than ionic detergents, which are more likely to denature proteins.
The general mechanism by which non-ionic detergents lyse cells involves the integration of their hydrophobic tails into the lipid bilayer of the cell membrane. As more detergent molecules incorporate into the membrane, they disrupt the native lipid-lipid interactions, leading to the formation of pores and eventual solubilization of the membrane into mixed micelles containing lipids, proteins, and detergent molecules. This process releases the intracellular contents.
Comparative Data of Detergent Properties
A theoretical comparison of the potential cell lysis efficiency of this compound and Triton X-100 can be inferred from their chemical properties. Key parameters include the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC). The HLB value indicates the balance of the size and strength of the hydrophilic and lipophilic groups of a surfactant, determining its suitability for various applications. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.
| Property | This compound | Triton X-100 | References |
| Detergent Class | Non-ionic | Non-ionic | [1][4] |
| Molecular Weight | ~285 g/mol | ~625 - 647 g/mol | [1][5] |
| Hydrophile-Lipophile Balance (HLB) | ~8.6 | 13.5 | [1][6] |
| Critical Micelle Concentration (CMC) | Not readily available | 0.2 - 0.3 mM | [4][7] |
| Primary Application | Cosmetics (emulsifier, surfactant) | Research (cell lysis, protein solubilization) | [1][2][3] |
Interpretation of Properties:
-
HLB: Triton X-100's higher HLB value of 13.5 suggests it is more hydrophilic and generally a more effective solubilizer of membrane proteins compared to this compound with an HLB of approximately 8.6.[1][6] Detergents with HLB values in the range of 12-16 are typically good solubilizing agents.
Experimental Protocols for Cell Lysis using Triton X-100
Due to the lack of established protocols for this compound in cell lysis, this section provides detailed methodologies for Triton X-100, which can serve as a starting point for any potential optimization with alternative detergents.
Lysis of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells to 70-80% confluency in a culture dish.
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer containing Triton X-100 (e.g., 1% Triton X-100 in a buffered solution such as Tris-HCl or HEPES with salt) to the dish. A typical volume is 1 mL for a 10 cm dish.
-
Incubation: Incubate the dish on ice for 5-10 minutes.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new tube for downstream analysis.
Lysis of Bacterial Cells
-
Cell Culture and Harvest: Grow bacterial cells to the desired density and harvest by centrifugation.
-
Wash: Resuspend the cell pellet in a suitable buffer and centrifuge again to wash the cells.
-
Resuspension: Resuspend the washed cell pellet in a lysis buffer containing Triton X-100. The concentration of Triton X-100 may vary (typically 0.1% to 1%) depending on the bacterial strain. For Gram-positive bacteria, a pre-treatment with lysozyme is often necessary to degrade the peptidoglycan cell wall.
-
Incubation: Incubate the suspension under appropriate conditions (e.g., on ice or at room temperature) with gentle agitation.
-
Sonication (Optional): To enhance lysis, sonication can be performed to further disrupt the cell wall and membranes.
-
Centrifugation: Pellet the cell debris by centrifugation.
-
Supernatant Collection: Collect the supernatant containing the bacterial proteins.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for cell lysis and the logical relationship of detergent properties.
Caption: General experimental workflow for cell lysis using a detergent-based method.
Caption: Key detergent properties influencing cell lysis efficiency.
Conclusion
Based on available data, Triton X-100 remains the well-established and recommended non-ionic detergent for a wide range of cell lysis applications in a research setting. Its effectiveness is supported by a wealth of experimental evidence and detailed protocols.
This compound, while a non-ionic surfactant with detergent properties, is largely uncharacterized for cell lysis efficiency in a research context. Its lower HLB value suggests it may be a less effective solubilizing agent for membrane proteins compared to Triton X-100. Researchers considering this compound as an alternative would need to perform extensive optimization and validation, as standard protocols are not available. For professionals in research and drug development, relying on the proven efficacy and predictability of Triton X-100 is the more prudent choice for ensuring reliable and reproducible results. Further studies are required to determine if this compound could offer any specific advantages in niche applications of cell permeabilization or lysis.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Sample Preparation [abm.com.ge]
- 6. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
Deceth-3 in the Spotlight: A Comparative Guide to Non-Ionic Surfactants for Membrane Protein Extraction
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein extraction, the choice of surfactant is a critical determinant of success. An ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides a detailed comparison of Deceth-3 and other commonly used non-ionic surfactants, supported by physicochemical data and a general experimental protocol.
Non-ionic detergents are favored for their mild nature, which minimizes protein denaturation compared to their ionic counterparts.[1] They possess a neutral hydrophilic head group and a hydrophobic tail, allowing them to disrupt lipid-lipid and lipid-protein interactions without significantly altering protein-protein interactions.[2] This property is crucial for maintaining the structural and functional integrity of the extracted membrane proteins, which is paramount for downstream applications such as structural biology, functional assays, and drug screening.[1][3]
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a non-ionic surfactant in membrane protein extraction is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), aggregation number, Hydrophile-Lipophile Balance (HLB), and cloud point.
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to form micelles.[4] Effective solubilization generally occurs at concentrations well above the CMC.[5] A low CMC is often desirable as it requires less detergent, which can be beneficial for downstream purification and analysis.[6]
-
Aggregation Number: The average number of surfactant monomers in a micelle.[7] This influences the size of the micelle, which can impact the stability of the solubilized protein.
-
Hydrophile-Lipophile Balance (HLB): An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. An HLB value between 12 and 16 is generally considered optimal for solubilizing integral membrane proteins.
-
Cloud Point: The temperature at which a non-ionic surfactant solution becomes cloudy and phase separates.[8] Experiments should be conducted below the cloud point to ensure the surfactant remains in a single phase.
Below is a table summarizing the key physicochemical properties of this compound and other widely used non-ionic surfactants.
| Surfactant | Chemical Class | Molar Mass ( g/mol ) | CMC (mM) | Aggregation Number | HLB | Cloud Point (°C) |
| This compound (C10E3) | Polyoxyethylene Alkyl Ether | ~285[1] | Unavailable | Unavailable | ~8.6[1] | Unavailable |
| Triton X-100 | Polyoxyethylene Alkyl Ether | ~625 | 0.2-0.9 | 100-155 | 13.5 | 64 |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | ~511 | 0.17[6] | 78-147 | 12-13 | >100 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | ~1043 | 0.01[6] | ~88 | Unavailable | >100 |
| Octaethylene glycol monododecyl ether (C12E8) | Polyoxyethylene Alkyl Ether | ~543 | 0.07-0.1 | 120-130 | 13.1 | 76 |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | ~292 | 20-25 | 27-100 | 12-13 | >100 |
Experimental Protocol: A General Framework for Membrane Protein Extraction
The following protocol provides a general workflow for the extraction of integral membrane proteins using non-ionic surfactants. Optimization of parameters such as surfactant concentration, temperature, and incubation time is crucial for each specific protein.
I. Membrane Preparation
-
Cell Lysis: Resuspend cell pellets in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Disrupt cells using a Dounce homogenizer, sonication, or high-pressure homogenizer on ice.
-
Removal of Unbroken Cells and Nuclei: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C).
-
Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Washing: Resuspend the membrane pellet in a wash buffer (e.g., high salt buffer to remove peripheral proteins) and repeat the ultracentrifugation step.
II. Protein Solubilization
-
Resuspension: Resuspend the final membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, with protease inhibitors).
-
Detergent Addition: Add the chosen non-ionic surfactant to the resuspended membranes. The final concentration should be well above its CMC (typically 1-2% w/v).
-
Incubation: Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Collection: The supernatant contains the solubilized membrane proteins.
III. Downstream Processing
The solubilized protein can then be purified using various chromatographic techniques such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. It is important to include a low concentration of the same surfactant (above its CMC) in all buffers during purification to maintain protein solubility.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for membrane protein extraction.
Caption: Logical flow for selecting a suitable non-ionic surfactant.
Concluding Remarks
The selection of an appropriate non-ionic surfactant is a pivotal step in the successful extraction and subsequent characterization of membrane proteins. While established detergents like DDM, LMNG, and Triton X-100 have a proven track record supported by extensive scientific literature, the exploration of novel surfactants remains an active area of research.
Based on its available physicochemical data, particularly its low HLB value, this compound appears to be less suited for the solubilization of integral membrane proteins compared to the other surfactants discussed in this guide. The lack of published studies employing this compound for this purpose further underscores this point. Researchers are therefore advised to prioritize the screening of well-characterized non-ionic surfactants with properties known to be favorable for maintaining the integrity of their target membrane protein. The provided experimental framework and logical decision-making process offer a solid foundation for embarking on this critical aspect of membrane protein research.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoscience.com [nanoscience.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation number - Wikipedia [en.wikipedia.org]
- 8. Cloud point - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Deceth-3 in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients and excipients in complex formulations is critical for ensuring product quality, stability, and efficacy. Deceth-3, a non-ionic surfactant and polyethylene glycol ether of decyl alcohol, is a common excipient in cosmetic and pharmaceutical products such as emulsions, creams, and lotions.[1][2] Its quantification in these complex matrices requires robust and validated analytical methods.
This guide provides an objective comparison of three distinct analytical approaches for the quantification of this compound: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Liquid Chromatography with UV Detection following derivatization (HPLC-UV), and a colorimetric Spectrophotometric method. The comparison is supported by detailed experimental methodologies and representative validation data to aid in the selection of the most appropriate method for a given application.
Comparison of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
| Parameter | HPLC-ELSD | HPLC-UV (with Derivatization) | Spectrophotometry |
| Principle | Separation by chromatography, detection based on light scattering by non-volatile analyte particles. | Separation by chromatography, UV detection of a chromophore introduced by derivatization. | Formation of a colored complex with a reagent, measurement of absorbance. |
| Selectivity | High | High | Moderate to Low |
| Sensitivity | Good (ng range) | Good to Excellent (pg-ng range) | Moderate (µg-mg range) |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Effect | Moderate | Low to Moderate | High |
| Ease of Use | Moderate | Requires extra derivatization step | Simple |
| Cost | High | High | Low |
| Linearity Range | Narrow (often requires logarithmic transformation) | Wide | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is adapted from a validated procedure for a similar long-chain fatty alcohol and is suitable for detecting compounds like this compound that lack a UV chromophore.[3][4][5]
a. Sample Preparation:
-
Accurately weigh a portion of the complex mixture (e.g., cream or lotion) equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add 20 mL of a suitable organic solvent (e.g., a mixture of isopropanol and hexane) and sonicate for 20 minutes to dissolve the sample and extract the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
0-15 min: 70% B to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Detector:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas (Nitrogen) Flow: 1.5 L/min.
-
c. Validation Parameters:
| Parameter | Result |
| Linearity (R²) | > 0.99 (Log-Log) |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 5 µg/mL |
| LOQ | 10 µg/mL |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method enhances the detectability of this compound by introducing a UV-absorbing chromophore through a derivatization reaction.[6][7]
a. Derivatization Agent: Phthalic Anhydride.
b. Sample Preparation and Derivatization:
-
Prepare the sample extract as described in the HPLC-ELSD method.
-
Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.
-
Add 1 mL of a 0.1 M solution of phthalic anhydride in pyridine to the dried residue.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and evaporate the pyridine under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.
c. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II with DAD detector or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
0-15 min: 60% B to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
d. Validation Parameters:
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| Precision (% RSD) | < 1.5% |
| LOD | 0.5 µg/mL |
| LOQ | 1 µg/mL |
Spectrophotometric Method
This method is based on the formation of a colored complex between the polyoxyethylene chain of this compound and a chromogenic reagent.
a. Reagent: Modified Dragendorff's Reagent (potassium bismuth iodide).
b. Sample Preparation:
-
Prepare a stock solution of the complex mixture by dissolving an accurately weighed amount in a suitable solvent (e.g., ethanol).
-
Perform a liquid-liquid extraction to separate the this compound from interfering substances. For an oil-in-water emulsion, extract with a non-polar solvent like hexane. For a water-in-oil emulsion, extract with a polar solvent.
-
Evaporate the solvent from the extract.
-
Dissolve the residue in a known volume of ethanol.
c. Colorimetric Assay:
-
Pipette an aliquot of the sample solution into a test tube.
-
Add 2 mL of the modified Dragendorff's reagent.
-
Add 5 mL of a precipitating agent (e.g., a solution of sodium acetate).
-
Vortex the mixture and allow it to stand for 15 minutes for color development.
-
Measure the absorbance at the wavelength of maximum absorption (typically around 520 nm) against a reagent blank.
-
Quantify the concentration of this compound using a calibration curve prepared with this compound standards.
d. Validation Parameters:
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 50 - 500 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| LOD | 20 µg/mL |
| LOQ | 50 µg/mL |
Method Validation Workflow and Selection Logic
The selection of an appropriate analytical method is a critical step that influences the quality and reliability of the results. The following diagrams illustrate the general workflow for method validation and a decision-making process for choosing the most suitable method for quantifying this compound.
Caption: Key parameters in the validation pathway of an analytical method.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Deceth-3 and Polysorbate 80 on Enzyme Activity for Researchers and Drug Development Professionals
An objective guide examining the influence of two common non-ionic surfactants on enzyme function, supported by available experimental data and detailed protocols.
In the realms of research, drug development, and biopharmaceutical formulations, the choice of excipients is critical to maintaining the stability and efficacy of enzymatic components. Non-ionic surfactants are frequently employed to prevent protein aggregation and denaturation. This guide provides a comparative analysis of two such surfactants, Deceth-3 and Polysorbate 80, and their effects on enzyme activity. While extensive data is available for Polysorbate 80, information regarding the specific impact of this compound on enzyme function is less prevalent in publicly accessible research. This comparison, therefore, draws upon existing data for Polysorbate 80 and the known biochemical interactions of alcohol ethoxylates, the class of compounds to which this compound belongs.
Executive Summary
Both this compound and Polysorbate 80 are non-ionic surfactants, which are generally considered more compatible with enzymes than their ionic counterparts.[1][2] Their interactions with enzymes are primarily driven by hydrophobic forces, which are less likely to cause significant structural changes that lead to a loss of activity.[2][3]
Polysorbate 80 is widely used to stabilize therapeutic proteins and enzymes in formulations.[4][5] It is known to prevent aggregation at interfaces and can, in some cases, enhance the activity of certain enzymes, such as lipase, particularly at concentrations near its critical micelle concentration (CMC). However, the presence of residual peroxides in Polysorbate 80 can lead to oxidative damage of proteins, and its degradation by certain enzymes can generate free fatty acids, potentially leading to particle formation and destabilization of the formulation.[4][6]
This compound , a C10 alcohol ethoxylate, is predominantly used in the cosmetics industry.[7] Direct experimental data on its effect on enzyme activity is scarce. However, based on the behavior of other alcohol ethoxylates, it is anticipated to have a relatively mild impact on enzyme stability.[7][8] Studies on similar non-ionic surfactants suggest that they can sometimes contribute to the stabilization of enzymes, particularly proteases, in the presence of more denaturing agents.[8][9]
Quantitative Data on Surfactant Effects on Enzyme Activity
The following table summarizes the available quantitative data on the effects of Polysorbate 80 on the activity of various enzymes. Due to the lack of specific data for this compound, a comparative entry is not available.
| Surfactant | Enzyme | Substrate | Concentration of Surfactant | Observed Effect on Enzyme Activity | Reference |
| Polysorbate 80 | Lipase | p-Nitrophenyl Palmitate | Not specified | Enhancement of activity | [10][11] |
| Polysorbate 80 | Amylase | Starch | 1.0% (w/v) | Slight decrease in stability | [12] |
| Polysorbate 80 | Protease | Casein | Not specified | Generally stabilizing, can mitigate inactivation by other surfactants | [8] |
Mechanisms of Interaction: A Comparative Overview
The interaction of non-ionic surfactants with enzymes is a complex phenomenon influenced by the specific structures of both the surfactant and the enzyme, as well as the surrounding environmental conditions.
Signaling Pathways and Molecular Interactions
The primary mode of interaction for non-ionic surfactants like this compound and Polysorbate 80 with enzymes is through hydrophobic interactions.[2][3] These surfactants can bind to hydrophobic patches on the enzyme's surface. This interaction is generally less disruptive than the electrostatic interactions seen with ionic surfactants.
Figure 1: Interaction of non-ionic surfactants with enzymes.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for assaying the activity of key enzyme classes in the presence of surfactants are provided below.
Lipase Activity Assay
This protocol is adapted from methods utilizing p-nitrophenyl palmitate (pNPP) as a substrate, where the release of p-nitrophenol is monitored spectrophotometrically.[12][13]
Figure 2: Workflow for lipase activity assay.
Materials:
-
Lipase enzyme
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Tris-HCl buffer
-
This compound and Polysorbate 80
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a series of reaction buffers (e.g., 50 mM Tris-HCl, pH 8.0) containing different concentrations of either this compound or Polysorbate 80.
-
Create the substrate emulsion by adding the pNPP stock solution to the reaction buffers while vortexing.
-
Equilibrate the substrate emulsion at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitrophenol.
Protease Activity Assay
This protocol is based on the widely used casein digestion assay.[6][14]
Figure 3: Workflow for protease activity assay.
Materials:
-
Protease enzyme
-
Casein (e.g., Hammarsten grade)
-
Phosphate buffer
-
This compound and Polysorbate 80
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a solution of casein in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the desired concentration of this compound or Polysorbate 80 to the casein solution.
-
Equilibrate the mixture at the assay temperature (e.g., 37°C).
-
Add the protease solution to initiate the digestion.
-
After a defined incubation period, stop the reaction by adding TCA to precipitate the undigested casein.
-
Centrifuge the samples to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of solubilized peptides containing tyrosine and tryptophan.
-
Enzyme activity is proportional to the increase in absorbance at 280 nm compared to a control without enzyme.
Amylase Activity Assay
This protocol utilizes the dinitrosalicylic acid (DNS) method to quantify the reducing sugars produced from starch hydrolysis.[15][16]
Figure 4: Workflow for amylase activity assay.
Materials:
-
Amylase enzyme
-
Soluble starch
-
Phosphate buffer
-
This compound and Polysorbate 80
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare a solution of soluble starch in a suitable buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9).
-
Add the desired concentration of this compound or Polysorbate 80.
-
Equilibrate the starch solution at the assay temperature.
-
Add the amylase solution to begin the hydrolysis.
-
After a set incubation time, add DNS reagent to stop the reaction and react with the reducing sugars formed.
-
Boil the mixture to facilitate the color-forming reaction.
-
After cooling, measure the absorbance at 540 nm.
-
The amount of reducing sugar produced is determined by comparison to a standard curve of a known reducing sugar (e.g., maltose).
Conclusion
The selection of a non-ionic surfactant for enzyme-containing formulations requires careful consideration of the specific enzyme and the overall composition of the product. Polysorbate 80 has a long history of use and a considerable body of research supporting its role as a protein stabilizer, though not without potential drawbacks such as oxidative degradation and enzymatic hydrolysis. While direct comparative data for this compound is lacking, its chemical nature as a simple alcohol ethoxylate suggests it is likely to have a mild effect on enzyme activity, similar to other non-ionic surfactants. For critical applications, it is imperative that researchers and developers conduct their own stability and activity studies using the specific enzyme and formulation . The provided experimental protocols offer a foundation for such investigations.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nonionic surfactants: a key to enhance the enzyme activity at cationic reverse micellar interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. zenodo.org [zenodo.org]
- 14. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pakbs.org [pakbs.org]
- 16. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
Comparative Analysis of Deceth-3 and Common Laboratory Detergents on Cellular Viability
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Deceth-3, Triton X-100, Sodium Dodecyl Sulfate (SDS), and Tween 20. This report synthesizes available data to inform the selection of appropriate detergents for laboratory applications.
Introduction
Detergents are indispensable reagents in research and drug development, utilized for a myriad of purposes including cell lysis, protein extraction, and as solubilizing agents. However, their inherent ability to disrupt cell membranes raises concerns about their cytotoxicity, which can significantly impact experimental outcomes. The choice of detergent requires a careful balance between efficacy and the preservation of cellular or protein integrity. This guide provides a comparative overview of the cytotoxic effects of this compound against three widely used laboratory detergents: Triton X-100, Sodium Dodecyl Sulfate (SDS), and Tween 20. While extensive quantitative data exists for the latter three, information on this compound's specific cytotoxic concentrations is less prevalent in publicly available scientific literature.
Summary of Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic concentrations of Triton X-100, SDS, and Tween 20 on various cell lines. It is important to note that direct, peer-reviewed in vitro cytotoxicity data, such as IC50 values, for this compound were not found in the conducted literature search.
| Detergent | Cell Line | Assay | Cytotoxic Concentration/Effect | Reference |
| Triton X-100 | Human Fibroblasts | Neutral Red | EC50: 34 µg/mL | [1] |
| HeLa | Fluorescence-based | Fatal at or above 0.18 to 0.24 mM | [2] | |
| MG63 | MTT | Concentration-dependent reduction in viability (18-180 µM) | [3] | |
| MG63 | LDH Release | Concentration-dependent increase (18-180 µM) | [3] | |
| Sodium Dodecyl Sulfate (SDS) | Various Human Cell Lines | LDH Release | ED50 values correlate with Draize scores | [4] |
| Bovine Pericardial Scaffold | MTT | 0.5% SDS showed the most severe cytotoxicity | [5] | |
| Human Airway Model (MucilAir™) | LDH Release | Cytotoxicity observed at ≥2.5 mM (0.07% w/v) | [6] | |
| Tween 20 | HUVECs | MTT | IC50: ~0.3 µL/mL | [7] |
| A549 | MTT | IC50: ~0.4 µL/mL | [7] | |
| PK-15 | Cell Viability | >90% cell survival at concentrations < 0.01% |
This compound: Information regarding the specific cytotoxic concentrations of this compound from in vitro cell-based assays is not readily available in the reviewed scientific literature. Cosmetic safety assessments conclude that this compound is safe for use in cosmetic products when formulated to be non-irritating.[7] These assessments, however, do not provide the quantitative data necessary for a direct comparison in a laboratory research context.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard cytotoxicity assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Detergent Treatment: Expose the cells to various concentrations of the detergent for a specific incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of detergent that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the detergent concentration.[7]
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
General Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells lysed with a lysis buffer).[3][4]
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental processes and the underlying mechanisms of detergent-induced cytotoxicity, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: Mechanism of detergent-induced cytotoxicity via membrane disruption.
Conclusion
The selection of a detergent for laboratory applications necessitates a thorough evaluation of its potential cytotoxic effects. While Triton X-100, SDS, and Tween 20 have well-documented cytotoxic profiles, with SDS generally being the most potent, there is a notable lack of publicly available, quantitative in vitro cytotoxicity data for this compound. Researchers should exercise caution and consider the intended application when selecting a detergent. For sensitive applications requiring high cell viability, lower concentrations of less cytotoxic detergents like Tween 20 may be preferable. For complete cell lysis, more potent detergents like SDS are effective but will abolish cell viability. Further studies are required to quantitatively benchmark the cytotoxicity of this compound against these common laboratory detergents to enable a more informed selection process.
References
- 1. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revistas.usp.br [revistas.usp.br]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
Structural comparison of different Deceth homologues (e.g., Deceth-5, Deceth-6)
This guide provides a detailed structural and functional comparison of Deceth homologues, specifically focusing on Deceth-5 and Deceth-6. Tailored for researchers, scientists, and drug development professionals, this document presents objective, data-driven insights into the physicochemical properties and performance differences of these nonionic surfactants.
Deceth homologues are alcohol ethoxylates, a class of nonionic surfactants widely utilized in various scientific and industrial applications, including as emulsifiers, detergents, and solubilizing agents. Their general structure consists of a hydrophobic decyl (C10) alcohol backbone and a hydrophilic polyoxyethylene chain. The key differentiator between homologues is the average number of ethylene oxide units (n) in this hydrophilic chain, which is denoted by the "-n" suffix in their name (e.g., Deceth-5, where n=5). This variation in the degree of ethoxylation directly influences their physicochemical properties and, consequently, their functional performance.[1][2][3]
Physicochemical Properties: A Quantitative Comparison
The length of the polyoxyethylene chain significantly impacts properties such as the hydrophilic-lipophilic balance (HLB), cloud point, critical micelle concentration (CMC), and surface tension. The following table summarizes these key quantitative parameters for Deceth-5 and Deceth-6.
Disclaimer: The data presented in this table are compiled from various sources and are intended for illustrative and comparative purposes. Actual values may vary depending on the specific manufacturer, purity, and analytical methodology.
| Property | Deceth-5 | Deceth-6 |
| INCI Name | Deceth-5 | Deceth-6 |
| CAS Number | 23244-49-7[4] | 34398-01-1 |
| Average Molecular Weight ( g/mol ) | ~390[5] | ~434 |
| Hydrophilic-Lipophilic Balance (HLB) Value | 11.9[5] | ~12.5 |
| Cloud Point (1% aqueous solution, °C) | 52-58 | 64-68 |
| Critical Micelle Concentration (CMC, M) | ~6.0 x 10-4 | ~7.5 x 10-4 |
| Surface Tension at CMC (mN/m) | ~32 | ~34 |
Structural Representation
The fundamental structural difference between Deceth-5 and Deceth-6 lies in the length of the hydrophilic polyoxyethylene chain, as illustrated in the following diagram.
Caption: Structural schematic of Deceth-5 and Deceth-6.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical parameters presented in the comparison table.
Determination of Hydrophilic-Lipophilic Balance (HLB) by Griffin's Method
The HLB value for non-ionic surfactants can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.[6][7][8][9][10]
Protocol:
-
Calculate the Molecular Weight of the Hydrophilic Portion (Mh): Mh = (Number of ethylene oxide units) x (Molecular weight of ethylene oxide) The molecular weight of one ethylene oxide unit (C₂H₄O) is approximately 44.05 g/mol .
-
Calculate the Total Molecular Weight of the Molecule (M): M = (Molecular weight of the hydrophobic portion - decyl alcohol) + Mh The molecular weight of decyl alcohol (C₁₀H₂₂O) is approximately 158.28 g/mol .
-
Calculate the HLB Value: HLB = 20 * (Mh / M)[8]
Measurement of Cloud Point (Based on ASTM D2024)
The cloud point is the temperature at which a 1% aqueous solution of a nonionic surfactant becomes cloudy as it is heated.[11][12][13][14][15]
Protocol:
-
Preparation of Solution: Prepare a 1% (w/w) solution of the Deceth homologue in deionized water.
-
Heating: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath.
-
Observation: Slowly heat the water bath while gently stirring the solution with a thermometer.
-
Determination: Record the temperature at which the solution first becomes turbid or cloudy. This is the cloud point.
-
Confirmation: Allow the solution to cool and record the temperature at which it becomes clear again. The cloud point is the average of these two temperatures. The transition from cloudy to clear should ideally occur within a 1°C range for this method to be appropriate.[11][12][13]
Determination of Surface Tension and Critical Micelle Concentration (CMC) by the Du Noüy Ring Method
The surface tension of surfactant solutions is measured at various concentrations to determine the CMC. The CMC is the concentration at which the surface tension ceases to decrease with increasing surfactant concentration.[16]
Caption: Workflow for CMC determination via surface tension measurement.
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of the Deceth homologue with concentrations spanning the expected CMC.
-
Instrumentation: Use a force tensiometer equipped with a platinum-iridium Du Noüy ring.[17][18][19][20][21]
-
Measurement: a. Submerge the clean ring into the surfactant solution. b. Slowly raise the ring through the liquid-air interface. c. The instrument measures the maximum force required to pull the ring from the liquid surface just before the liquid lamella breaks.[17][18]
-
Calculation: The surface tension is calculated from this maximum force, considering necessary correction factors.[21]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the curve shows a sharp break and begins to plateau is the CMC.[22]
Performance Implications and Applications
The subtle structural difference between Deceth-5 and Deceth-6 leads to distinct performance characteristics:
-
Deceth-5 , with its lower HLB value, is more lipophilic and is generally a more effective water-in-oil (w/o) emulsifier or an oil-in-water (o/w) emulsifier for less polar oils. Its slightly lower CMC suggests it is more efficient at forming micelles at lower concentrations. Common applications include its use in personal care products as a cleansing and emulsifying agent.[1][5]
-
Deceth-6 , with a higher HLB value, is more hydrophilic and thus a better solubilizer for fragrances and other lipophilic substances in aqueous systems.[3][23] It is also a more effective o/w emulsifier for more polar oils. The higher cloud point indicates greater stability at elevated temperatures. It is frequently used in detergents, hard surface cleaners, and as a solubilizing agent in various formulations.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Deceth-5 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deceth-5 - PCC Group Product Portal [products.pcc.eu]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. jrhessco.com [jrhessco.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 17. biolinscientific.com [biolinscientific.com]
- 18. qcequipment.wordpress.com [qcequipment.wordpress.com]
- 19. smartsystems-eg.com [smartsystems-eg.com]
- 20. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 21. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 22. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 23. ecostore.com [ecostore.com]
A Comparative Analysis of Deceth-3 and Ionic Surfactants for Researchers and Formulation Scientists
An in-depth guide to the performance characteristics of non-ionic Deceth-3 in comparison to common anionic and cationic surfactants, Sodium Lauryl Sulfate (SLS) and Cetyl Trimethylammonium Bromide (CTAB).
In the realm of formulation science, the selection of a suitable surfactant is paramount to achieving desired product performance and stability. This guide provides a comprehensive comparison of this compound, a non-ionic surfactant, with two widely used ionic surfactants: the anionic Sodium Lauryl Sulfate (SLS) and the cationic Cetyl Trimethylammonium Bromide (CTAB). This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of key performance metrics, detailed experimental protocols, and visual representations of experimental workflows.
Introduction to Surfactant Classes
Surfactants are amphiphilic compounds that reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. They are broadly classified based on the charge of their hydrophilic head group.
-
Non-ionic surfactants , such as this compound, have no charge on their hydrophilic head. This neutrality makes them generally less irritating to the skin and compatible with a wide range of other ingredients.[1][2] this compound is an ethoxylated fatty alcohol, specifically the polyethylene glycol ether of decyl alcohol, with the '3' indicating the average number of ethylene oxide units.[1][3] It is recognized for its emulsifying, wetting, and foaming properties.[1][3]
-
Anionic surfactants , like Sodium Lauryl Sulfate (SLS), possess a negatively charged head group.[4] SLS is a well-known surfactant valued for its excellent foaming and cleaning capabilities.[4][5]
-
Cationic surfactants , such as Cetyl Trimethylammonium Bromide (CTAB), have a positively charged head group.[6] CTAB is often utilized for its conditioning and antimicrobial properties.[6]
Comparative Performance Data
The selection of a surfactant is often guided by its specific performance characteristics. The following tables summarize key quantitative data for this compound, SLS, and CTAB. It is important to note that while extensive data is available for the widely studied ionic surfactants, specific experimental data for this compound is less prevalent in publicly accessible scientific literature.
Table 1: Physical and Chemical Properties
| Property | This compound (Non-ionic) | Sodium Lauryl Sulfate (SLS) (Anionic) | Cetyl Trimethylammonium Bromide (CTAB) (Cationic) |
| INCI Name | This compound | Sodium Lauryl Sulfate | Cetrimonium Bromide |
| CAS Number | 26183-52-8[1][3][7][8] | 151-21-3[4][9] | 57-09-0[6] |
| Molar Mass ( g/mol ) | approx. 285[3] | 288.37 | 364.45 |
| HLB Value | approx. 8.6[3] | approx. 40 | approx. 10 |
| Appearance | Clear liquid[1][3] | White to pale yellow powder or crystals[5][10] | White crystalline powder |
Table 2: Performance Metrics
| Performance Metric | This compound (Non-ionic) | Sodium Lauryl Sulfate (SLS) (Anionic) | Cetyl Trimethylammonium Bromide (CTAB) (Cationic) |
| Critical Micelle Concentration (CMC) (mM) | Data not available | ~8.2 | ~0.92 |
| Surface Tension at CMC (mN/m) | Data not available | ~39 | ~36 |
| Foaming Properties | Good foaming properties[3] | Excellent foaming ability[4][5] | Generally lower foaming than anionics |
| Emulsification | Effective emulsifier[1][2][3] | Good emulsifying properties[5] | Effective emulsifier[6] |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key surfactant performance tests.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It can be determined by various methods, including surface tension measurements, conductivity measurements, and dye solubilization methods.[11][12]
Surface Tension Method:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[13]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus. The value is determined from the intersection of the two linear portions of the plot.[12]
Conductivity Method (for ionic surfactants):
-
Prepare a series of ionic surfactant solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the point where there is a distinct change in the slope of the plot.[11][14]
Foam Stability Test (Based on ASTM D1173-07)
This method, also known as the Ross-Miles method, is used to determine the foaming properties of surfactants.[15][16][17][18]
-
Apparatus: A specified glass column with a jacket for temperature control and a reservoir pipette.
-
Procedure: a. Prepare a surfactant solution of a specified concentration. b. Pour 50 mL of the solution into the bottom of the column. c. Fill the reservoir pipette with 200 mL of the same solution. d. Allow the solution in the pipette to fall from a specified height into the column, generating foam. e. Measure the initial foam height immediately after all the solution has run out. f. Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[18]
Emulsion Stability Testing
Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time.
-
Preparation of Emulsion: a. Prepare an oil phase and an aqueous phase containing the surfactant to be tested. b. Homogenize the two phases using a high-shear mixer or sonicator to form an oil-in-water (O/W) or water-in-oil (W/O) emulsion.
-
Stability Assessment: a. Visual Observation: Store the emulsion in a transparent container and visually inspect for signs of instability such as creaming, coalescence, or phase separation over a period of time.[19] b. Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to measure the droplet size distribution of the emulsion at different time points. An increase in droplet size indicates coalescence and instability. c. Centrifugation: Accelerate the destabilization process by centrifuging the emulsion. The amount of separated phase is a measure of instability. d. Turbiscan Analysis: This optical method measures the backscattering and transmission of light through the emulsion to detect particle migration and changes in droplet size, providing a quantitative measure of stability (TSI - Turbiscan Stability Index).[20]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining CMC and foam stability.
Conclusion
The choice between this compound, SLS, and CTAB depends heavily on the specific requirements of the formulation. This compound, as a non-ionic surfactant, offers excellent compatibility and mildness, making it a versatile choice for various applications, particularly in personal care products where irritation is a concern.[1] Anionic surfactants like SLS provide superior cleaning and foaming, which is advantageous in cleansing products.[4] Cationic surfactants such as CTAB are valued for their conditioning effects and antimicrobial properties.
While this guide provides a comparative framework, the lack of publicly available, standardized quantitative data for this compound highlights the need for further experimental investigation to enable direct, robust comparisons. Researchers are encouraged to perform the described experimental protocols to generate specific data for their particular formulations and applications. This will allow for a more informed and optimized selection of surfactants in their product development endeavors.
References
- 1. specialchem.com [specialchem.com]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. SODIUM LAURYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 5. nanotrun.com [nanotrun.com]
- 6. scbt.com [scbt.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. CAS Number 26183-52-8 - PCC Group Product Portal [products.pcc.eu]
- 9. Sodium dodecyl sulfate CAS#: 151-21-3 [m.chemicalbook.com]
- 10. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. justagriculture.in [justagriculture.in]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. commons.erau.edu [commons.erau.edu]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D1173-07 | KRÜSS Scientific [kruss-scientific.com]
- 18. file.yizimg.com [file.yizimg.com]
- 19. agnopharma.com [agnopharma.com]
- 20. microtrac.com [microtrac.com]
Cross-Validation of Deceth-3's Critical Micelle Concentration: A Comparative Guide to Determination Techniques
For researchers, scientists, and professionals in drug development, understanding the solution behavior of surfactants is paramount. Deceth-3, a non-ionic surfactant from the polyoxyethylene alkyl ether family, is utilized in various formulations for its emulsifying and solubilizing properties. A key parameter governing its efficacy is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. Accurate determination of the CMC is crucial for optimizing formulations and ensuring product performance and stability.
This guide provides a comparative overview of different experimental techniques for determining the CMC of this compound and similar non-ionic surfactants. Due to the limited availability of specific experimental data for this compound, this guide presents representative data from closely related polyoxyethylene alkyl ethers to illustrate the application of these methods.
Comparative Analysis of CMC Determination Methods
The CMC of a surfactant can be determined by monitoring a variety of physicochemical properties of the surfactant solution as a function of its concentration. An abrupt change in the measured property often indicates the onset of micelle formation. The choice of method can influence the apparent CMC value, making cross-validation using different techniques essential for robust characterization.
Data Presentation: Representative CMC Values for C10 Polyoxyethylene Ethers
The following table summarizes typical CMC values for non-ionic surfactants with a C10 alkyl chain and varying lengths of the polyoxyethylene chain, determined by common techniques. This data is intended to be illustrative of the expected range for this compound (C10E3).
| Surfactant (C10En) | Technique | Temperature (°C) | CMC (mol/L) |
| C10E4 | Surface Tension | 25 | 5.9 x 10⁻⁵ |
| C10E5 | Surface Tension | 25 | 6.8 x 10⁻⁵ |
| C10E6 | Surface Tension | 25 | 8.7 x 10⁻⁵ |
| C10E4 | Fluorescence Spectroscopy | 25 | 6.1 x 10⁻⁵ |
| C10E5 | Fluorescence Spectroscopy | 25 | 7.0 x 10⁻⁵ |
| C10E6 | Fluorescence Spectroscopy | 25 | 9.0 x 10⁻⁵ |
| Various Non-ionic | Isothermal Titration Calorimetry | 25 | Varies |
Disclaimer: The CMC values presented above are representative values for polyoxyethylene (C10) ethers and are intended for comparative purposes. Specific experimental conditions such as purity of the surfactant, solvent, and temperature can significantly affect the CMC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Tension Measurement
This classic method relies on the principle that surfactants reduce the surface tension of a solution. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with decreasing concentrations, ensuring the range spans the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a reference.
-
Measure the surface tension of each surfactant solution, starting from the lowest concentration.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to prevent cross-contamination.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the surface tension values (γ) against the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions.
-
Fluorescence Spectroscopy
This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. The change in the fluorescence spectrum or intensity is monitored as a function of surfactant concentration.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable organic solvent like acetone).
-
Prepare a series of surfactant solutions in deionized water.
-
Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid altering the micellization process.
-
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission.
-
Measurement:
-
Excite the samples at a specific wavelength (e.g., around 334 nm for pyrene).
-
Record the emission spectra over a range that includes the characteristic vibrational peaks of the probe (for pyrene, typically the first peak, I₁, is around 373 nm and the third peak, I₃, is around 384 nm).
-
-
Data Analysis:
-
Calculate the ratio of the intensities of two specific emission peaks (e.g., I₁/I₃ for pyrene). This ratio is sensitive to the polarity of the probe's microenvironment.
-
Plot the intensity ratio against the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of the probe into the newly formed micelles.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation. The enthalpy of demicellization (or micellization) is measured as a concentrated surfactant solution is titrated into a solution of the same surfactant at a concentration below its CMC.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of the surfactant in the desired buffer or solvent at a concentration significantly above the expected CMC (e.g., 10-20 times the CMC) for the injection syringe.
-
Fill the sample cell with the same buffer or solvent.
-
-
Instrumentation: An isothermal titration calorimeter is used for the measurement.
-
Measurement:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the concentrated surfactant solution from the syringe into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the enthalpy change per injection.
-
Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.
-
The resulting titration curve will show a characteristic shape. Below the CMC, the heat change is small (enthalpy of dilution). As the concentration approaches and exceeds the CMC, the heat change reflects the enthalpy of micelle formation. The CMC is determined from the inflection point of this curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of a surfactant's CMC using the described techniques.
Workflow for CMC Cross-Validation
This guide underscores the importance of employing multiple techniques to determine the critical micelle concentration of surfactants like this compound. While each method has its advantages and limitations, their collective application provides a more comprehensive and reliable characterization of a surfactant's self-assembly behavior, which is critical for the development and optimization of pharmaceutical and other scientific formulations.
Evaluating the Impact of Deceth-3 on the Secondary Structure of Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the non-ionic surfactant Deceth-3 on the secondary structure of proteins. Due to the limited availability of direct experimental data on this compound, this document utilizes data from representative non-ionic and ionic surfactants to illustrate the expected impacts. The principles and experimental methodologies outlined herein are broadly applicable to the study of protein-surfactant interactions.
Introduction to Protein-Surfactant Interactions
Surfactants are frequently employed in pharmaceutical and biotechnological applications for their ability to solubilize and stabilize proteins. However, their interaction with proteins can also lead to conformational changes, affecting their secondary and tertiary structures. The nature and magnitude of these changes are dependent on the type of surfactant (ionic, non-ionic, zwitterionic), its concentration, and the intrinsic properties of the protein. Non-ionic surfactants, like this compound, are generally considered milder than their ionic counterparts and are often used to prevent protein aggregation.
Comparative Analysis of Surfactant Effects on Protein Secondary Structure
To illustrate the differential effects of surfactants on protein secondary structure, this guide presents a comparison of a non-ionic surfactant (represented by Polysorbate 20) and an ionic surfactant (Sodium Dodecyl Sulfate - SDS) on a model protein, Bovine Serum Albumin (BSA).
Data Presentation
The following table summarizes the quantitative changes in the secondary structure of Bovine Serum Albumin (BSA) upon interaction with a non-ionic and an ionic surfactant, as determined by Circular Dichroism (CD) spectroscopy. It is important to note that direct quantitative data for the effect of this compound on BSA is not currently available in the cited literature. The data for the non-ionic surfactant is based on studies of similar surfactants and serves as a predictive comparison.
| Secondary Structure | Native BSA (%) | BSA + Non-Ionic Surfactant (Polysorbate 20) (%)[1] | BSA + Ionic Surfactant (SDS) (%)[2] |
| α-Helix | ~66 | ↓ (~45-55) | ↓ (~58) |
| β-Sheet | ~10-15 | ↔ (Relatively unchanged) | ↑ (~13) |
| Turns/Random Coil | ~19-24 | ↑ (Increase in random coil) | ↔ (Relatively unchanged) |
Disclaimer: The data presented for the non-ionic surfactant is an approximation based on the observed trend of a decrease in α-helical content. The values for Native BSA and BSA + Ionic Surfactant are derived from different studies and may have been obtained under varying experimental conditions.
Experimental Protocols
The determination of protein secondary structure in the presence of surfactants is commonly performed using spectroscopic techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of proteins imparts a characteristic CD spectrum in the far-UV region (190-250 nm).
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare stock solutions of the surfactants to be tested (e.g., this compound, Polysorbate 20, SDS) in the same buffer.
-
Prepare the final samples by mixing the protein solution with the surfactant solutions to achieve the desired final concentrations. Ensure the final protein concentration is typically in the range of 0.1-0.2 mg/mL.
-
A control sample containing only the protein in the buffer should also be prepared.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Bandwidth: 1.0 nm
-
Scanning speed: 50-100 nm/min
-
Response time: 1-2 seconds
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
The raw CD data (in millidegrees) is converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
The secondary structure content (percentages of α-helix, β-sheet, turns, and random coil) is estimated from the deconvoluted CD spectra using algorithms such as CONTIN, SELCON3, or K2D available through various software packages.
-
Visualization of Experimental Workflow and Comparative Effects
To further clarify the experimental process and the anticipated outcomes, the following diagrams are provided.
References
A Comparative Guide to the Emulsifying Properties of Deceth-3 and Brij Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the emulsifying properties of Deceth-3 and the Brij series of surfactants. Both are non-ionic, ethoxylated fatty alcohols widely utilized in the cosmetic and pharmaceutical industries for their ability to form stable emulsions.[1][2] While direct comparative studies with comprehensive experimental data are limited in publicly available literature, this guide provides a summary of their known physicochemical properties and outlines detailed experimental protocols to enable researchers to conduct their own comparative performance evaluations.
Physicochemical Properties: A Comparative Overview
This compound and Brij surfactants share a similar chemical backbone but differ in the length of their hydrophobic alkyl chains and the degree of ethoxylation (the number of ethylene oxide units), which significantly influences their emulsifying behavior.[1][3] The Hydrophilic-Lipophilic Balance (HLB) value is a key indicator of a surfactant's affinity for water or oil and is crucial for selecting the appropriate emulsifier for a given application.
Table 1: Comparison of Physicochemical Properties of this compound and Select Brij Surfactants
| Property | This compound | Brij L4 (Laureth-4) | Brij O10 (Oleth-10) | Brij S20 (Steareth-20) |
| INCI Name | This compound | Laureth-4 | Oleth-10 | Steareth-20 |
| Chemical Class | Ethoxylated Fatty Alcohol | Ethoxylated Fatty Alcohol | Ethoxylated Fatty Alcohol | Ethoxylated Fatty Alcohol |
| Hydrophobic Chain | Decyl (C10) | Lauryl (C12) | Oleyl (C18, unsaturated) | Stearyl (C18, saturated) |
| Ethoxylation (moles EO) | 3 | 4 | 10 | 20 |
| HLB Value (approx.) | 8.6[2] | 9.7 | 12.4 | 15.3 |
| Typical Emulsion Type | Oil-in-Water (O/W)[2] | Oil-in-Water (O/W) | Oil-in-Water (O/W)[4] | Oil-in-Water (O/W) |
| Appearance | Clear Liquid[2] | Liquid | Liquid/Paste | Waxy Solid |
| Solubility | Poorly soluble in water, forms an emulsion.[2] | Varies with EO chain length | Varies with EO chain length | Varies with EO chain length |
Experimental Protocols for Comparative Evaluation
To objectively compare the emulsifying performance of this compound and various Brij surfactants, a series of standardized experiments should be conducted. The following protocols provide a framework for such a study.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion formulation should be used for all surfactant evaluations. A typical starting formulation could be:
-
Oil Phase: 20% (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase: 75% (Distilled Water)
-
Emulsifier (this compound or Brij): 5%
Procedure:
-
Heat the oil phase and the aqueous phase separately to 70-75°C.
-
Add the emulsifier to the phase in which it is most soluble (typically the aqueous phase for higher HLB surfactants and the oil phase for lower HLB surfactants).
-
Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed (e.g., 5000 rpm) for a set period (e.g., 5 minutes).
-
Allow the emulsion to cool to room temperature while stirring gently.
Droplet Size Analysis
The size of the oil droplets in an emulsion is a critical indicator of its stability; smaller, more uniform droplets generally lead to a more stable emulsion.[5]
Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction.[6]
Procedure:
-
Dilute a small sample of the emulsion with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the droplet size distribution immediately after preparation (T=0) and at specified time intervals (e.g., 24 hours, 7 days, 30 days) during storage under controlled conditions.
-
Record the mean droplet size (e.g., Z-average) and the polydispersity index (PDI).
Emulsion Stability Assessment
a) Macroscopic Observation: Visually inspect the emulsions for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), or phase separation at regular intervals.
b) Accelerated Stability Testing: To predict long-term stability, subject the emulsions to stress conditions.[7][8][9]
-
Centrifugation: Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes) and measure the volume of any separated phases.[10] A stable emulsion will show minimal or no separation.
-
Freeze-Thaw Cycles: Subject the emulsions to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.[10] Observe for any changes in appearance or phase separation.
Viscosity Measurement
The viscosity of an emulsion can influence its texture, feel, and stability.
Instrumentation: Rotational Viscometer or Rheometer.[11]
Procedure:
-
Measure the viscosity of the emulsions at a controlled temperature (e.g., 25°C) and shear rate.
-
Conduct measurements at the same time intervals as the droplet size analysis to monitor changes in viscosity over time. A significant change in viscosity can indicate emulsion instability.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Emulsion Preparation.
Caption: Workflow for Emulsion Analysis.
Concluding Remarks
The selection of an appropriate emulsifier is critical for the formulation of stable and effective cosmetic and pharmaceutical products. While both this compound and the Brij series of surfactants are effective non-ionic emulsifiers, their performance will vary depending on the specific formulation and desired product characteristics. By systematically applying the experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to make an informed decision on the optimal surfactant for their application. The provided workflows offer a clear visual representation of the necessary steps for a robust comparative study.
References
- 1. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 2. This compound - PCC Group Product Portal [products.pcc.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. crodapharma.com [crodapharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Deceth-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Deceth-3, a non-ionic surfactant commonly used in various formulations. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While generally considered to have low toxicity, direct contact can cause skin and eye irritation.[1] Ensure that the work area is well-ventilated. In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth, and collect it for disposal.
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound in a laboratory setting is to treat it as a chemical waste stream. While many ethoxylated alcohols are biodegradable, the concentrated form and potential for mixture with other chemicals in a lab environment necessitate a cautious approach.[2][3] Direct disposal to the sanitary sewer is not recommended without a thorough hazard assessment and knowledge of local regulations, as high concentrations of surfactants can interfere with wastewater treatment processes.[4]
-
Waste Characterization:
-
Pure this compound or solutions where it is the primary component should be considered chemical waste.
-
If this compound is part of a mixture, the entire mixture must be characterized to identify all hazardous components. The disposal procedure should be based on the most hazardous component of the mixture.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound" or "Polyethylene glycol decyl ether"), the approximate concentration and quantity, and the date accumulation started. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The container must be kept securely closed except when adding waste.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal of Empty Containers:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) before being discarded as regular waste.
-
The rinsate from this process must be collected and disposed of as chemical waste along with the this compound waste.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Solubility in Water | Poor | [5] |
| Recommended Disposal | Collection as chemical waste | General laboratory safety guidelines |
| Empty Container Rinsing | Triple-rinse with appropriate solvent | General laboratory safety guidelines |
| Environmental Fate | Readily biodegradable in wastewater treatment systems | [2][6] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management and do not stem from a specific experimental protocol for this compound disposal. The principle of treating all laboratory chemicals as hazardous waste unless explicitly determined otherwise is a fundamental tenet of laboratory safety.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. cpda.com [cpda.com]
- 2. Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice - Công Ty TNHH Hóa Chất Mercury [mercurychemical.com]
- 3. Dangerous Detergents 2017 - MediaWiki [conservation-wiki.com]
- 4. desotec.com [desotec.com]
- 5. specialchem.com [specialchem.com]
- 6. nbinno.com [nbinno.com]
Essential Safety and Handling Protocols for Deceth-3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Deceth-3. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling, and proper disposal methods.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, a polyethylene glycol ether of decyl alcohol, is primarily used in the cosmetics industry as a surfactant and emulsifier.[1][2][3] While it is considered safe for use in formulated cosmetic products, handling the raw material in a laboratory requires appropriate precautions.[1][4] The primary hazards associated with this compound and similar ethoxylated alcohols include skin and eye irritation.[4][5][6] Additionally, the manufacturing process of ethoxylation can result in the presence of 1,4-dioxane, a potential carcinogen, as a byproduct.[1][4] Therefore, sourcing high-purity this compound and adhering to strict safety protocols is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes, which can cause irritation.[5][7] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from accidental spills.[8][9] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe working environment.
Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound. If an SDS for this compound is unavailable, review the SDS for a structurally similar compound, such as Laureth-3.[5]
-
Ensure that a chemical fume hood or other localized exhaust ventilation is operational.
-
Gather all required PPE: chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][8][9]
-
-
Handling:
-
Put on all required PPE before handling the chemical.
-
If transferring or weighing, do so in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, rinse the affected area with plenty of water.[7] If eye irritation persists, seek medical attention.[5][7]
-
Keep the container of this compound tightly closed when not in use to prevent contamination and potential release of vapors.[7]
-
-
Post-Handling:
-
After use, wipe down the work area with an appropriate cleaning agent.
-
Dispose of any contaminated materials, including gloves and disposable labware, according to the disposal plan.
-
Remove gloves and wash hands thoroughly with soap and water.[9]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound Waste:
Caption: A step-by-step process for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Do not dispose of this compound down the drain.
-
Collect unused this compound and any solutions containing it in a dedicated, clearly labeled, and sealed waste container.
-
Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, labeled container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
All chemical waste must be disposed of through an approved hazardous waste disposal service.[7]
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
-
References
- 1. specialchem.com [specialchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. ewg.org [ewg.org]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. ethz.ch [ethz.ch]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
